molecular formula C3H3ClN4 B113469 4-Chloro-1,3,5-triazin-2-amine CAS No. 7709-13-9

4-Chloro-1,3,5-triazin-2-amine

Cat. No.: B113469
CAS No.: 7709-13-9
M. Wt: 130.53 g/mol
InChI Key: ULVNIJSKNRGBHX-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9) is a key chemical intermediate in the synthesis of sophisticated 1,3,5-triazine derivatives . This compound features a reactive chlorine atom, making it a versatile building block for nucleophilic substitution reactions to generate a diverse array of functionalized molecules for pharmaceutical and materials research . In scientific research, this compound serves as a crucial precursor for the development of novel antimicrobial agents . Structurally similar triazine derivatives have demonstrated promising activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli , with some compounds showing efficacy comparable to or greater than ampicillin . Furthermore, the 1,3,5-triazine core is a privileged structure in anticancer drug discovery . Recent studies highlight the potential of morpholine-functionalized triazine derivatives against colorectal cancer cell lines, exhibiting superior antiproliferative activity compared to the reference drug 5-fluorouracil . Handling & Safety: Store under an inert atmosphere in a dark place at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3,5-triazin-2-amine
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InChI

InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVNIJSKNRGBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227869
Record name 1,3,5-Triazin-2-amine, 4-chloro-
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Molecular Weight

130.53 g/mol
Source PubChem
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CAS No.

7709-13-9
Record name 1,3,5-Triazin-2-amine, 4-chloro-
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Record name 1,3,5-Triazin-2-amine, 4-chloro-
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Record name 4-chloro-1,3,5-triazin-2-amine
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Mono-Amino Substituted Chloro-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Amino-4,6-dichloro-1,3,5-triazine

In the landscape of medicinal chemistry and material science, the 1,3,5-triazine scaffold is a cornerstone. Its utility stems from the predictable and sequential reactivity of its chloro-substituted precursor, 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride.[1] The ability to precisely control the nucleophilic substitution of each chlorine atom allows for the construction of vast and diverse molecular libraries.[2]

This guide focuses on the foundational step in many of these synthetic pathways: the selective preparation of a mono-amino substituted dichlorotriazine. Specifically, we will detail the protocol for 2-amino-4,6-dichloro-1,3,5-triazine . This molecule is a critical building block, serving as the entry point for creating di- and tri-substituted derivatives with applications ranging from cytotoxic agents against cancer to antimicrobial and antimalarial compounds.[1][3] Understanding the principles that govern this initial substitution is paramount for any scientist working with this versatile heterocyclic system.

Pillar 1: The Core Mechanism & Rationale (The "Why")

The synthesis hinges on a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient triazine ring is highly susceptible to attack by nucleophiles. However, the true elegance of this chemistry lies in its temperature-dependent selectivity.

The Principle of Differential Reactivity: The three chlorine atoms on cyanuric chloride are not equally reactive. The substitution of the first chlorine atom deactivates the ring slightly, making the second substitution less favorable, and the third even more so. This inherent property allows for stepwise functionalization by carefully controlling the reaction temperature.[2][4][5]

  • First Substitution (0°C): Highly facile and exothermic, readily occurring at or below 0°C.

  • Second Substitution (Room Temperature): Requires more energy, typically proceeding at ambient temperatures (20-25°C).

  • Third Substitution (>65°C): Requires significant energy input, often necessitating heating at reflux in a high-boiling solvent.[5]

Our target synthesis, being a mono-substitution, leverages this principle by maintaining a strictly controlled low-temperature environment.

Causality Behind Experimental Choices:

  • Precursor: Cyanuric Chloride is the universal starting material due to its low cost, ready availability, and high reactivity.[1]

  • Nucleophile: Ammonia (in its liquid form or as an aqueous solution) is the simplest N-nucleophile to install the primary amine.

  • Solvent System: A solvent is chosen for its ability to dissolve cyanuric chloride and remain liquid at the required low temperatures. Tetrahydrofuran (THF) is an excellent choice.[6] Other solvents like acetone or dichloromethane can also be employed.[7]

  • Acid Scavenger: The reaction liberates one equivalent of hydrochloric acid (HCl) for each substitution. This must be neutralized to prevent protonation of the amine nucleophile and to drive the reaction to completion. While an excess of the amine can serve this purpose[8], a dedicated base like sodium or potassium carbonate is often preferred for cleaner reactions.[1][3][7]

Pillar 2: The Self-Validating Protocol

A trustworthy protocol is one that is reproducible and includes clear steps for reaction monitoring, work-up, and purification. This ensures the isolation of the target compound with high purity.

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.

ParameterValueRationale
Reactant 1 Cyanuric Chloride1.0 equivalent
Reactant 2 Liquid Ammonia~2.1 equivalents
Solvent Tetrahydrofuran (THF)~3-4 L / kg of Cyanuric Chloride
Co-Solvent Diglyme~0.24 L / kg of Cyanuric Chloride
Reaction Temp. 0°C, rising to 10-15°C during additionCritical for selective mono-substitution.[6]
Reaction Time ~2 hours post-additionAllows the reaction to proceed to completion.
Product 2-amino-4,6-dichloro-1,3,5-triazine---
Expected Yield ~90-95%High efficiency is expected under controlled conditions.
Melting Point 221-223.5°C (decomposes)[6]Key characterization data for product validation.
Detailed Step-by-Step Methodology

Safety First: Cyanuric chloride is a corrosive, moisture-sensitive solid that reacts violently with water to release HCl gas.[9][10][11] It is a lachrymator and toxic.[10][11] This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Dissolution: Charge the flask with cyanuric chloride (1.0 eq) and a solvent mixture of tetrahydrofuran (THF) and diglyme. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Nucleophilic Addition: Add liquid ammonia (~2.1 eq) dropwise via an addition funnel over approximately 90 minutes. Crucially, monitor the internal temperature and maintain it between 10-15°C during the exothermic addition. [6]

  • Reaction: After the addition is complete, continue to stir the mixture for one hour, maintaining a temperature between -10°C and 0°C.

  • Warm-up: Allow the reaction mixture to slowly warm to ambient temperature over the course of one hour.

  • Filtration: A precipitate of ammonium chloride will have formed. Filter the suspension through a Büchner funnel and wash the solid cake with a small amount of fresh THF.

  • Concentration: Transfer the filtrate to a rotary evaporator and reduce the volume by approximately half.

  • Precipitation: Pour the concentrated filtrate over a large volume of ice water with stirring. A white solid product should precipitate immediately.[6]

  • Isolation & Drying: Collect the white solid by vacuum filtration. Wash the product thoroughly with cold water to remove any remaining salts. Dry the product in a vacuum oven to a constant weight.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization.[14]

Pillar 3: Visualization of Workflow

To clearly illustrate the logical flow of the synthesis, the following workflow diagram is provided.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Cyanuric Chloride in THF/Diglyme Cool Cool Solution to 0°C Start->Cool Add_NH3 Dropwise Addition of Liquid Ammonia (0-15°C) Cool->Add_NH3 Stir_Cold Stir at -10°C to 0°C (1 hour) Add_NH3->Stir_Cold Warm Warm to Room Temp (1 hour) Stir_Cold->Warm Filter_Salt Filter NH4Cl Byproduct Warm->Filter_Salt Concentrate Reduce Volume (Rotary Evaporator) Filter_Salt->Concentrate Precipitate Pour into Ice Water Concentrate->Precipitate Isolate Collect Solid by Filtration & Wash with H2O Precipitate->Isolate Dry Dry in vacuo Isolate->Dry Product Pure 2-amino-4,6-dichloro- 1,3,5-triazine Dry->Product

Caption: Experimental workflow for the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.

Conclusion

The synthesis of 2-amino-4,6-dichloro-1,3,5-triazine is a robust and scalable process that serves as a gateway to a vast array of functionalized triazine derivatives. The success of this protocol is fundamentally rooted in the principle of differential reactivity, which is expertly controlled through temperature. By adhering to the detailed methodology and safety precautions outlined in this guide, researchers can confidently and reproducibly generate this invaluable chemical intermediate for applications in drug discovery and beyond.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-Chloro-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals, prized for its versatile and predictable reactivity.[1] This guide provides an in-depth exploration of the synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives, a critical class of intermediates in the development of novel therapeutics. As a senior application scientist, this document is designed to bridge theoretical understanding with practical, field-proven insights, ensuring that every protocol is a self-validating system for success in your laboratory.

The Strategic Importance of 2-Amino-4-Chloro-1,3,5-Triazines

The s-triazine core is a privileged structure, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The ability to precisely install a variety of functional groups onto the triazine ring through controlled synthetic strategies makes it an invaluable platform for drug discovery and development.[2] Compounds bearing this motif have shown promise as inhibitors of critical cancer signaling pathways, underscoring their significance in modern medicinal chemistry.[1][3]

The Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted 1,3,5-triazines hinges on the sequential and controlled nucleophilic substitution of chlorine atoms from the readily available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

The substitution of each chlorine atom proceeds through a two-step addition-elimination SNAr mechanism:[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This rate-determining step results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is subsequently restored by the expulsion of a chloride ion, which is an excellent leaving group.[1]

A key feature of this chemistry is the ability to control the sequential substitution of the chlorine atoms. The reactivity of the triazine ring decreases as electron-donating groups are introduced.[6] This allows for a stepwise and selective synthesis:

  • First Substitution: Occurs at low temperatures, typically 0–5 °C.[6][7]

  • Second Substitution: Requires slightly higher temperatures, often at room temperature.[2][6]

  • Third Substitution: Necessitates more forcing conditions, such as elevated temperatures or microwave irradiation.[6][8]

This temperature-dependent reactivity is the cornerstone for the rational design and synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles in a controlled manner.[1][2]

Synthetic Workflow and Causality in Experimental Choices

The synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives follows a logical and well-established workflow. The choices made at each step are critical for achieving high yields and purity of the desired product.

Synthesis_Workflow cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution cluster_2 Work-up & Purification start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) reagent1 Primary or Secondary Amine (1 eq) start->reagent1 Nucleophilic Attack condition1 0-5 °C Solvent (e.g., THF, Acetone) Base (e.g., Na2CO3, DIEA) product1 2-Amino-4,6-dichloro-1,3,5-triazine condition1->product1 Controlled Substitution reagent2 Second Nucleophile (e.g., another amine, alcohol, thiol) product1->reagent2 Sequential Nucleophilic Attack condition2 Room Temperature to Reflux Solvent (e.g., Dioxane, THF) Base (e.g., K2CO3, Et3N) product2 2-Amino-4-chloro-6-substituted-1,3,5-triazine condition2->product2 Selective Substitution workup Precipitation in Ice Water Filtration product2->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure 2-Amino-4-chloro- 1,3,5-triazine Derivative purification->final_product

Caption: Generalized workflow for the synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives.

Rationale for Reagent and Condition Selection
  • Solvent: The choice of solvent is crucial for ensuring the solubility of the starting materials and for controlling the reaction temperature. Common solvents include tetrahydrofuran (THF), acetone, and 1,4-dioxane.[5][9][10] For reactions involving aqueous nucleophiles, a biphasic system or a water-miscible organic solvent may be employed.[11]

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the substitution reaction.[3] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIEA).[2][5][12] The choice of base can influence the reaction rate and selectivity.

  • Order of Nucleophile Addition: When synthesizing unsymmetrical di- or tri-substituted triazines, the order of nucleophile addition is critical.[13][14] For instance, in the synthesis of O,N-type substituted s-triazines, the oxygen nucleophile should be incorporated first.[13][14] This is due to the fact that once an amine is incorporated, it is very difficult to substitute another nucleophile.[13][14]

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This protocol describes the first step in the synthesis of many 2-amino-4-chloro-1,3,5-triazine derivatives.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonia (liquid or aqueous solution)

  • Tetrahydrofuran (THF)

  • Diglyme

  • Ice

Procedure: [9]

  • A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter of THF and 0.24 liters of diglyme is cooled to 0 °C.

  • 81.6 mL (3.36 mol) of liquid ammonia is added dropwise over 90 minutes, ensuring the temperature is maintained between 10-15 °C.

  • The mixture is stirred for one hour at -10 °C to 0 °C and then allowed to warm to ambient temperature over one hour.

  • The resulting suspension is filtered, and the solid is washed with THF.

  • The filtrate is reduced to half its original volume and poured over 1 liter of ice water to yield a white solid.

  • The solid is collected by filtration, washed with water, and dried in vacuo to give 244.3 g of 2-amino-4,6-dichloro-1,3,5-triazine.

Protocol 2: Synthesis of a 2-(Substituted-amino)-4-chloro-6-amino-1,3,5-triazine

This protocol illustrates the second substitution step to introduce another amino group.

Materials:

  • 2-Amino-4,6-dichloro-1,3,5-triazine

  • Desired primary or secondary amine (e.g., ethylamine, morpholine)

  • 1,4-Dioxane or a similar solvent

  • A suitable base (e.g., sodium bicarbonate)

Procedure: (Based on principles from multiple sources)[6][12]

  • Dissolve the 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add a base like sodium bicarbonate (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-amino-4-chloro-1,3,5-triazine derivatives.

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyanuric Chloride4-Aminobenzoic acidNa₂CO₃Acetone/Water0-5395.4[12]
2-Amino-4,6-dichloro-1,3,5-triazineDiethylamineNa₂CO₃AcetoneRT1290.6[12]
2-Amino-4,6-dichloro-1,3,5-triazineBenzylamineNa₂CO₃AcetoneRT1299.6[12]
2,4-Dichloro-6-morpholino-1,3,5-triazineα-amino acidEt₃N1,4-Dioxane/WaterRTOvernight-[10]

Characterization of 2-Amino-4-Chloro-1,3,5-Triazine Derivatives

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons.[12]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H and C=N bonds.[5][12]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[4][15]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized compound.[12][15]

  • Melting Point: A sharp melting point is an indicator of the purity of a crystalline solid.[9][12]

Conclusion: A Versatile Scaffold for Future Discovery

The synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives is a robust and highly adaptable process, primarily relying on the principles of temperature-controlled nucleophilic aromatic substitution.[1][2] The ability to sequentially and selectively introduce a wide array of functional groups makes this scaffold an exceptionally valuable tool for medicinal chemists and drug development professionals.[2] The insights and protocols provided in this guide are intended to empower researchers to confidently and efficiently synthesize novel triazine derivatives, paving the way for the discovery of new therapeutic agents.

References

physical and chemical properties of 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1,3,5-triazin-2-amine: Properties, Reactivity, and Applications

Introduction

This compound, a key heterocyclic compound, serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties and the presence of a reactive chlorine atom make it a valuable precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its role in the development of pharmaceuticals and other biologically active agents. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, and understanding the characteristics of this fundamental intermediate is crucial for researchers in drug discovery and materials science.[1][2]

Compound Identification and Structure

The foundational step in utilizing any chemical compound is to understand its basic identity and structure.

  • Chemical Name: this compound

  • Synonyms: 4-Amino-2-chloro-1,3,5-triazine[3]

  • CAS Number: 7709-13-9[4]

  • Molecular Formula: C₃H₃ClN₄[3][4]

  • Molecular Weight: 130.54 g/mol [3]

The structure consists of a six-membered triazine ring with alternating carbon and nitrogen atoms, substituted with one amino group and one chlorine atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

The are summarized in the table below. These characteristics are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various systems.

PropertyValueSource(s)
Appearance White Solid[4]
Molecular Formula C₃H₃ClN₄[3][4]
Molecular Weight 130.54 g/mol [3]
Boiling Point 383.3 °C at 760 mmHg[3]
Density 1.566 g/cm³[3]
pKa 2.62 ± 0.10 (Predicted)[4]
Flash Point 185.6 °C[3]

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound and its derivatives.

  • Infrared (IR) Spectroscopy: The IR spectrum of related amino-chloro-triazinones shows characteristic absorption bands for N-H bonds in the range of 3090–3420 cm⁻¹.[5] The carbonyl group in the lactam form of similar structures appears around 1710–1740 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In related amino-chloro-1,3,5-triazin-2(1H)-ones, the signal for the acidic proton of the N-H fragment is typically found as a broad singlet in the region of 10.8–11.8 ppm.[5]

    • ¹³C NMR: The carbon signals in the triazine ring are highly dependent on the substituents. For instance, in a study of 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid, the triazine carbons appear in the range of 164-168 ppm.[6]

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound and its derivatives.[7][8]

Chemical Reactivity and Synthetic Utility

The chemistry of this compound is dominated by the reactivity of the triazine ring, which is analogous to that of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, making the chlorine-substituted carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.[1][2] This reactivity allows for the introduction of a wide variety of functional groups.

Causality behind Reactivity:

  • Electron-Deficient Ring: The nitrogen atoms in the triazine ring withdraw electron density, activating the ring towards nucleophilic attack.

  • Good Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

  • Controlled Reactivity: Like cyanuric chloride, the reactivity of the chlorine atoms on a triazine ring is temperature-dependent. This allows for sequential and selective substitution, which is a cornerstone of triazine chemistry.[1][9] The first substitution often occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third may require elevated temperatures.[1]

SNAr_Mechanism start This compound + Nu: intermediate Meisenheimer Complex Negatively charged intermediate start->intermediate Nucleophilic Attack product Substituted Product + Cl⁻ intermediate->product Loss of Cl⁻

Caption: Generalized SNAr mechanism on the triazine ring.

This controlled reactivity makes this compound a powerful scaffold for building molecular diversity, enabling the synthesis of large libraries of compounds for screening in drug discovery programs.[1][10]

Synthesis Protocols

This compound and its derivatives are typically synthesized from cyanuric chloride. The sequential substitution of chlorine atoms with different nucleophiles at controlled temperatures is the key strategy.

General Synthetic Workflow

A common approach involves the reaction of a disubstituted chloro-triazine with an amine or the controlled hydrolysis of a dichloro-amino triazine.

Synthesis_Workflow start Start with Dichloro-amino-triazine reagents Add Nucleophile (e.g., Amine) in Dioxane/Water with Base (e.g., Na₂CO₃) start->reagents reaction Stir at Room Temperature reagents->reaction workup Neutralize with Acid (e.g., HCl) reaction->workup isolation Filter Precipitate workup->isolation purification Wash and Dry Product isolation->purification final_product Final Substituted Triazine Product purification->final_product

Caption: A typical workflow for the synthesis of substituted triazines.

Exemplary Protocol: Synthesis of a Disubstituted Triazine Derivative

This protocol is adapted from a general procedure for the synthesis of 4-((4-chloro-6-substituted-1,3,5-triazin-2-yl)amino)benzoic acid derivatives.[6]

Objective: To substitute the second chlorine atom of a dichloro-triazine precursor with an amine.

Materials:

  • N-(4,6-dichloro-1,3,5-triazin-2-yl) starting material (1.0 eq)

  • Desired amine (1.2 eq)

  • Sodium carbonate (2.4 eq)

  • Dioxane

  • Distilled water

  • 1 N HCl

Procedure:

  • Dissolution: Prepare a solution of the N-(4,6-dichloro-1,3,5-triazin-2-yl) starting material and sodium carbonate in distilled water.

  • Nucleophile Addition: While stirring, add a solution of the desired amine in dioxane to the reaction mixture.

  • Reaction: Stir the reaction mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Carefully neutralize the reaction mixture with 1 N HCl. This will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with water to remove any inorganic impurities and then dry to obtain the final product.

  • Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

Trustworthiness of Protocol: This is a well-established method for the selective substitution of chlorine on the triazine ring. The use of a base (sodium carbonate) is crucial to scavenge the HCl formed during the reaction, driving it to completion. The choice of a dioxane/water solvent system helps to solubilize both the organic triazine and the inorganic base.[6][11]

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several fields.

  • Pharmaceuticals: The triazine scaffold is present in numerous biologically active compounds. Derivatives have been investigated for a wide range of therapeutic activities, including:

    • Anticancer agents [9]

    • Antiviral and antimicrobial agents [1][12]

    • Monoamine Oxidase (MAO) inhibitors for neurological disorders.[11]

    • Carbonic Anhydrase inhibitors. [10]

  • Herbicides: It is known to be a metabolite of the widely used herbicide atrazine.[4] The study of such metabolites is crucial for understanding the environmental fate and toxicology of pesticides.

  • Dyes and Polymeric Materials: Triazine derivatives are used in the synthesis of reactive dyes for textiles and as cross-linking agents in polymer chemistry.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Identification:

    • May cause skin irritation (H315).[13]

    • Causes serious eye irritation (H319).[13]

    • May cause respiratory irritation (H335).[13]

    • Can be harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Precautionary Measures:

    • Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14] For procedures that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[14]

    • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.[14]

    • Store away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a compound of significant synthetic importance. Its well-defined physicochemical properties, predictable reactivity through nucleophilic aromatic substitution, and its role as a versatile scaffold have cemented its place in the toolbox of medicinal and materials chemists. The ability to selectively and sequentially introduce various functional groups allows for the creation of diverse molecular architectures, driving innovation in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in research and development.

References

A Note on the Subject Compound: 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Landscape of s-Triazine Derivatives

It is critical to establish at the outset that the specified compound, 4-Chloro-1,3,5-triazin-2-amine, is a foundational chemical intermediate. In its primary form, it is not recognized as a pharmacologically or biologically active agent with a distinct "mechanism of action" in a biological system. Instead, its significance lies in its role as a versatile precursor in the synthesis of a wide array of functional molecules, most notably in the agrochemical and dye industries.

This guide, therefore, will pivot to the well-characterized and biologically significant derivatives of the s-triazine core, specifically focusing on the class of triazine herbicides . We will use Atrazine , a widely studied and paradigmatic example, to explore the intricate mechanism of action that defines this important class of compounds. This approach allows us to fulfill the spirit of the inquiry by providing an in-depth technical analysis of a triazine-based molecule with a profound and well-documented biological impact.

Part 1: The Core Mechanism of Triazine Herbicides: A Focus on Atrazine

Triazine herbicides, including atrazine, simazine, and propazine, are potent inhibitors of photosynthesis. Their primary mechanism of action is the disruption of the photosynthetic electron transport chain in plants, leading to a cascade of events that ultimately results in cell death.

The Molecular Target: The D1 Quinolone-Binding Protein in Photosystem II

The primary molecular target of atrazine is the D1 protein, a key subunit of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Specifically, atrazine binds to the quinone-binding niche (the QB site) on the D1 protein.

This binding is highly specific and competitive. Under normal conditions, a mobile plastoquinone molecule (PQ) binds to the QB site to accept electrons from the primary quinone acceptor, QA. This electron transfer is a critical step in the light-dependent reactions of photosynthesis. Atrazine's molecular structure allows it to fit snugly into the QB pocket, effectively displacing the native plastoquinone and blocking its access.

The Cascade of Inhibition: From Electron Blockade to Oxidative Stress

The binding of atrazine to the D1 protein initiates a series of damaging events:

  • Blocked Electron Flow: By preventing plastoquinone from binding, atrazine halts the flow of electrons from QA to QB. This creates a "bottleneck" in the electron transport chain.

  • Formation of Triplet Chlorophyll: The energy from absorbed light, which can no longer be used for electron transport, is transferred to oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂).

  • Oxidative Stress and Cellular Damage: The accumulation of singlet oxygen and other reactive oxygen species (ROS) causes widespread cellular damage through lipid peroxidation, protein degradation, and membrane destruction. This leads to the characteristic symptoms of triazine herbicide application, such as chlorosis (yellowing) and necrosis (tissue death).

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of Atrazine on the photosynthetic electron transport chain within Photosystem II.

Atrazine_Mechanism cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Plastoquinone) Pheo->QA e⁻ QB_Site QB Site on D1 Protein QA->QB_Site e⁻ PQ Plastoquinone (PQ) QB_Site->PQ e⁻ (Blocked) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) QB_Site->ROS Energy transfer to O₂ Light Light Energy (Photon) Light->P680 Excites ETC To rest of Electron Transport Chain Atrazine Atrazine Atrazine->QB_Site Binds & Inhibits CellDamage Lipid Peroxidation & Cell Death ROS->CellDamage Causes

Caption: Atrazine competitively binds to the QB site on the D1 protein of PSII, blocking electron transport to plastoquinone and causing ROS-mediated cell death.

Part 2: Experimental Validation and Methodologies

The mechanism of atrazine has been elucidated through a variety of biophysical and biochemical assays. The following protocols represent standard methodologies for investigating the effects of PSII-inhibiting herbicides.

Key Experimental Data Summary

The following table summarizes typical quantitative data obtained when studying PSII inhibitors like atrazine.

ParameterDescriptionTypical Effect of AtrazineMethod of Measurement
I₅₀ (50% Inhibitory Concentration) The concentration of atrazine required to inhibit 50% of PSII activity.0.1 - 1.0 µM (species dependent)Chlorophyll fluorescence assay
Fv/Fm (Maximum Quantum Yield of PSII) A measure of the maximum efficiency of PSII photochemistry.Significant decreasePulse-Amplitude-Modulation (PAM) fluorometry
ETR (Electron Transport Rate) The rate at which electrons are transported through PSII.Drastic reductionPAM fluorometry or oxygen evolution measurement
Oxygen Evolution Rate The rate of O₂ production, a direct product of water splitting at PSII.InhibitionClark-type electrode or optode
Experimental Protocol: Chlorophyll a Fluorescence Measurement

This protocol provides a non-invasive method to assess the impact of atrazine on photosynthetic efficiency by measuring changes in chlorophyll fluorescence.

Objective: To determine the effect of atrazine on the maximum quantum yield of PSII (Fv/Fm).

Materials:

  • Healthy, well-watered plants (e.g., Arabidopsis thaliana, spinach)

  • Atrazine stock solution (e.g., 1 mM in DMSO)

  • Dilution buffer (e.g., 0.1% Tween-20 in deionized water)

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Leaf clips

  • Pipettes and tubes for serial dilutions

Methodology:

  • Plant Preparation: Dark-adapt the plants for a minimum of 30 minutes before measurement. This ensures that all reaction centers of PSII are open and ready to accept electrons.

  • Atrazine Application: Prepare a series of atrazine dilutions (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10 µM) in the dilution buffer. Apply the solutions to individual leaves, ensuring complete coverage. An equivalent amount of the buffer containing DMSO without atrazine should be used as a control.

  • Incubation: Allow the treated leaves to incubate for a specified period (e.g., 2-4 hours) under low light conditions to permit atrazine uptake.

  • Measurement of F₀: Attach a dark-acclimated leaf clip to a treated leaf. Measure the minimal fluorescence (F₀) by applying a weak measuring light. This represents the fluorescence yield when PSII reaction centers are open.

  • Measurement of Fm: Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds). This pulse temporarily closes all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - F₀) / Fm .

  • Data Analysis: Plot the Fv/Fm values against the logarithm of the atrazine concentration to determine the I₅₀ value. A significant decrease in Fv/Fm indicates damage to the PSII reaction centers.

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the inhibitory effect of a compound on Photosystem II using chlorophyll fluorescence.

Fluorescence_Workflow start_end start_end process process data data decision decision output output A Start: Select Healthy Plants B Dark Adaptation (≥30 min) A->B C Prepare Atrazine Dilutions (including 0 µM control) B->C D Treat Leaves with Dilutions C->D E Incubate (e.g., 2-4 hours) D->E F Attach Leaf Clip & Measure F₀ (Minimal Fluorescence) E->F G Apply Saturating Light Pulse F->G H Measure Fm (Maximal Fluorescence) G->H I Calculate Fv/Fm = (Fm - F₀) / Fm H->I J Repeat for all Concentrations and Replicates I->J K Plot Fv/Fm vs. [Atrazine] J->K L Determine I₅₀ Value K->L M End: PSII Inhibition Quantified L->M

Caption: A streamlined workflow for quantifying the inhibitory effects of atrazine on Photosystem II activity using PAM fluorometry.

solubility and stability of 4-Chloro-1,3,5-triazin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Subject: Solubility and Stability of 4-Chloro-1,3,5-triazin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Preamble: this compound: A Versatile but Reactive Synthetic Cornerstone

This compound (CAS No. 7709-13-9) represents a fundamental building block in synthetic organic chemistry.[1][2] As a derivative of the 1,3,5-triazine scaffold, it is integral to the synthesis of a wide array of compounds, from pharmaceuticals to agricultural chemicals. Its utility stems from the dichotomic nature of its functional groups: a nucleophilic amino group and an electrophilic carbon atom bonded to a reactive chlorine atom. This chlorine acts as a facile leaving group, enabling sequential, controlled nucleophilic aromatic substitution (SNAr) reactions.[3][4]

However, this same reactivity is the source of its principal challenge: inherent instability. The propensity of the chloro group to undergo substitution, particularly hydrolysis, dictates the compound's handling, storage, and application. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering both theoretical understanding and practical, field-tested protocols to empower researchers in leveraging its synthetic potential while mitigating its reactive liabilities.

Chapter 1: Physicochemical Foundation

A thorough understanding of the molecule's intrinsic properties is essential to predict its behavior in different chemical environments.

Molecular Structure and Key Properties

The structure consists of an electron-deficient 1,3,5-triazine ring substituted with an electron-donating amino group and an electron-withdrawing chloro group. This arrangement makes the carbon atom attached to the chlorine highly susceptible to nucleophilic attack.

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Figure 1: Key functional sites of this compound.

The core physicochemical properties are summarized below. The predicted pKa of 2.62 suggests the amino group is weakly basic, a critical factor in its pH-dependent solubility and reactivity.[1]

PropertyValueSource
CAS Number 7709-13-9[1][2]
Molecular Formula C₃H₃ClN₄[1][2]
Molecular Weight 130.54 g/mol [1]
Appearance White Solid[1]
Predicted pKa 2.62 ± 0.10[1]

Chapter 2: Solubility Profile: A Practical Assessment

Quantitative solubility data for this compound is not widely available in peer-reviewed literature, a common challenge for reactive intermediates. This section outlines a predictive framework based on its structure and provides a robust protocol for empirical determination.

Theoretical Solubility Assessment & Qualitative Data

The molecule's solubility is governed by the balance between its polar and non-polar characteristics.

  • Polar Solvents (e.g., Water, Alcohols): The amino group can act as both a hydrogen bond donor and acceptor, while the triazine nitrogens can act as acceptors. This suggests potential solubility in polar protic solvents. However, the overall aromatic system and the chloro substituent limit extensive aqueous solubility.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally effective for compounds with multiple polar functional groups. A structurally related compound, 2-amino-4,6-dichloro-1,3,5-triazine, is sparingly soluble in DMSO and methanol.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the polarity of the amino group and the triazine ring.

  • Chlorinated Solvents (e.g., Dichloromethane): Some solubility is expected due to a balance of polarity.[6]

The table below summarizes the expected and reported qualitative solubility.

Solvent ClassExample SolventPredicted SolubilityRationale / Reported Data
Polar Protic WaterLowLimited by non-polar character.
MethanolSparingly SolubleReported for similar compounds.[5][6]
Polar Aprotic DMSO, DMFSolubleEffective at solvating polar functional groups.
AcetonitrileModerately SolubleCommon solvent for triazine chemistry.
Chlorinated Dichloromethane (DCM)SolubleReported as a suitable solvent.[6]
Non-Polar Hexane, TolueneInsolubleMismatch in polarity.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For drug development and process chemistry, precise solubility values are non-negotiable. The gold-standard shake-flask method provides this data. The causality behind this protocol is to create a true thermodynamic equilibrium between the dissolved and undissolved compound, ensuring the measured concentration represents the maximum solubility under the specified conditions.

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start -> excess_solid; excess_solid -> equilibrate; equilibrate -> settle; settle -> sample; sample -> filter; filter -> analyze; analyze -> end; }

Figure 2: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). "Excess" is critical to ensure a saturated solution is achieved and solid phase remains.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: Allow the vials to stand quiescently at the same temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom of the vial.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm, chemically compatible with the solvent) to remove any microscopic undissolved particles. This step is a self-validating control; failure to filter can lead to erroneously high solubility values.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.[7] The concentration of the saturated solution is the solubility.

Chapter 3: Stability Profile: The Kinetics of Degradation

The stability of this compound is fundamentally linked to the reactivity of its C-Cl bond. Understanding the pathways and rates of its degradation is paramount for its effective use.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway in aqueous or protic environments. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water or a hydroxide ion attacks the electrophilic carbon, displacing the chloride ion.[8]

  • Mechanism: The electron-withdrawing nature of the triazine ring stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

  • Influence of pH: The rate of hydrolysis is highly pH-dependent.

    • Neutral/Alkaline Conditions: Hydrolysis is significantly accelerated in alkaline solutions due to the presence of the stronger nucleophile, hydroxide (OH⁻), compared to water.[8]

    • Acidic Conditions: Acid catalysis can also occur, where protonation of a ring nitrogen further activates the ring towards nucleophilic attack by water.[8]

  • Primary Degradant: The primary product of hydrolysis is 4-Amino-6-hydroxy-1,3,5-triazin-2(1H)-one, where the chloro group is replaced by a hydroxyl group.

Photostability

Like many triazine compounds, this compound is susceptible to photodegradation when exposed to UV light.[9][10]

  • Degradation Pathways: Photodegradation can proceed through several routes, including:

    • Dechlorination-Hydroxylation: The C-Cl bond is cleaved, often leading to the same hydroxylated product as hydrolysis.[9]

    • Ring Cleavage: High-energy UV radiation can lead to the breakdown of the triazine ring itself.

  • Synergistic Effects: The presence of photosensitizers or radical initiators (e.g., hydrogen peroxide, iron salts) in solution can dramatically accelerate the rate of photodecomposition.[9][11] Dark control experiments are essential to distinguish between photolytic and hydrolytic degradation.[9]

Thermal Stability

In the solid state or in aprotic solvents, the compound exhibits higher stability. However, at elevated temperatures, thermal degradation occurs.

  • Degradation Pathway: For chlorotriazines, thermal degradation often involves the elimination of hydrogen chloride (HCl), followed by deamination and the formation of condensed polymeric structures like melem or melam. The process typically proceeds in multiple stages as temperature increases. While this compound lacks the alkylamino side chains common in herbicides, the principles of HCl elimination and condensation of the triazine rings are applicable.

Protocol: Kinetic Stability Assessment via HPLC

This protocol is designed to quantify the rate of degradation under controlled conditions, providing essential data for determining shelf-life and reaction compatibility.

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start -> stock -> aliquot -> stress -> sample -> quench -> analyze -> plot -> calculate -> end; }

Figure 3: Workflow for determining the kinetic stability of a compound.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a concentrated stock solution of the compound in a stable, water-miscible organic solvent (e.g., acetonitrile).

  • Incubation Setup: Spike the stock solution into a series of aqueous buffers (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Aliquot these solutions into vials for each time point and condition.

  • Stressing Conditions: Incubate the vials under a matrix of controlled conditions. A typical design includes:

    • Temperature: 25°C, 40°C, 60°C.

    • Lighting: Dark (wrapped in foil) vs. Photolytic (in a photostability chamber).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Sample Analysis: Immediately analyze the sample by a stability-indicating HPLC method to measure the peak area of the parent compound. A "stability-indicating" method is one that can resolve the parent compound from its degradants.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm (ln) of the percentage remaining versus time. If the plot is linear, the degradation follows first-order kinetics.[9] The slope of the line is the negative of the rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.

Chapter 4: Practical Implications: The Nexus of Solubility and Stability

The interplay between solubility and stability governs every practical aspect of working with this compound.

  • Solvent Selection for Synthesis: The ideal reaction solvent must dissolve the compound sufficiently but not react with it. Anhydrous, aprotic solvents like THF, dioxane, or acetonitrile are often preferred. The use of protic solvents like alcohols is generally avoided unless the alcohol itself is the intended nucleophile.

  • Reaction Work-up and Purification: Aqueous work-ups must be performed expeditiously and preferably under neutral or slightly acidic pH to minimize hydrolysis of the product. Purification via column chromatography should use non-protic mobile phases where possible.

  • Storage and Handling: For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize both hydrolytic and thermal degradation.[6] Solutions should be prepared fresh; if storage is necessary, it should be in an anhydrous aprotic solvent at low temperatures.

Conclusion

This compound is a molecule of significant synthetic value, but its utility is tempered by its inherent reactivity. A disciplined, data-driven approach is essential for its successful application. By empirically determining its solubility in relevant solvent systems and quantifying its stability under process-relevant conditions, researchers can design robust synthetic routes, ensure the integrity of their materials, and accelerate the development of novel chemical entities. The protocols and principles outlined in this guide provide a validated framework for achieving these critical objectives.

References

computational and theoretical studies of 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational and Theoretical Analysis of 4-Chloro-1,3,5-triazin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and theoretical methodologies applied to the study of this compound. As a pivotal scaffold in medicinal chemistry and materials science, a deep understanding of its electronic structure, reactivity, and interaction potential is paramount for rational design and synthesis. This document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind computational choices, ensuring a robust and self-validating approach to theoretical analysis.

Introduction: The Significance of the Triazine Core

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that serves as a fundamental building block for a vast array of functional molecules. Its derivatives are prominent in pharmaceuticals, herbicides, and polymer science.[1] this compound, specifically, represents a crucial intermediate. The differential reactivity of its substituent sites—the chlorine atom being a prime target for nucleophilic substitution—allows for the sequential and controlled synthesis of complex, multi-substituted derivatives.[2]

Computational chemistry provides an indispensable toolkit for elucidating the intrinsic properties of this molecule. By employing theoretical models, we can predict its geometry, electronic behavior, and reactivity with high accuracy, thereby guiding synthetic strategies and accelerating the discovery of novel compounds with desired biological or material properties. This guide details the core theoretical techniques used to characterize this important molecule.

Part 1: Molecular Structure and Foundational Energetics

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms—the molecule's ground-state geometry. This optimized structure is the foundation upon which all other properties are calculated.

Molecular Geometry Optimization

The objective of geometry optimization is to locate the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point. For this compound, this is achieved using quantum mechanical methods, most commonly Density Functional Theory (DFT).

The choice of the DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a reliable balance of computational cost and accuracy for many organic systems. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron density.[3][4]

Workflow: Geometry Optimization

cluster_workflow Geometry Optimization Workflow start 1. Initial Structure Input (e.g., from 2D sketch) dft 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) start->dft calc 3. Perform SCF Calculation (Iteratively solve Schrödinger Eq.) dft->calc grad 4. Calculate Energy Gradient (Forces on atoms) calc->grad check 5. Convergence Check grad->check update 6. Update Atomic Coordinates check->update No final 7. Optimized Geometry (Zero gradient) check->final Yes update->calc

Caption: A typical workflow for DFT-based molecular geometry optimization.

Table 1: Calculated Structural Parameters for this compound (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly based on the computational method.)

ParameterBond/AngleValue
Bond Lengths C-Cl~1.75 Å
C-N (ring)~1.34 Å
C-N (amine)~1.36 Å
N-H~1.01 Å
Bond Angles N-C-N (ring)~126°
Cl-C-N (ring)~117°
C-N-H (amine)~119°
Vibrational Frequency Analysis

Following optimization, a vibrational frequency analysis is performed for two critical reasons:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found the true ground state.

  • Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to validate the computational model.[3]

Part 2: Electronic Properties and Chemical Reactivity

With an optimized structure, we can now probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

According to FMO theory, the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are sites of potential nucleophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are sites of potential electrophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[5][6]

Protocol: FMO Calculation and Analysis

  • Input: Use the optimized molecular geometry from Part 1.

  • Calculation: Perform a single-point energy calculation using the same DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Extraction: Extract the energies of the HOMO and LUMO from the calculation output.

  • Visualization: Generate cube files for the HOMO and LUMO wavefunctions and visualize them to identify their spatial distribution across the molecule.

FMO_Concept cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor Energy Energy Energy->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The HOMO-LUMO energy gap dictates chemical reactivity.

Table 2: Calculated Electronic Properties

PropertySymbolFormulaValue (eV)
HOMO EnergyEHOMO-~ -6.8
LUMO EnergyELUMO-~ -1.2
Energy GapΔEELUMO - EHOMO~ 5.6
Ionization PotentialIP-EHOMO~ 6.8
Electron AffinityEA-ELUMO~ 1.2
Electronegativityχ(IP + EA) / 2~ 4.0
Chemical Hardnessη(IP - EA) / 2~ 2.8
Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. It is mapped onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the nitrogen atoms of the triazine ring.[7][8]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.

  • Green/Yellow Regions: Represent areas of neutral potential.

The MEP provides a more holistic view of reactivity than FMOs alone, as it accounts for the total charge distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, it is particularly useful for:

  • Quantifying Charge Distribution: Calculating the natural atomic charges on each atom, which can differ from other methods like Mulliken population analysis.

  • Analyzing Hyperconjugation: Identifying stabilizing interactions, such as the delocalization of electron density from a filled lone-pair orbital (e.g., on the amine nitrogen) into an empty anti-bonding orbital (e.g., a π* orbital in the triazine ring). This delocalization energy (E(2)) quantifies the strength of the interaction and explains the electronic communication within the molecule.[3][9]

NBO_Interaction cluster_nbo NBO Donor-Acceptor Interaction Donor Donor Orbital (e.g., N Lone Pair) Acceptor Acceptor Orbital (e.g., Ring π*) Donor->Acceptor Hyperconjugation (Charge Delocalization)

Caption: NBO analysis reveals stabilizing hyperconjugative interactions.

Part 3: Application in Drug Discovery - Molecular Docking

A primary application for computational studies of triazine derivatives is in drug development, particularly as enzyme inhibitors.[10][11] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), and estimates the strength of the interaction.

For derivatives of this compound, which are often investigated as anticancer agents, a common target is Dihydrofolate Reductase (DHFR).[11][12] Docking studies help rationalize structure-activity relationships (SAR) by visualizing how different substituents on the triazine core interact with amino acid residues in the enzyme's active site.

Protocol: A Generalized Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for residues.

    • Minimize the structure to relieve steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the triazine derivative.

    • Perform a geometry optimization using a suitable method (e.g., DFT as described in Part 1).

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the active site (the binding pocket) on the receptor.

    • A grid box is generated within this site, where the docking algorithm will search for favorable binding poses.

  • Docking Simulation:

    • The ligand is placed into the grid box, and a scoring function is used to evaluate thousands of possible binding poses, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.

  • Analysis:

    • The top-ranked poses are analyzed to identify key binding interactions (e.g., hydrogen bonds with specific residues).

    • The predicted binding affinity (scoring value) is used to compare different derivatives and prioritize candidates for synthesis.

Docking_Workflow cluster_docking Molecular Docking Workflow p1 1. Prepare Receptor (Protein Structure) p3 3. Define Binding Site (Grid Generation) p1->p3 p2 2. Prepare Ligand (Triazine Derivative) p2->p3 p4 4. Run Docking Algorithm p3->p4 p5 5. Analyze & Score Poses (Binding Affinity) p4->p5

Caption: A streamlined workflow for molecular docking studies.

Conclusion

The computational and theoretical study of this compound provides profound insights into its structural, electronic, and reactive nature. Techniques such as DFT, FMO analysis, MEP mapping, and NBO analysis form a powerful, cohesive framework for understanding its fundamental properties. These theoretical predictions are not merely academic; they directly inform practical applications, most notably in the rational design of novel therapeutic agents through techniques like molecular docking. By leveraging these computational tools, researchers can effectively predict molecular behavior, prioritize synthetic targets, and ultimately accelerate the innovation cycle in drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Chloro-1,3,5-triazin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The s-Triazine Core and the Unique Utility of 4-Chloro-1,3,5-triazin-2-amine

The 1,3,5-triazine, or s-triazine, ring is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in drug discovery.[1][2] Its planar, aromatic structure, featuring three nitrogen atoms, provides a rigid framework for orienting substituents in three-dimensional space to achieve precise interactions with biological targets. Derivatives of s-triazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Several s-triazine-based drugs, such as the anticancer agent Altretamine and the PI3K inhibitor Gedatolisib, have received FDA approval, underscoring the clinical significance of this chemical motif.[4]

The versatility of the s-triazine scaffold stems from the reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The three chlorine atoms on TCT can be sequentially displaced by various nucleophiles through a temperature-controlled nucleophilic aromatic substitution (SNAr) mechanism.[2][6] The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third requires elevated temperatures.[2][7]

Within this synthetic paradigm, This compound emerges as a particularly strategic starting material. It presents the medicinal chemist with a bifunctional scaffold:

  • A reactive chloro group at the C4 position, primed for facile SNAr with a diverse range of nucleophiles (amines, thiols, alcohols) to build molecular complexity.

  • An amino group at the C2 position, which acts as a key hydrogen bond donor and can participate in critical interactions within a target's binding site.

This pre-functionalized core allows for the streamlined synthesis of 2,4-disubstituted triazine libraries, significantly accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

The Chemistry of Functionalization: Mechanism and Protocols

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The functionalization of this compound hinges on the SNAr mechanism. The electron-withdrawing nitrogen atoms of the triazine ring render the carbon atoms highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[7]

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

This process is often facilitated by a mild base to neutralize the hydrochloric acid (HCl) generated, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Caption: The SNAr mechanism on this compound.

Protocol: Synthesis of a 4-Substituted-1,3,5-triazin-2,6-diamine Library

This protocol provides a robust and general method for the displacement of the chlorine atom from this compound with a primary or secondary amine nucleophile.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., morpholine, piperidine, aniline derivative) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Ethyl acetate (EtOAc) and Hexane for TLC and chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the starting triazine).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the stirring suspension at room temperature.

    • Causality Note: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. K₂CO₃ is a mild, heterogeneous base ideal for scavenging the generated HCl without interfering with the reaction.[8] Anhydrous conditions are preferred to prevent potential hydrolysis of the chlorotriazine.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-65 °C).

    • Trustworthiness Note: The progress of the reaction must be monitored to determine the endpoint. Place a small aliquot of the reaction mixture onto a TLC plate and elute with an appropriate solvent system (e.g., 50% EtOAc in Hexane). Visualize under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2,4-disubstituted triazine derivative.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup (Triazine, K₂CO₃ in THF) addition 2. Add Amine Nucleophile (1.1 eq) setup->addition react 3. React (Room Temp or Reflux) addition->react monitor 4. Monitor by TLC react->monitor filter 5. Filter & Concentrate monitor->filter Reaction Complete extract 6. Liquid-Liquid Extraction (EtOAc / NaHCO₃ / Brine) filter->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for synthesis.

Applications in Drug Discovery: Targeting Kinases and Cancer

Derivatives of this compound have been successfully developed as potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9][10]

Case Study: PIM1 Kinase Inhibitors

PIM1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy. A study aimed at developing PIM1 inhibitors utilized a two-step synthesis starting from dicyandiamide to generate 2,4-diamino-1,3,5-triazine derivatives.[9][10] The resulting compounds were evaluated for their inhibitory activity against a panel of protein kinases.

Compound IDR-Group on 2-Amino PositionTarget KinaseIC₅₀ (µg/mL)
5b PhenylPIM11.18

Table 1: Inhibitory activity of a representative 2,4-diamino-1,3,5-triazine derivative against PIM1 kinase. Data sourced from Hanawi S. A., et al. (2020).[9]

This result highlights how the 2,4-diamino-1,3,5-triazine scaffold can be effectively employed to generate potent enzyme inhibitors.[9] The core structure likely positions the substituents to make key contacts within the ATP-binding pocket of the kinase.

Case Study: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivity drives the growth of numerous cancers. Hybrid molecules combining the 1,3,5-triazine core with other pharmacophores, like quinazoline, have been developed as potent EGFR inhibitors.[4] SAR studies revealed that substitution of the triazine ring with morpholine and various aniline rings could significantly enhance the inhibitory potency.[4] For instance, compound 12 from a 2021 study showed an IC₅₀ value of 36.8 nM against the EGFR enzyme.[4] This demonstrates the power of using the triazine core as a central scaffold to which different functional groups can be attached to optimize target engagement.

Targeted Signaling Pathway: PI3K/AKT/mTOR

Many triazine-based kinase inhibitors, including those targeting receptor tyrosine kinases like EGFR, ultimately function by disrupting downstream signaling cascades crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Triazine-Based Inhibitor Inhibitor->RTK Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a triazine-based RTK inhibitor.

Conclusion and Future Outlook

This compound is a high-value, versatile building block in medicinal chemistry. Its predictable reactivity via the SNAr mechanism allows for the efficient and systematic synthesis of diverse compound libraries. The resulting 2,4-diamino-1,3,5-triazine scaffold has proven to be a privileged core for developing potent inhibitors against a range of therapeutically relevant targets, particularly protein kinases involved in oncology. The straightforward and robust protocols associated with its use empower researchers to rapidly explore chemical space, conduct meaningful SAR studies, and accelerate the journey from hit identification to lead optimization in modern drug development programs.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Core in Modern Chemistry

The 1,3,5-triazine (or s-triazine) ring is a foundational scaffold in the fields of medicinal chemistry, materials science, and agrochemicals. Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, which allows for the controlled and diverse introduction of functional groups.[1] Molecules built upon this heterocyclic core have demonstrated a vast spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[2]

At the heart of this synthetic versatility lies the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the triazine ring, a result of its three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

This guide provides an in-depth technical overview and detailed experimental protocols for the nucleophilic substitution on 4-Chloro-1,3,5-triazin-2-amine. This specific starting material is a valuable intermediate, offering a reactive chlorine atom at the C4 position for strategic functionalization, while already possessing an amino group at the C2 position. We will explore the underlying mechanistic principles, provide field-proven, step-by-step protocols for various nucleophiles, and discuss the critical parameters that govern the success of these transformations.

Core Principles: Understanding the SNAr Mechanism on the Triazine Ring

The substitution of the chlorine atom on this compound proceeds via a classical two-step addition-elimination SNAr mechanism. A comprehensive understanding of this process is critical for troubleshooting and adapting the provided protocols.

  • Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu:) attacks the electron-deficient carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.

The presence of the amino group at the C2 position has a significant electronic influence on the reactivity of the C4-chloro position. As an electron-donating group, it slightly reduces the overall electrophilicity of the triazine ring compared to its parent compound, 2,4-dichloro-1,3,5-triazine. Consequently, the reaction conditions must be carefully optimized to achieve efficient substitution.

A simplified representation of the SNAr mechanism. In reality, the structure images would be used.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Substitution with Amine Nucleophiles

This protocol provides a general method for the synthesis of 2,4-diamino-1,3,5-triazine derivatives, which are of significant interest in medicinal chemistry.

Objective: To synthesize a 2-amino-4-(substituted-amino)-1,3,5-triazine derivative.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., methylamine, morpholine, piperidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or an excess of the nucleophilic amine)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Inert Atmosphere (Optional): For sensitive substrates or prolonged reaction times, flush the flask with an inert gas like nitrogen or argon.

  • Addition of Amine: To the stirring solution, add the desired amine nucleophile (1.1-1.5 eq). If the amine is not used in excess, add a non-nucleophilic base like DIPEA or TEA (1.2 eq) to scavenge the HCl byproduct generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 24 hours depending on the nucleophilicity and steric hindrance of the amine.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes.

  • Workup:

    • Once the reaction is complete, if a precipitate (the hydrochloride salt of the base) has formed, it can be removed by filtration.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude residue can be partitioned between water and an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Purification: The crude product is then concentrated and purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-amino-4-(substituted-amino)-1,3,5-triazine.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol outlines the synthesis of 2-amino-4-(alkyl/arylthio)-1,3,5-triazine derivatives. The generation of the more nucleophilic thiolate anion is a key step.

Objective: To synthesize a 2-amino-4-(substituted-thio)-1,3,5-triazine derivative.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl thiol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), THF)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Standard laboratory glassware, magnetic stirrer.

Step-by-Step Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in the anhydrous solvent. Add the base (1.2 eq of K₂CO₃ or 1.1 eq of NaH) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion. Caution: NaH is highly reactive with water and moisture.

  • Addition of Triazine: To this stirring suspension, add a solution of this compound (1.0 eq) in the same solvent, dropwise.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for 2-12 hours. The increased temperature may be necessary for less reactive thiols.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Substitution with Alcohol/Alkoxide Nucleophiles

The substitution with alcohols generally requires more forcing conditions due to their lower nucleophilicity compared to amines and thiols. The in-situ formation of the more potent alkoxide nucleophile is essential.

Objective: To synthesize a 2-amino-4-alkoxy-1,3,5-triazine derivative.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Strong Base (e.g., Sodium hydride (NaH), Lithium alkoxide)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser.

Step-by-Step Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. To this suspension, add a solution of the desired alcohol (1.2 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen gas evolution ceases. Extreme caution is advised when working with NaH.

  • Addition of Triazine: Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to reflux (typically 65-70 °C for THF) and stir for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup:

    • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions

The choice of nucleophile dictates the necessary reaction conditions. The following table provides a general guideline for experimental parameters.

Nucleophile ClassTypical Base(s)Typical Solvent(s)Temperature RangeRelative Reactivity
Amines DIPEA, TEA, Excess AmineTHF, Dioxane, DCM0 °C to Room Temp.High
Thiols K₂CO₃, NaHDMF, THFRoom Temp. to 60 °CMedium
Alcohols NaH, Li-alkoxidesTHF, DioxaneRoom Temp. to RefluxLow

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the nucleophilic substitution on this compound.

experimental_workflow start Start: this compound + Nucleophile (Amine/Thiol/Alcohol) reagents Dissolve in Anhydrous Solvent start->reagents base_add Add Base (e.g., DIPEA, K2CO3, NaH) reagents->base_add reaction Stir at Appropriate Temperature (RT to Reflux) base_add->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup / Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification product Final Product: 2-Amino-4-substituted-1,3,5-triazine purification->product

Caption: Generalized experimental workflow for nucleophilic substitution.

Conclusion and Future Perspectives

The nucleophilic substitution on this compound is a robust and highly adaptable reaction, enabling the synthesis of a vast library of functionalized triazine derivatives. By carefully controlling the reaction conditions—primarily the choice of base, solvent, and temperature—researchers can achieve selective and high-yielding transformations with a variety of nucleophiles. The predictable nature of this SNAr chemistry solidifies the 2-amino-1,3,5-triazine core as a privileged scaffold for the development of new therapeutics and advanced functional materials.

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-1,3,5-triazin-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The 1,3,5-triazine (or s-triazine) core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. Its rigid, planar structure and the presence of three nitrogen atoms allow for diverse substitutions that can be precisely oriented to interact with the ATP-binding site of various kinases.

This technical guide focuses on the application of a key intermediate, 4-chloro-1,3,5-triazin-2-amine , in the synthesis of a diverse array of kinase inhibitors. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its elaboration, and discuss its application in the development of inhibitors for critical cancer-related kinases such as Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3K).

Core Principles of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) of Chlorotriazines

The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring. The three nitrogen atoms in the triazine ring withdraw electron density, rendering the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.

The substitution of the chlorine atom on this compound proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon atom bearing the chlorine, which forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion, a good leaving group, restores the aromaticity of the triazine ring.

A critical aspect of chlorotriazine chemistry is the sequential and temperature-controlled substitution of chlorine atoms, which is well-documented for the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires more forcing conditions, such as elevated temperatures.[1] This differential reactivity is due to the introduction of electron-donating groups with each substitution, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[1]

When starting with this compound, we are essentially dealing with a monosubstituted triazine where one chlorine has been replaced by an amino group. The remaining chlorine atom is available for a second nucleophilic substitution, which generally requires more elevated temperatures than the first substitution on cyanuric chloride.

Synthetic Workflow: From this compound to Diverse Kinase Inhibitors

The general strategy for utilizing this compound involves the nucleophilic displacement of the remaining chlorine atom with a variety of amines, anilines, or other nucleophiles to generate 2,4-disubstituted-1,3,5-triazin-2-amine libraries.

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product This compound This compound 2,4-Disubstituted-1,3,5-triazin-2-amine\n(Kinase Inhibitor Scaffold) 2,4-Disubstituted-1,3,5-triazin-2-amine (Kinase Inhibitor Scaffold) This compound->2,4-Disubstituted-1,3,5-triazin-2-amine\n(Kinase Inhibitor Scaffold) SNAr Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->2,4-Disubstituted-1,3,5-triazin-2-amine\n(Kinase Inhibitor Scaffold) Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->2,4-Disubstituted-1,3,5-triazin-2-amine\n(Kinase Inhibitor Scaffold) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF)->2,4-Disubstituted-1,3,5-triazin-2-amine\n(Kinase Inhibitor Scaffold) Heat Heat Heat->2,4-Disubstituted-1,3,5-triazin-2-amine\n(Kinase Inhibitor Scaffold)

Caption: Generalized synthetic workflow for the elaboration of this compound.

Detailed Experimental Protocol: Synthesis of 2,4-Disubstituted-1,3,5-triazin-2-amine Derivatives

This protocol provides a generalized procedure for the nucleophilic substitution of the chlorine atom in this compound with an amine or aniline nucleophile.

Materials:

  • This compound

  • Desired amine or aniline nucleophile (1.0 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 - 2.0 equivalents)

  • Anhydrous solvent such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent. Stir the suspension at room temperature.

  • Addition of Reagents: Add the desired amine or aniline nucleophile (1.0 - 1.2 eq) to the suspension, followed by the dropwise addition of DIPEA (1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 50 °C and 100 °C. The optimal temperature will depend on the reactivity of the nucleophile and should be determined empirically. Microwave-assisted synthesis can also be employed to accelerate the reaction.[2]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether or cold water), and dried.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate to remove the DIPEA salts.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 2,4-disubstituted-1,3,5-triazin-2-amine.

Self-Validation: The success of the synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.

Application in Kinase Inhibitor Synthesis: Targeting BTK and PI3K/mTOR Pathways

The 2,4-diamino-1,3,5-triazine scaffold is a cornerstone in the design of inhibitors for several important kinase families.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[3][4] Several potent and selective BTK inhibitors are based on the 1,3,5-triazine scaffold.[5] The synthesis of these inhibitors often involves the reaction of a substituted this compound with a suitable amine-containing fragment.

G BCR BCR BTK BTK BCR->BTK Downstream Signaling Downstream Signaling BTK->Downstream Signaling B-cell Proliferation & Survival B-cell Proliferation & Survival Downstream Signaling->B-cell Proliferation & Survival Triazine-based BTK Inhibitor Triazine-based BTK Inhibitor Triazine-based BTK Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention for triazine-based inhibitors.

PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.[6] The 1,3,5-triazine scaffold has been successfully employed to develop dual PI3K/mTOR inhibitors.[7] For instance, the clinical candidate bimiralisib (PQR309) is a 4,6-dimorpholino-1,3,5-triazine derivative that potently inhibits pan-class I PI3K and mTOR.[6] The synthesis of such compounds can be envisioned starting from a suitably substituted this compound.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Triazine-based PI3K/mTOR Inhibitor Triazine-based PI3K/mTOR Inhibitor Triazine-based PI3K/mTOR Inhibitor->PI3K Inhibition Triazine-based PI3K/mTOR Inhibitor->mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and dual inhibition by triazine-based compounds.

Quantitative Data: Inhibitory Activities of Representative Triazine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of some representative 1,3,5-triazine-based kinase inhibitors.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
Dimorpholino-1,3,5-triazinePI3Kα39[6]
Dimorpholino-1,3,5-triazinemTOR17[6]
Dimethylpyrazolyl-s-triazineEGFR61[7]
AminotriazineBTKVaries[3][4]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of potent kinase inhibitors. The predictable and controllable nature of the nucleophilic aromatic substitution reaction on the triazine core allows for the systematic exploration of the chemical space around this privileged scaffold. The demonstrated success of triazine-based compounds in targeting key oncogenic pathways like BTK and PI3K/mTOR underscores the continued importance of this heterocyclic system in modern drug discovery. Future efforts in this area will likely focus on the development of even more selective and potent inhibitors, as well as the exploration of novel substitution patterns to address challenges such as acquired drug resistance.

References

Application Notes & Protocols: The Utility of 4-Chloro-1,3,5-triazin-2-amine in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Agrochemical R&D

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and crop protection scientists on the strategic applications of 4-Chloro-1,3,5-triazin-2-amine and its related scaffolds in the discovery and development of novel agrochemicals. We will move beyond simple descriptions to explore the underlying chemical principles and biological rationale that make this chemical class a cornerstone of herbicide research.

Introduction: The s-Triazine Core - A Privileged Scaffold in Herbicide Discovery

The 1,3,5-triazine (or s-triazine) ring is a foundational structural motif in agrochemistry. First commercialized in the 1950s, s-triazine-based herbicides rapidly became indispensable tools for modern agriculture due to their high efficacy, broad-spectrum weed control, and crop selectivity.[1][2] The herbicidal mechanism for many prominent members of this class, such as atrazine, involves the inhibition of photosynthesis at the photosystem II (PSII) complex, disrupting electron transport and leading to oxidative damage and plant death.[1][3][4]

The synthetic accessibility and modularity of the s-triazine core are central to its enduring relevance. The journey to most s-triazine agrochemicals begins with a simple, inexpensive precursor: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5][6] The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for their sequential and controlled displacement by various nucleophiles. This step-wise substitution is the key that unlocks a vast chemical space for derivatization.

This compound (and its tautomers/isomers like 6-chloro-1,3,5-triazine-2,4-diamine[7]) represents a critical first or second-stage intermediate in this synthetic cascade. It provides a stable, yet reactive, platform for building molecular diversity, making it an invaluable tool for lead generation and optimization in agrochemical research programs.

Core Principle: Sequential Nucleophilic Aromatic Substitution (SNAr)

The entire synthetic strategy for creating diverse triazine libraries hinges on the temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride precursor. This principle allows for the selective, stepwise introduction of different functional groups.

  • 1st Substitution: Occurs at low temperatures (0–5 °C). Reaction with one equivalent of a nucleophile (e.g., an amine) readily displaces the first chlorine.

  • 2nd Substitution: Requires moderately elevated temperatures (room temperature to ~50 °C) to replace the second chlorine.

  • 3rd Substitution: Demands higher temperatures or more forcing conditions to displace the final, least reactive chlorine atom.

By leveraging this reactivity gradient, chemists can precisely control the final substitution pattern, creating mono-, di-, and tri-substituted triazines with distinct properties. This compound is a product of this controlled process, serving as a key building block for further elaboration.[6]

Application Note 1: Synthesis of Disubstituted Triazine Libraries for Herbicidal Screening

Scientific Rationale

With one chlorine and one amino group, this compound is an ideal starting point for creating libraries of 2,4-disubstituted-6-chloro-s-triazines or, more commonly, for displacing the final chlorine to yield 2,4,6-trisubstituted derivatives. By reacting this intermediate with a diverse panel of nucleophiles (primary/secondary amines, thiols, alkoxides), researchers can rapidly generate hundreds or thousands of novel analogues. This parallel synthesis approach is fundamental to modern high-throughput screening campaigns aimed at discovering new herbicidal leads.

Protocol: Parallel Synthesis of a N,N'-Disubstituted Amino-s-Triazine Library

This protocol describes a representative procedure for reacting this compound with a selection of primary amines to create a library for structure-activity relationship (SAR) studies.

Materials:

  • This compound (or its diamino equivalent, 6-chloro-1,3,5-triazine-2,4-diamine)

  • Library of primary amines (e.g., isopropylamine, ethylamine, cyclopropylamine)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Base: Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block with magnetic stirring

  • Thin Layer Chromatography (TLC) supplies

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In each well of the 96-well reaction block, add a solution of this compound (1.0 eq.) in THF (e.g., 100 µmol in 1 mL).

  • Base Addition: Add the base (2.0 eq.), such as sodium bicarbonate, to each well. The base is crucial for scavenging the hydrochloric acid (HCl) generated during the substitution reaction, driving the equilibrium towards the product.[5][8]

  • Nucleophile Addition: Add the corresponding primary amine (1.1 eq.) from the library to each designated well.

  • Reaction: Seal the reaction block and stir the mixtures at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS. The disappearance of the starting triazine material indicates completion.

  • Work-up: Upon completion, filter the contents of each well to remove the inorganic base and its hydrochloride salt.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be used directly for initial biological screening or purified by flash chromatography or preparative HPLC for more detailed analysis.

Visualization: Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Process Nucleophilic Aromatic Substitution (SNAr) Start->Process Reagent1 Primary Amine (R-NH2) (e.g., Isopropylamine) Reagent1->Process Reagent2 Base (e.g., NaHCO3) Solvent (e.g., THF) Reagent2->Process Product 2-Amino-4-(alkylamino)- 6-chloro-1,3,5-triazine Process->Product HCl byproduct neutralized by base

Caption: Synthetic route from this compound.

Application Note 2: Elucidating Structure-Activity Relationships (SAR)

Scientific Rationale

The phytotoxicity and crop selectivity of s-triazine herbicides are exquisitely sensitive to the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.[9] this compound is an excellent scaffold for systematic SAR studies. By methodically altering the alkyl or aryl groups attached via nitrogen, oxygen, or sulfur linkages and evaluating the biological activity of each resulting compound, researchers can build a predictive model of herbicidal efficacy.

Key SAR insights from historical research include:

  • Position 6: The substituent at this position strongly influences the mode of action and overall activity. Chloro (-Cl), methoxy (-OCH₃), and methylthio (-SCH₃) groups all confer herbicidal properties, but with different selectivity profiles across various plant species.[9]

  • Positions 2 & 4: The nature of the N-alkyl groups is critical for binding to the target site in PSII. Small, branched alkyl groups like isopropyl and ethyl are often found in highly active herbicides like atrazine.[1][10] The overall lipophilicity, size, and electronic properties of these side chains dictate the compound's ability to translocate within the plant and bind to its molecular target.

Data Presentation: Representative SAR Data

The following table summarizes conceptual SAR data based on published findings for s-triazine herbicides, illustrating how molecular changes impact phytotoxicity. ED₅₀ represents the effective dose required to reduce plant growth by 50%.

Compound Structure R¹ Substituent R² Substituent X Substituent Weed Control (ED₅₀, µM) Crop Tolerance (Corn) Reference
Atrazine -Ethyl-Isopropyl-ClHigh (Low ED₅₀)Excellent[9][10]
Simazine -Ethyl-Ethyl-ClHighExcellent[9]
Prometryn -Isopropyl-Isopropyl-SCH₃HighGood[9][11]
Atratone -Ethyl-Isopropyl-OCH₃ModerateModerate[12]
Desethyl Atrazine -H-Isopropyl-ClReducedExcellent[12]

Note: This table is illustrative. Actual ED₅₀ values vary significantly with weed species, soil type, and environmental conditions.

Visualization: Key Modification Sites for SAR

Caption: Key positions on the s-triazine ring for SAR studies.

Application Note 3: Protocol for Pre-Emergence Herbicidal Screening

Scientific Rationale

Once a library of triazine derivatives has been synthesized, it must be screened for biological activity. A pre-emergence assay is a primary screen that evaluates a compound's ability to prevent weed seed germination or seedling establishment. This is a common application method for s-triazine herbicides like atrazine.[4] The protocol involves treating soil with the test compounds before weed seeds have sprouted.

Protocol: Pre-Emergence Pot Assay

This protocol provides a standardized method for assessing the pre-emergence herbicidal activity of newly synthesized compounds on a model weed species, such as crabgrass (Digitaria sanguinalis).[9]

Materials:

  • Synthesized triazine derivatives dissolved in a suitable solvent (e.g., acetone or DMSO).

  • Pots or flats filled with a standardized soil mix (e.g., sandy loam).

  • Seeds of a target weed species (e.g., crabgrass) and a tolerant crop (e.g., corn).

  • Laboratory spray chamber for uniform application.

  • Greenhouse or growth chamber with controlled light, temperature, and humidity.

  • Positive control (e.g., commercial atrazine formulation) and negative control (solvent only).

Procedure:

  • Potting and Seeding: Fill pots with soil mix and plant a predetermined number of seeds (e.g., 20-30 crabgrass seeds) at a shallow depth (approx. 0.5-1.0 cm).

  • Compound Application:

    • Prepare solutions of the test compounds at various concentrations (e.g., ranging from 0.1 to 10 kg/hectare equivalent).

    • Place the seeded pots in a laboratory spray chamber.

    • Apply the solutions uniformly over the soil surface. Include positive and negative control treatments.

  • Incubation: Transfer the treated pots to a greenhouse or growth chamber. Maintain optimal conditions for seed germination (e.g., 25°C day/18°C night, 16h photoperiod, regular watering).

  • Evaluation: After a set period (typically 14-21 days), assess the herbicidal effect. This is done by:

    • Counting the number of emerged seedlings in each pot.

    • Visually rating the injury to the emerged seedlings (e.g., on a scale of 0% = no effect to 100% = complete kill). Symptoms of triazine herbicides include chlorosis (yellowing) followed by necrosis.[4]

    • Harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Calculate the percent inhibition of emergence or growth relative to the negative control for each compound and concentration. This data can be used to determine dose-response curves and calculate GR₅₀ (50% growth reduction) or ED₅₀ values.

Visualization: Herbicidal Screening Workflow

G A 1. Potting & Seeding (Weed & Crop Species) B 2. Compound Application (Spray Chamber) A->B C 3. Incubation (Controlled Greenhouse) B->C D 4. Assessment (14-21 Days) - Emergence Count - Injury Rating - Biomass Measurement C->D E 5. Data Analysis - Calculate % Inhibition - Determine ED50 D->E

Caption: Workflow for pre-emergence herbicidal screening.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform that has been central to the development of s-triazine herbicides, one of the most successful classes of agrochemicals in history. Its value lies in the predictable and controllable reactivity of its triazine core, which enables the systematic and efficient synthesis of vast libraries of novel compounds. By combining this synthetic tractability with robust biological screening protocols and detailed SAR analysis, researchers can continue to explore the chemical space around this privileged scaffold to develop next-generation weed management solutions. This guide provides the foundational protocols and strategic insights necessary for leveraging this compound in any modern agrochemical discovery program.

References

Application Notes and Protocols for the Step-Wise Synthesis of Trisubstituted Triazines from 2-Amino-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold - A Privileged Structure in Modern Chemistry

The 1,3,5-triazine (or s-triazine) core is a foundational structural motif of significant interest to researchers, scientists, and drug development professionals. Its prevalence stems from the predictable and sequential reactivity of its chlorinated precursors, allowing for the controlled and diverse introduction of various functional groups.[1][2] This remarkable synthetic versatility has led to the development of trisubstituted triazines with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

This technical guide provides a detailed exploration of the step-wise synthesis of unsymmetrical trisubstituted triazines, commencing with the commercially available and widely used starting material, 2-amino-4,6-dichloro-1,3,5-triazine. We will delve into the core mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Core Principles: Harnessing Differential Reactivity for Sequential Substitution

The cornerstone of synthesizing unsymmetrically substituted triazines lies in the differential reactivity of the chlorine atoms on the triazine ring towards nucleophilic aromatic substitution (SNAr).[1][5] The electron-deficient nature of the triazine ring, a consequence of three electronegative nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack.[2][5]

The substitution of chlorine atoms proceeds via a two-step addition-elimination mechanism.[1][2] Crucially, the reactivity of the remaining chlorine atoms is modulated by the electronic properties of the newly introduced substituent. The initial amino group in 2-amino-4,6-dichloro-1,3,5-triazine is an electron-donating group, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[2] Consequently, each successive substitution requires progressively more forcing reaction conditions, typically an increase in temperature.[5][6] This predictable reactivity profile is the key to achieving selective, stepwise substitution.

An empirical guideline for the substitution of chlorine atoms on a triazine ring is as follows:

  • First Substitution: Often occurs at low temperatures (e.g., 0 °C).

  • Second Substitution: Typically proceeds at room temperature.

  • Third Substitution: Requires elevated temperatures (e.g., reflux).[6]

By carefully controlling the reaction temperature and the order of nucleophile addition, a diverse array of trisubstituted triazines can be synthesized with high precision.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the step-wise synthesis of a trisubstituted triazine from 2-amino-4,6-dichloro-1,3,5-triazine.

G start 2-Amino-4,6-dichloro-1,3,5-triazine step1 Second Nucleophilic Substitution (Nucleophile 1, Room Temperature) start->step1 intermediate 2-Amino-4-chloro-6-(substituted)-1,3,5-triazine step1->intermediate step2 Third Nucleophilic Substitution (Nucleophile 2, Elevated Temperature) intermediate->step2 product Trisubstituted Triazine step2->product

Caption: General workflow for the sequential synthesis of trisubstituted triazines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of trisubstituted triazines, starting from 2-amino-4,6-dichloro-1,3,5-triazine. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-(substituted)-1,3,5-triazine (Second Substitution)

This protocol details the substitution of the second chlorine atom on the triazine ring with an amine nucleophile at room temperature.[7][8]

Materials:

  • 2-Amino-4,6-dichloro-1,3,5-triazine

  • Desired amine nucleophile (e.g., piperidine, morpholine, or an aromatic amine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq.) in anhydrous THF (or DCM).

  • Add the desired amine nucleophile (1.0 eq.) to the solution.

  • To this stirring solution, add K₂CO₃ (1.0 eq.) or DIEA (1.0 eq.) portion-wise at room temperature. The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.

  • Stir the reaction mixture vigorously at room temperature. The reaction time will vary depending on the nucleophilicity of the amine. Aliphatic amines may react within 30-60 minutes, while aromatic amines may require several hours (e.g., 4-24 hours).[7]

  • Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., EtOAc:hexane, 6:4 v/v). The disappearance of the starting material spot indicates the completion of the reaction.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Pour the resulting residue onto crushed ice with stirring.

  • Filter the precipitated solid, wash thoroughly with distilled water, and dry under vacuum to yield the crude 2-amino-4-chloro-6-(substituted)-1,3,5-triazine.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

Data Summary Table for Second Substitution:

NucleophileBaseSolventTemperatureTypical Reaction Time
Aliphatic AmineK₂CO₃/DIEATHF/DCMRoom Temp.30-60 min
Aromatic AmineK₂CO₃/DIEATHF/DCMRoom Temp.4-24 h
Protocol 2: Synthesis of Trisubstituted Triazines (Third Substitution)

This protocol outlines the substitution of the final chlorine atom with a second, different nucleophile at an elevated temperature.

Materials:

  • 2-Amino-4-chloro-6-(substituted)-1,3,5-triazine (from Protocol 1)

  • Second desired nucleophile (amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, NaHCO₃, or DIEA)

  • Solvent (e.g., THF, 1,4-dioxane, or acetonitrile)

  • Standard laboratory glassware with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-4-chloro-6-(substituted)-1,3,5-triazine (1.0 eq.) in a suitable high-boiling solvent like 1,4-dioxane or acetonitrile.

  • Add the second nucleophile (1.0-1.2 eq.) and the appropriate base (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for several hours (e.g., 6-24 hours). The more forcing conditions are necessary to overcome the reduced electrophilicity of the triazine ring.[9]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Work up the residue as described in Protocol 1 (ice-water precipitation, filtration, and drying).

  • The final trisubstituted triazine product can be purified by recrystallization or column chromatography on silica gel if required.

Data Summary Table for Third Substitution:

Nucleophile TypeBaseSolventTemperatureTypical Reaction Time
AmineK₂CO₃/DIEA1,4-DioxaneReflux6-18 h
Alcohol (as alkoxide)NaH/KOHTHF/DioxaneReflux8-24 h
Thiol (as thiolate)K₂CO₃/KOHEtOH/DioxaneReflux6-12 h

Causality in Experimental Design: Why Temperature Control is Critical

The success of this step-wise synthesis hinges on the principle of decreasing reactivity. The following diagram illustrates the electronic effects that necessitate an increase in temperature for each subsequent substitution.

G cluster_0 Decreasing Electrophilicity cluster_1 Rationale start 2-Amino-4,6-dichloro-1,3,5-triazine Highly Electrophilic C-Cl intermediate 2-Amino-4-chloro-6-(substituted)-1,3,5-triazine Moderately Electrophilic C-Cl start->intermediate + Nucleophile 1 Room Temp. product Trisubstituted Triazine No C-Cl bonds intermediate->product + Nucleophile 2 Elevated Temp. rationale Electron-donating groups (amino, alkoxy) deactivate the ring towards further nucleophilic attack, requiring more energy (heat) for subsequent reactions.

Caption: Rationale for temperature-controlled sequential substitution on the triazine ring.

Conclusion

The step-wise nucleophilic substitution of 2-amino-4,6-dichloro-1,3,5-triazine is a robust and highly adaptable method for the synthesis of a diverse library of trisubstituted triazines. By carefully controlling the reaction temperature and the sequence of nucleophile addition, researchers can achieve a high degree of selectivity. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-1,3,5-triazin-2-amine for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine core is a quintessential "privileged scaffold" in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a potent bioisostere, making it a cornerstone in the design of inhibitors for enzymes that process purines, such as kinases.[3][4][5] This guide focuses on the 4-Chloro-1,3,5-triazin-2-amine scaffold, a pivotal building block that enables the strategic and diverse functionalization required for generating high-value compound libraries. We provide an in-depth exploration of the core chemical principles, detailed experimental protocols for key transformations, and the scientific rationale behind these methodologies, empowering researchers to effectively leverage this scaffold in their drug discovery programs.

The Chemistry of the Privileged Triazine Core

The reactivity of the 1,3,5-triazine ring is dominated by its electron-deficient nature, a direct result of the three electronegative nitrogen atoms. This property renders the ring's carbon atoms highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). In chlorinated precursors like 2,4-dichloro-1,3,5-triazine, this reactivity can be meticulously controlled to achieve sequential and selective substitution.[6][7]

The SNAr Mechanism: A Stepwise Approach

The substitution of a chlorine atom on the triazine ring is not a direct displacement but proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electrophilic carbon atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

  • Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, which is an excellent leaving group. This step is typically fast and drives the reaction to completion.[6][7]

Caption: SNAr mechanism via a Meisenheimer intermediate.

Controlling Selectivity: The Role of Temperature

The most powerful tool for controlling the functionalization of multi-chlorinated triazines is temperature. Each substitution of a chlorine atom with an electron-donating nucleophile (like an amine) reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions more difficult. This principle allows for a highly predictable and sequential reaction workflow.[6][7][8][9][10]

  • First Substitution: Occurs readily at low temperatures (e.g., 0–5 °C).

  • Second Substitution: Requires higher energy, typically proceeding at room temperature.

  • Third Substitution: Necessitates more forcing conditions, often requiring elevated temperatures (>50 °C).[8]

Caption: Temperature-controlled sequential substitution workflow.

Application Protocol 1: Synthesis of 2,4-Diamino-1,3,5-Triazine Derivatives

The 2,4-diamino-1,3,5-triazine motif is a key pharmacophore, particularly in the development of kinase inhibitors where the amino groups can form critical hydrogen bond interactions within the ATP-binding site.[11][12][13][14] This protocol details the synthesis of an unsymmetrically substituted 2,4-diamino derivative starting from a dichlorotriazine precursor.

Detailed Step-by-Step Methodology

This protocol describes the reaction of a 2,4-dichloro-1,3,5-triazine with two different amines in a sequential manner.

Materials:

  • 2,4-Dichloro-6-R-1,3,5-triazine (1.0 eq)

  • Amine 1 (1.05 eq)

  • Amine 2 (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

Step A: First Nucleophilic Substitution (0-5 °C)

  • Dissolve 2,4-dichloro-6-R-1,3,5-triazine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve Amine 1 (1.05 eq) and DIEA (1.1 eq) in THF.

  • Add the Amine 1 solution dropwise to the cooled triazine solution over 30 minutes.

  • Maintain the reaction at 0 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Performing this step at low temperature is critical to ensure mono-substitution and prevent the formation of di-substituted byproducts.[6][15] The base (DIEA) is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the amine nucleophile.[16]

Step B: Second Nucleophilic Substitution (Room Temperature)

  • Once Step A is complete, add Amine 2 (1.1 eq) and an additional aliquot of DIEA (1.2 eq) directly to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-24 hours, or until TLC analysis indicates the disappearance of the mono-substituted intermediate. Gentle heating (40-50 °C) may be required for less reactive amines.[17]

    • Causality: The reduced electrophilicity of the mono-substituted intermediate necessitates a higher temperature to drive the second substitution to completion.[7]

Step C: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 2,4-diamino-1,3,5-triazine derivative.

Self-Validation & Characterization:

  • ¹H and ¹³C NMR: Confirm the incorporation of both amine fragments and the disappearance of the C-Cl signals.[17][18]

  • LC-MS: Verify the molecular weight of the final product.

  • Melting Point: A sharp melting point indicates high purity.[18]

Representative Data
EntryAmine 1Amine 2Conditions (Step B)Yield (%)
1AnilineMorpholineRT, 12h85-95%
2BenzylaminePiperidineRT, 16h80-90%
3Cyclopropylamine4-Fluoroaniline50 °C, 8h75-85%
Yields are typical and may vary based on specific substrates and reaction scale.

Application Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

To expand chemical diversity beyond N- and O-linkages, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling enables the formation of C-C bonds, attaching aryl or heteroaryl moieties to the triazine core.[19] This is particularly valuable for developing kinase inhibitors, where an aryl group can occupy hydrophobic pockets or interact with the hinge region of the kinase.

Detailed Step-by-Step Methodology

This protocol describes the Suzuki coupling of a 2-amino-4-chloro-1,3,5-triazine derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere supplies (Nitrogen or Argon)

Protocol:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. For microwave-assisted synthesis, irradiate at 120-150 °C for 15-45 minutes.[20]

  • Monitor the reaction by TLC or LC-MS.

    • Causality: The Suzuki reaction proceeds through a catalytic cycle involving a palladium(0) species.[21] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[22] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)L₂(X) pd0->oxidative_add Oxidative Addition transmetal Ar-Pd(II)L₂(Ar') oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination ArAr Ar-Ar' transmetal->ArAr ArX Ar-X ArX->oxidative_add ArBOH Ar'-B(OH)₂ + Base ArBOH->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

The this compound scaffold is a powerful and adaptable platform for drug discovery. Its predictable, stepwise reactivity allows for the controlled and rational synthesis of diverse molecular architectures. By mastering temperature-controlled nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds. The protocols and principles outlined in this guide provide a robust foundation for leveraging this privileged scaffold to develop next-generation therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders.[1][11][14]

References

Application Note: 4-Chloro-1,3,5-triazin-2-amine as a Scaffold for Diverse Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Among triazine-based building blocks, 4-Chloro-1,3,5-triazin-2-amine stands out for its exceptional versatility in the construction of diverse compound libraries. This is primarily due to the differential reactivity of its substituents, which allows for predictable, sequential chemical modifications. This guide provides a comprehensive overview of the core synthetic strategies involving this scaffold, complete with detailed, field-tested protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful building block for creating novel chemical entities.

Introduction: The Strategic Advantage of the Triazine Core

The 1,3,5-triazine ring is a six-membered aromatic heterocycle with three nitrogen atoms, which imparts unique electronic properties and serves as an excellent scaffold for arranging pharmacophoric elements in three-dimensional space.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and kinase inhibitory effects.[2][4]

The utility of this compound originates from its precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The chlorine atoms on TCT can be sequentially displaced by nucleophiles at different temperatures.[1][5] The first substitution occurs readily at 0°C, the second at room temperature, and the third often requires elevated temperatures.[6] this compound is the product of the first substitution with ammonia, providing a stable, bifunctional scaffold with two distinct reaction sites: a highly reactive C4-chlorine and a modifiable C2-amine. This differential reactivity is the cornerstone of its application in combinatorial chemistry.

Physicochemical & Reactivity Profile

The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack, which is the basis for the facile displacement of the chlorine atom via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] The amino group at the C2 position is an electron-donating group, which slightly reduces the electrophilicity of the ring compared to TCT, but the C4-chlorine remains an excellent site for subsequent functionalization.

PropertyValue
IUPAC Name This compound
Synonyms 2-Amino-4-chloro-s-triazine
CAS Number 1969-87-5
Molecular Formula C₃H₃ClN₄
Molecular Weight 130.54 g/mol
Appearance White to off-white crystalline powder

Core Synthetic Strategy: Sequential Library Generation

The power of the this compound scaffold lies in the ability to perform a sequence of orthogonal reactions to build molecular complexity. A typical library synthesis strategy involves a two-step process:

  • First Diversification Step: Functionalization at the C4 position via SNAr or a palladium-catalyzed cross-coupling reaction.

  • Second Diversification Step: Modification of the resulting disubstituted triazine at the C2-amino position, or by performing a second, different coupling reaction if a di-chloro precursor is used.

This sequential approach allows for the creation of large, diverse libraries from a common intermediate.

G cluster_0 First Diversification (C4 Position) cluster_1 Second Diversification (C2 Position) start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R¹-NH₂, R¹-OH, R¹-SH Base, RT suzuki Suzuki Cross-Coupling start->suzuki R¹-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R¹R²-NH Pd Catalyst, Base intermediate 2-Amino-4-(R¹)-1,3,5-triazine Intermediate snar->intermediate suzuki->intermediate buchwald->intermediate acylation Acylation / Sulfonylation (on C2-Amine) intermediate->acylation R²COCl or R²SO₂Cl Base alkylation Reductive Amination (on C2-Amine) intermediate->alkylation R²CHO, NaBH(OAc)₃ library Diverse Compound Library 2-(R²)-4-(R¹)-1,3,5-triazine acylation->library alkylation->library

Caption: Divergent synthesis workflow for creating compound libraries.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common and straightforward method for functionalizing the C4 position. The electron-deficient triazine ring readily undergoes attack by a wide range of nucleophiles.[9]

Causality and Mechanistic Insight

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the triazine ring is restored. The presence of the three ring nitrogens is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy for the reaction.[9]

G cluster_mech SNAr Mechanism r 4-Chloro-2-amino-s-triazine mc Meisenheimer Complex (Resonance Stabilized) r->mc Addition nu Nucleophile (Nu-H) p Substituted Product mc->p Elimination (-Cl⁻)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide practical, experience-driven advice to help you troubleshoot issues and optimize your reaction yields. The synthesis, while conceptually straightforward, requires careful control over reaction parameters to achieve high yield and purity. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

The primary route to this compound involves the nucleophilic substitution of one chlorine atom on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia. The key to a successful synthesis lies in the remarkable differential reactivity of the chlorine atoms on the triazine ring. The substitution of the first chlorine is highly facile and can be achieved at low temperatures, while subsequent substitutions require progressively more forcing conditions.[1][2] This principle is the cornerstone of selectively producing the desired mono-substituted product.

Troubleshooting Guide & Frequently Asked Questions

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yield is the most common issue and typically points to suboptimal control over one or more critical reaction parameters. The reaction of cyanuric chloride with nucleophiles is highly exothermic, and improper management of this exotherm is a frequent cause of failure.[3]

Here are the most probable causes, ranked by likelihood:

  • Poor Temperature Control: The first nucleophilic substitution on cyanuric chloride should be performed at 0–5 °C .[2][3][4] If the temperature rises above this range, the rate of the second substitution increases significantly, leading to the formation of the primary byproduct, 2,4-diamino-6-chloro-1,3,5-triazine. This consumes your starting material and desired product, directly reducing the yield.

  • Hydrolysis of Cyanuric Chloride: Cyanuric chloride is unstable in water and hydrolyzes to form cyanuric acid and its intermediates, especially as the temperature increases or under alkaline conditions.[3][5][6] The half-life of cyanuric chloride in aqueous medium can be less than 5 minutes.[6] Using anhydrous solvents and maintaining low temperatures are critical to prevent the loss of your starting material to this side reaction.

  • Inefficient Mixing: The reaction is often heterogeneous, with cyanuric chloride present as a suspension in the chosen solvent (e.g., methylene chloride, acetone, THF).[4][7] Vigorous and efficient stirring is essential to ensure consistent mass transfer and prevent localized "hot spots" or high concentrations of the nucleophile, which can lead to over-reaction.

  • Improper pH Control: The reaction liberates hydrochloric acid (HCl) for every chlorine atom substituted.[3] This acid must be neutralized by a base (e.g., sodium carbonate, sodium bicarbonate, or a tertiary amine).[2][3][4] If the pH becomes too acidic, the ammonia nucleophile will be protonated to ammonium (NH₄⁺), which is not nucleophilic, effectively stopping the reaction. Conversely, excessively basic conditions (pH > 8.5) can accelerate the undesired hydrolysis of cyanuric chloride.[6]

Q2: I am forming a significant amount of a di-substituted byproduct, 2,4-diamino-6-chloro-1,3,5-triazine. How can I improve the selectivity for the mono-substituted product?

A2: This is a classic selectivity problem rooted in the kinetics of sequential reactions. To favor mono-substitution, you must maintain conditions that exploit the reactivity difference between the first and second chlorine atoms.

  • Maintain Strict Temperature Control: As detailed above, the reaction must be kept cold (0–5 °C). An ice bath is standard for this procedure.[4] The second substitution requires higher temperatures, typically around room temperature or slightly above.[1][8] By keeping the temperature low, you create a large kinetic barrier for the second substitution.

  • Control Reagent Addition: Add the ammonia source (e.g., aqueous ammonia, ammonia gas, or an ammonium salt with a base) slowly and in a controlled, dropwise manner to the cyanuric chloride suspension. This prevents any localized excess of the nucleophile, which would otherwise drive the reaction toward di-substitution.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, slight adjustments can be made. Using a small excess of cyanuric chloride can help ensure all the ammonia is consumed before it has a chance to react a second time. However, this requires careful purification to remove unreacted starting material. The more common approach is the slow and controlled addition of one equivalent of the amine.

Q3: My final product is contaminated with a white solid that is poorly soluble in most organic solvents. What is this impurity and how do I avoid it?

A3: This insoluble white solid is almost certainly cyanuric acid or partially hydrolyzed intermediates like 2,4-dichloro-6-hydroxy-1,3,5-triazine.[3][6] This arises from the hydrolysis of cyanuric chloride.

Prevention Strategy:

  • Use Anhydrous Solvents: While some procedures use aqueous solvent systems, minimizing water where possible is beneficial.[9] If using a biphasic system (e.g., methylene chloride and water), ensure the temperature is rigorously controlled.

  • Avoid High Temperatures: Hydrolysis is significantly accelerated by heat. More than 40% of cyanuric chloride can be hydrolyzed within one hour at 30 °C.[3]

  • Workup Quickly: Do not let the reaction mixture stand for extended periods, especially after the reaction is complete, as this provides more time for hydrolysis to occur. Once the reaction is finished, proceed immediately to filtration and washing.

  • Purification: The desired product, this compound, has better solubility in solvents like acetone than cyanuric acid.[9] Washing the crude product thoroughly with cold water will remove the acid scavenger and its salts, and a final wash with a non-polar solvent can help remove unreacted cyanuric chloride. Recrystallization from a suitable solvent like an acetone/nitromethane mixture can effectively remove cyanuric acid.[9]

Q4: What is the most effective method for monitoring the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most practical and efficient method for monitoring this reaction.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of your starting material (cyanuric chloride).

  • Eluent System: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). You may need to optimize this ratio depending on your specific product.

  • Visualization: Cyanuric chloride and its amino-substituted derivatives are often UV-active. You can also use a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to cyanuric chloride has disappeared. You will see a new, more polar spot appear for your desired mono-substituted product. If you see a second product spot that is even more polar (lower Rf), this is likely the di-substituted byproduct. Stopping the reaction as soon as the starting material is consumed is key to preventing the formation of this byproduct.

Data Presentation & Key Parameters

The success of this synthesis is critically dependent on temperature. The following table summarizes the expected major products based on the reaction temperature, illustrating the principle of sequential reactivity.

Temperature RangePrimary ReactionExpected Major ProductRationale
0–5 °C First SubstitutionThis compound The first chlorine is highly reactive at low temperatures, while the second is not.[1][3]
30–50 °C Second Substitution2,4-Diamino-6-chloro-1,3,5-triazine Sufficient thermal energy is available to overcome the activation barrier for the second substitution.[3]
70–100 °C Third Substitution1,3,5-Triazine-2,4,6-triamine (Melamine) High temperatures are required to replace the final, least reactive chlorine atom.[3]

Visualized Workflows and Mechanisms

To better illustrate the process, the following diagrams outline the reaction pathway and a logical troubleshooting workflow.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Product This compound (Desired Product) CC->Product + NH₃ 0-5 °C Byproduct2 Cyanuric Acid (Hydrolysis Byproduct) CC->Byproduct2 + H₂O (Accelerated by heat & high pH) Byproduct1 2,4-Diamino-6-chloro-1,3,5-triazine (Di-substituted Byproduct) Product->Byproduct1 + NH₃ > 30 °C

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckTemp Is Temperature strictly 0-5 °C? Start->CheckTemp CheckMixing Is stirring vigorous and efficient? CheckTemp->CheckMixing Yes Sol_Temp Implement precise cooling and monitoring. CheckTemp->Sol_Temp No CheckpH Is pH controlled? (Neutralized HCl) CheckMixing->CheckpH Yes Sol_Mixing Increase stir rate; use appropriate impeller. CheckMixing->Sol_Mixing No CheckHydrolysis Are anhydrous solvents used? Is workup prompt? CheckpH->CheckHydrolysis Yes Sol_pH Ensure adequate base is present (e.g., Na₂CO₃). CheckpH->Sol_pH No Sol_Hydrolysis Use dry solvents; minimize reaction time. CheckHydrolysis->Sol_Hydrolysis No

Caption: Troubleshooting workflow for diagnosing low yield issues.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagents: Charge the flask with cyanuric chloride (1.0 eq) and a suitable solvent such as methylene chloride or acetone (approx. 10 mL per gram of cyanuric chloride). Add an acid scavenger, such as sodium carbonate (2.0 eq).

  • Cooling: Cool the stirred suspension to 0–5 °C.

  • Nucleophile Addition: Prepare a solution of your ammonia source (e.g., aqueous ammonia, ~1.0 eq). Add this solution dropwise to the cyanuric chloride suspension via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Vigorously stir the mixture at 0–5 °C for an additional 2-3 hours after the addition is complete.[4]

  • Monitoring: Monitor the reaction's progress by TLC until the cyanuric chloride spot is no longer visible.

  • Workup: Filter the precipitate and wash it sequentially with a generous amount of cold water (to remove salts) and then a small amount of cold methylene chloride (to wash away any unreacted cyanuric chloride).

  • Drying & Purification: Dry the resulting white solid under vacuum. The product can be further purified by recrystallization if necessary. A reported method uses an acetone:nitromethane (1:1) mixture.[9]

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dried product to a flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone) to dissolve the solid completely.[9] Insoluble impurities (like cyanuric acid) may be removed by hot filtration at this stage.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Purification of 4-Chloro-1,3,5-triazin-2-amine Products

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Welcome to the technical support guide for the purification of 4-Chloro-1,3,5-triazin-2-amine and its derivatives. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity for this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and make informed decisions during your purification workflows.

Section 1: Core Concepts & Initial Troubleshooting (FAQs)

This section addresses the most common questions and issues encountered during the initial purification attempts, focusing primarily on recrystallization.

Q1: My crude this compound product looks impure after synthesis. What is the best first-pass purification technique to try?

Answer: For most solid organic compounds, including substituted triazines, recrystallization is the most effective and economical first-pass purification technique.[1] This method leverages differences in solubility between your target compound and impurities in a given solvent at different temperatures.[1]

The ideal recrystallization solvent will exhibit the following properties:

  • High solubility for your product at elevated temperatures.

  • Low solubility for your product at low temperatures.

  • High solubility for impurities at all temperatures (so they remain in the mother liquor).

  • It should not react with your compound.[2]

  • It should be reasonably volatile for easy removal from the purified crystals.[1]

Given the polar nature of the amino and triazine groups, polar solvents are often a good starting point.[1][3] Consider solvents like ethanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or acetone/water.[2][4]

Q2: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid above its melting point instead of crystallizing.[1] This happens when the solution becomes supersaturated at a temperature that is higher than the melting point of the compound.

Here are the primary causes and troubleshooting steps:

  • Cooling Too Quickly: Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Creating an insulating atmosphere with an inverted beaker can also help.[5]

  • Solvent Boiling Point is Too Low: If the solvent's boiling point is near or below the melting point of your compound, it's likely to oil out. The melting point for 4,6-Dichloro-1,3,5-triazin-2-amine is around 237°C, which is quite high.[6] However, derivatives may have lower melting points.

    • Solution: Choose a solvent with a higher boiling point.

  • High Impurity Load: A high concentration of impurities can depress the melting point of your product, making it more prone to oiling out.

    • Solution: Add slightly more of the "good" (solubilizing) solvent to the hot mixture to keep the compound dissolved longer as it cools.[5] If impurities are colored, a hot filtration step with activated charcoal might be beneficial.[5]

Q3: I've dissolved my compound in hot solvent, but no crystals form upon cooling, even after adding a seed crystal. What should I do?

Answer: This is a classic sign of using too much solvent, resulting in a solution that is not supersaturated upon cooling.[1][5]

Troubleshooting Workflow:

  • Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood.[1] Allow it to cool slowly again.

  • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Use an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy (turbid). Then, add a few drops of the first solvent to redissolve the precipitate and allow it to cool slowly. Common mixed solvent systems include ethanol/water, acetone/water, and ethyl acetate/heptane.[2]

  • Last Resort: If all else fails, you can remove the solvent entirely via rotary evaporation and attempt the recrystallization again with a different solvent system.[5]

Q4: My recrystallization yielded very fine needles or powder, not distinct crystals. Is the purity compromised?

Answer: Not necessarily, but it's a strong indicator that the crystallization occurred too rapidly.[5] When crystals form too fast, impurities can get trapped within the crystal lattice, a process called occlusion.[5] This defeats the purpose of the purification.

An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.[5]

To slow down crystallization:

  • Reheat the solution and add a small amount of additional solvent (1-2 mL per 100 mg of solid is a good starting point).[5] This keeps the compound soluble for longer as it cools, allowing for slower, more selective crystal growth.

  • Ensure the solution cools as slowly as possible. Avoid placing it directly into an ice bath from a hot state.

Section 2: Advanced Purification & Troubleshooting

When recrystallization is insufficient or impractical, other techniques must be employed.

Q5: I've tried recrystallization multiple times, but my NMR/LC-MS still shows persistent impurities. What's the next logical step?

Answer: When impurities have solubilities very similar to your product, recrystallization becomes ineffective.[3] The next and most powerful technique to employ is column chromatography .[7]

Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[8] For triazine derivatives, which are moderately polar, normal-phase chromatography on silica gel is the standard approach.[7][9]

Q6: How do I choose the right solvent system (mobile phase) for column chromatography of my triazine product?

Answer: The key is to find a solvent system that provides good separation between your product and the impurities. This is almost always determined empirically using Thin Layer Chromatography (TLC) first.[7]

TLC-Guided Method Development:

  • Spotting: Dissolve your crude product in a volatile solvent (like DCM or ethyl acetate) and spot it onto a TLC plate.

  • Developing: Place the plate in a chamber with a trial solvent system. Good starting points for triazines are mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.

  • Analysis: After developing, visualize the spots under UV light. You are looking for a solvent system where your desired compound has a Retention Factor (Rf) of 0.3 to 0.7 .[7] The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. Crucially, there should be clear separation between your product spot and any impurity spots.

Workflow for Selecting a Purification Strategy

Purification_Decision_Tree start Crude Product (this compound derivative) recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out check_purity1 Check Purity (TLC, NMR, LC-MS) success Product is Pure (>98%) check_purity1->success Yes column_chrom Perform Column Chromatography check_purity1->column_chrom No oiling_out->check_purity1 No troubleshoot_oil Troubleshoot: 1. Slower Cooling 2. Add More Solvent 3. Change Solvent oiling_out->troubleshoot_oil Yes troubleshoot_oil->recrystallization develop_tlc Develop TLC Method First (Aim for Rf 0.3-0.7) column_chrom->develop_tlc check_purity2 Check Purity of Fractions column_chrom->check_purity2 develop_tlc->column_chrom check_purity2->column_chrom Impure, adjust gradient combine_pure Combine Pure Fractions & Evaporate Solvent check_purity2->combine_pure Fractions are Pure combine_pure->success

Caption: Decision tree for purification strategy.

Q7: My compound is an amine. Are there any special considerations for purifying it?

Answer: Yes. The basicity of the amine group can sometimes cause issues, particularly during column chromatography.

  • Tailing on Silica: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, "tailing" spots on TLC and poor separation on a column.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Salt Formation: If your compound is in its hydrochloride salt form, it will likely be insoluble in common organic solvents and will not move from the baseline on a silica gel column.

    • Solution: Before attempting chromatography, neutralize the salt by performing a liquid-liquid extraction. Dissolve the salt in water, basify the aqueous layer with a mild base like sodium bicarbonate, and then extract your free-base amine into an organic solvent like ethyl acetate or DCM.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Recrystallization Workflow
  • Solvent Selection: Using small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various candidate solvents (e.g., ethanol, ethyl acetate, acetonitrile, water). Find a solvent that dissolves the solid when hot but in which it is sparingly soluble when cold.

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if the solution is colored, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble materials and can be done with activated charcoal to remove colored impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing the Recrystallization Process

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, removes insolubles) A->B C 3. Slow Cooling (Allows crystal lattice to form) B->C D 4. Ice Bath (Maximizes precipitation) C->D E 5. Vacuum Filtration (Isolate crystals) D->E F 6. Cold Solvent Wash (Removes mother liquor) E->F G 7. Dry Crystals (Pure Product) F->G

References

Technical Support Center: Navigating the Final Substitution on Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of low reactivity during the final substitution of 1,3,5-triazines. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to enhance the success of your synthetic endeavors. The sequential substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a cornerstone of triazine chemistry, yet the introduction of the third substituent often presents a considerable hurdle due to deactivation of the triazine ring.[1][2] This resource will equip you with the knowledge to diagnose and resolve these reactivity issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why does the reactivity of the triazine ring decrease with each successive nucleophilic substitution?

The reactivity of the chlorine atoms on cyanuric chloride decreases sequentially due to electronic effects. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[2][3][4] The first nucleophilic substitution is typically rapid, often occurring at low temperatures (e.g., 0 °C).[5][6] However, the introduction of a nucleophile, which is usually an electron-donating group, increases the electron density of the triazine ring. This increased electron density deactivates the ring towards further nucleophilic attack, making each subsequent substitution more difficult and requiring more forcing reaction conditions, such as higher temperatures.[1][2]

Q2: What is the general mechanism for nucleophilic substitution on the triazine ring?

The substitution of chlorine atoms on a triazine ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[3]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[3][7] This step is typically the rate-determining step of the reaction.[3]

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group.[3]

Q3: Is there a general order of reactivity for different nucleophiles with cyanuric chloride?

Yes, the inherent reactivity of the nucleophile plays a crucial role. While specific reaction conditions can influence the outcome, a general order of reactivity has been observed. For instance, at 0°C with a base like diisopropylethylamine (DIEA), the preferential order of incorporation is often alcohols > thiols > amines.[2] It is particularly challenging to substitute other nucleophiles after an amine has been introduced due to the strong electron-donating nature of the amino group, which significantly deactivates the ring.[2] Therefore, the sequence of nucleophile addition is a critical parameter in the design of your synthetic route.[2]

Q4: Can computational methods help in predicting the reactivity for the final substitution?

Yes, computational studies, such as Density Functional Theory (DFT) calculations, can be valuable in understanding and predicting the reactivity of substituted triazines. These methods can help elucidate the reaction mechanism, determine the preferred sites for nucleophilic attack, and clarify the influence of steric and electronic factors on the reaction outcomes.[8][9]

Troubleshooting Guide: Overcoming Low Reactivity in the Final Substitution

This section provides a structured approach to troubleshooting common issues encountered during the third substitution on a di-substituted chlorotriazine.

Problem 1: Low or No Conversion to the Tri-substituted Product

Possible Causes & Solutions

  • Insufficient Reaction Temperature: The deactivating effect of the first two substituents often necessitates significantly higher temperatures for the final substitution to proceed at a reasonable rate.[2][5][6]

    • Solution: Gradually increase the reaction temperature. If the reaction is being conducted at room temperature, try refluxing the reaction mixture. For particularly unreactive nucleophiles or deactivated triazine cores, temperatures above 100 °C may be required.[10][11]

  • Weak Nucleophile: The inherent nucleophilicity of your third substituent may be too low to react with the deactivated di-substituted triazine.[2]

    • Solution:

      • Use a Stronger Base: If your nucleophile is an alcohol or thiol, using a stronger base (e.g., sodium hydride instead of a tertiary amine) can generate a more potent nucleophilic alkoxide or thiolate.

      • Alternative Nucleophile: If possible, consider if a more reactive analog of your desired nucleophile could be used.

  • Steric Hindrance: Bulky substituents on the triazine ring or a sterically demanding incoming nucleophile can significantly slow down the reaction.

    • Solution:

      • Prolonged Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours or longer), monitoring progress by TLC or LC-MS.

      • Higher Temperatures: As mentioned, increasing the temperature can help overcome steric barriers.

  • Inappropriate Solvent: The choice of solvent can influence reaction rates.

    • Solution: Experiment with different solvents. Aprotic polar solvents like DMF, DMSO, or NMP are often effective for SNAr reactions as they can help to solvate the transition state.

Experimental Protocol: A General Procedure for the Third Substitution under Forcing Conditions

Materials:

  • Di-substituted chloro-1,3,5-triazine (1.0 eq)

  • Third nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq)

  • Anhydrous high-boiling point solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the di-substituted chloro-1,3,5-triazine in the chosen anhydrous solvent, add the base.

  • Add the third nucleophile to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) under an inert atmosphere.

  • Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).[12][13][14][15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove the base and other inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Problem 2: Observation of Unexpected Side Products

Possible Causes & Solutions

  • Hydrolysis: 2,4,6-trichloro-1,3,5-triazine and its derivatives are sensitive to hydrolysis, which can lead to the formation of cyanuric acid, especially at elevated temperatures.[2]

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere to exclude moisture.

  • Over-substitution or Reaction with Bifunctional Nucleophiles: If the nucleophile has more than one reactive site, it can lead to cross-linking or the formation of oligomeric byproducts.

    • Solution: Use a protecting group strategy to block other reactive sites on the nucleophile. Alternatively, carefully control the stoichiometry of the reagents.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low yields in the final substitution of triazines.

Advanced Strategies to Overcome Low Reactivity

For particularly challenging final substitutions, consider employing more advanced synthetic methodologies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements, higher yields, and cleaner reactions compared to conventional heating.[16][17][18] The rapid and efficient heating provided by microwaves can overcome the high activation energy barrier of the final substitution on a deactivated triazine ring.[19]

Advantages of Microwave Synthesis:

  • Rapid Reaction Times: Reactions that may take hours or days with conventional heating can often be completed in minutes.[18]

  • Improved Yields: The reduction in reaction time can minimize the formation of degradation byproducts.[16]

  • Enhanced Selectivity: In some cases, microwave heating can lead to improved product selectivity.[16]

Experimental Protocol: Microwave-Assisted Final Substitution

Materials:

  • Di-substituted chloro-1,3,5-triazine (1.0 eq)

  • Third nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or DIEA, 2.0-3.0 eq)

  • Microwave-compatible solvent (e.g., DMF, NMP, or Ethanol)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the di-substituted chloro-1,3,5-triazine, the third nucleophile, the base, and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 100-180 °C) and reaction time (e.g., 5-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Flow Chemistry

Continuous flow chemistry offers several advantages for challenging reactions, including precise control over reaction parameters, enhanced safety, and improved scalability.[20] For the final substitution on triazines, a flow reactor allows for the use of high temperatures and pressures in a controlled manner, which can significantly accelerate the reaction rate.

Advantages of Flow Chemistry:

  • Precise Temperature Control: Flow reactors offer excellent heat transfer, allowing for precise and uniform temperature control.

  • Superheating Solvents: The ability to pressurize the system allows for heating solvents well above their atmospheric boiling points, leading to significant rate enhancements.

  • Improved Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or high-pressure reactions.

Reaction Monitoring and Analysis

Careful monitoring of the reaction is crucial for optimizing conditions and determining the endpoint.

Technique Application Advantages Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Simple, fast, and inexpensive.May not be suitable for all compounds; provides limited quantitative information.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting materials, intermediates, and products.[12][13]High resolution and sensitivity; provides accurate quantitative data.Requires specialized equipment and method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of reaction components.[12]Provides molecular weight information for unambiguous peak identification; highly sensitive.More complex and expensive than HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable triazine derivatives.[12][15]Excellent separation efficiency and sensitive detection.Not suitable for non-volatile or thermally labile compounds.

Conclusion

Overcoming the low reactivity in the final substitution of triazines is a common challenge that can be addressed with a systematic and informed approach. By understanding the underlying principles of triazine reactivity and employing the troubleshooting strategies and advanced methodologies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic efforts.

References

preventing hydrolysis of 4-Chloro-1,3,5-triazin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing and Troubleshooting Hydrolysis During Reactions

Welcome to the technical support guide for 4-chloro-1,3,5-triazin-2-amine. As a Senior Application Scientist, I understand that working with reactive heterocyclic compounds presents unique challenges. A primary failure point in syntheses involving this reagent is its susceptibility to hydrolysis, leading to the formation of the inactive 4-hydroxy-1,3,5-triazin-2-amine, which can significantly lower reaction yields and complicate purification.

This guide is structured to provide you with not just protocols, but a foundational understanding of the hydrolysis mechanism. By grasping the "why," you will be better equipped to troubleshoot and optimize your specific application.

Understanding the Problem: The Inevitable Nucleophile

The core issue lies in the reactivity of the triazine ring. The electron-withdrawing nature of the ring nitrogens renders the carbon atom attached to the chlorine highly electrophilic. This makes it an excellent site for nucleophilic aromatic substitution (SNAr). While this is the desired reactivity for your intended nucleophile (e.g., an amine or alcohol), it also makes the compound vulnerable to attack by water or hydroxide ions, which are often present in reaction mixtures.

Mechanism of Hydrolysis

Hydrolysis proceeds via a nucleophilic attack on the C-Cl bond. Under basic or neutral conditions, a hydroxide ion or water molecule attacks the electrophilic carbon, leading to the displacement of the chloride ion.[1][2][3] Under acidic conditions, protonation of a ring nitrogen can further activate the ring towards attack by a weak nucleophile like water.[4][5][6]

Caption: Mechanism of Hydrolysis.

Key Factors Influencing Hydrolysis Rate

The rate of hydrolysis is not constant; it is highly dependent on the reaction environment. Understanding these factors is the first step toward prevention.

FactorImpact on Hydrolysis RateCausality and Expert Insight
pH High Impact: Rate increases significantly in both strongly acidic (pH < 4) and alkaline (pH > 8) conditions.[4][5][6]Alkaline: A high concentration of the potent hydroxide nucleophile (OH⁻) directly accelerates the SNAr reaction.[1][2] Acidic: Protonation of the triazine ring makes the C-Cl carbon even more electrophilic and susceptible to attack by water.[4] Optimal stability is often found in a slightly acidic to neutral pH range.
Temperature High Impact: Rate increases exponentially with temperature.The rate constant for the hydrolysis of a similar monochlorotriazine dye at 80°C is about 33 times higher than at 50°C.[7][8] Always use the lowest possible temperature that allows for a reasonable rate of your desired reaction. Many substitutions can be performed at 0-5°C or room temperature.[9][10]
Solvent High Impact: Protic solvents, especially water, are the primary source of the competing nucleophile.The use of anhydrous aprotic solvents (e.g., THF, acetone, acetonitrile, dichloromethane) is the most effective preventative measure.[11][12][13] If an aqueous phase is necessary, its volume and the interfacial area should be minimized.
Catalysts / Additives Moderate Impact: Can either accelerate or inhibit hydrolysis.General base catalysis can occur.[1] Additives like humic acids and certain salts (e.g., NH₄⁺) have been shown to facilitate hydrolysis, while others like nitrates may be inhibitory.[6] Avoid additives with known nucleophilic or strong basic properties unless they are your intended reactant.
Troubleshooting Guide: Common Issues & Solutions

This section addresses problems you may be actively facing in the lab.

Q: My reaction yield is low, and I see an unexpected, more polar spot on my TLC plate. How can I confirm hydrolysis is the culprit?

A: Your observation of a more polar byproduct is a classic indicator of hydrolysis, as the resulting hydroxyl group increases polarity compared to the starting chloro-substituent.

Confirmation Strategy:

  • Co-spotting (TLC): If you have a standard of the hydrolyzed product, 4-hydroxy-1,3,5-triazin-2-amine, co-spot it on a TLC plate alongside your reaction mixture. If the byproduct spot has the same Rf value, it strongly suggests hydrolysis.

  • LC-MS Analysis: This is the most definitive method. Analyze a sample of your crude reaction mixture. Look for the mass-to-charge ratio (m/z) corresponding to your starting material (C₃H₃ClN₅, approx. 144.5 g/mol ) and the hydrolyzed product (C₃H₄N₅O, approx. 126.1 g/mol ).

  • HPLC Monitoring: High-Performance Liquid Chromatography (HPLC) can be used to quantify the disappearance of your starting material and the appearance of the byproduct over time.[2][7][8]

Q: I am running a substitution with an amine. How can I manage the HCl byproduct without causing hydrolysis?

A: This is a critical point. The reaction of an amine with your chlorotriazine will generate HCl. If left un-neutralized, it will protonate your amine reactant, shutting down the reaction, and can also catalyze hydrolysis. However, using a strong base like NaOH is risky as excess hydroxide will cause rapid hydrolysis.

Solution: Use a Non-Nucleophilic Base (Acid Scavenger)

  • Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal.[9][13][14] They are basic enough to neutralize HCl but are sterically hindered, making them poor nucleophiles that will not compete with your reactant or attack the triazine ring. Anhydrous potassium or sodium carbonate can also be effective.[10]

  • Protocol: Add 1.1 to 1.5 equivalents of the scavenger base to your reaction mixture at the start.

Q: My desired reaction is slow at room temperature. Is it safe to heat the reaction?

A: Heating is a significant risk factor.[7][8] Before applying heat, ensure all other parameters are optimized.

Optimization Workflow Before Heating:

  • Solvent Choice: Are you using an appropriate aprotic solvent (THF, ACN, Dioxane)?

  • Concentration: Are the reactants sufficiently concentrated?

  • Base: Is an appropriate acid scavenger present in sufficient quantity?

If heating is absolutely necessary, do so cautiously and monitor the reaction closely for byproduct formation. Increase the temperature in small increments (e.g., to 40°C, then 50°C) and analyze aliquots by TLC or LC-MS to find the optimal balance between your desired reaction rate and the rate of hydrolysis.

Preventative Strategies & Protocols

Being proactive is key to success. Design your experiments from the outset to minimize the chance of hydrolysis.

Q: What is a reliable, general-purpose protocol for a nucleophilic substitution on this compound with an amine nucleophile?

A: This protocol is designed to be a robust starting point.

Step-by-Step Anhydrous Protocol:

  • Preparation: Dry all glassware in an oven (e.g., 120°C) overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reagents & Solvents: Use an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) from a sealed bottle or a solvent purification system.

  • Reaction Setup:

    • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve or suspend the starting material in the anhydrous solvent (approx. 0.1-0.5 M concentration).

    • Cool the mixture to 0°C using an ice-water bath.

  • Addition of Reagents:

    • Add your amine nucleophile (1.0-1.1 eq).

    • Add a non-nucleophilic base, such as DIPEA (1.2 eq), dropwise.[9]

  • Reaction:

    • Stir the reaction at 0°C for 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material and the formation of a single major product.

  • Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification.

Q: I must perform my reaction in a solvent mixture that contains water. What precautions can I take?

A: While challenging, it's not impossible. The goal is to minimize the exposure of the chlorotriazine to the aqueous phase and high pH.

Biphasic or Aqueous System Strategy:

  • Temperature Control: Keep the reaction temperature as low as possible, ideally below 25°C.[2]

  • pH Buffering: Instead of a strong base, use a buffer system to maintain the pH in the 5-7 range. A phosphate or bicarbonate buffer can be effective.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure and subsequent hydrolysis of the product.

  • Phase-Transfer Catalysis (PTC): If your nucleophile is soluble in the aqueous phase, a PTC like tetrabutylammonium bromide (TBAB) can be used. The PTC brings the nucleophile into the organic phase to react with the chlorotriazine, minimizing the chlorotriazine's contact with water.

Analytical Methods FAQ

Q: What are the best analytical techniques for monitoring my reaction and detecting hydrolysis?

A: A multi-tiered approach is recommended for robust analysis.

TechniqueApplicationDetails & Considerations
TLC Rapid, Qualitative Monitoring Excellent for a quick check of reaction progress. Use a relatively polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures) to separate the non-polar starting material from the highly polar hydrolyzed byproduct.
HPLC Quantitative Analysis The gold standard for accurately determining reaction kinetics and yield.[2][7][8] A C18 reverse-phase column is typically used with a mobile phase like Acetonitrile/Water with a formic acid or ammonium acetate modifier.
GC-MS Identification & Quantification Very sensitive method for identifying the parent compound and its hydrolysis products, especially at low concentrations.[15][16][17] Derivatization may be required for the polar analytes.
NMR Structural Confirmation ¹H and ¹³C NMR of the final, purified product can confirm the success of the substitution and the absence of the hydroxyl group from the hydrolysis byproduct.
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving issues related to the hydrolysis of this compound.

Troubleshooting_Workflow cluster_factors Analyze Key Factors cluster_solutions Implement Solutions start Problem: Low Yield / Suspected Hydrolysis confirm Confirm Hydrolysis TLC (co-spot) LC-MS (check mass) HPLC (quantify) start->confirm pH pH Control | {Is pH > 8 or < 4? | Is base nucleophilic (e.g., NaOH)?} confirm->pH If confirmed temp Temperature | {Is reaction heated? | Can it run colder?} confirm->temp solvent Solvent System | {Is water present? | Is solvent anhydrous?} confirm->solvent sol_pH Adjust pH Strategy | {Use non-nucleophilic base (DIPEA, TEA) | Use buffer in aqueous systems} pH->sol_pH sol_temp Reduce Temperature | {Run at 0°C to RT | Optimize other factors before heating} temp->sol_temp sol_solvent Modify Solvent | {Switch to anhydrous aprotic solvent (THF, ACN) | Use Phase-Transfer Catalyst} solvent->sol_solvent re_evaluate Re-run and Monitor Reaction sol_pH->re_evaluate sol_temp->re_evaluate sol_solvent->re_evaluate

Caption: Troubleshooting workflow for hydrolysis.

References

Technical Support Center: Synthesis of 4-Chloro-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,3,5-triazin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. By understanding the underlying chemistry and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes, product purity, and overall efficiency.

Introduction: The Chemistry of a Privileged Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The synthesis of these valuable compounds often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective starting material[2]. The stepwise, temperature-controlled nucleophilic aromatic substitution (SNAr) of the chlorine atoms allows for the precise and controlled synthesis of a diverse library of substituted triazines[1][2].

However, the high reactivity of cyanuric chloride also presents several challenges. The most common issues arise from the competing hydrolysis of the chloro-triazine species and the over-reaction with the amine nucleophile, leading to mixtures of di- and tri-substituted byproducts. This guide will provide a systematic approach to identifying, understanding, and mitigating these common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low yield of the desired mono-substituted this compound product.

Question: I am reacting cyanuric chloride with a primary amine to synthesize a mono-substituted product, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the mono-substitution of cyanuric chloride are typically due to two primary side reactions: hydrolysis of the starting material or product, and over-reaction to form di-substituted byproducts.

1. Hydrolysis: The Ubiquitous Side Reaction

Cyanuric chloride and its chlorinated derivatives are highly susceptible to hydrolysis, which is accelerated by increasing temperature and pH[3][4][5]. The presence of water in your reaction, even in trace amounts from solvents or reagents, can lead to the formation of hydroxy-triazine impurities, which are often insoluble and can complicate purification. The final hydrolysis product is cyanuric acid[3][6].

  • Causality: The carbon atoms of the triazine ring are highly electrophilic due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. Water, acting as a nucleophile, can attack these electrophilic centers, leading to the displacement of a chloride ion. This process is often autocatalytic as the hydrolysis releases HCl, which can further promote acid-catalyzed hydrolysis[5]. The hydrolysis rate is independent of pH at pH ≤ 6 but increases with pH at pH ≥ 7[4][5].

  • Troubleshooting Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly distilled amines. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

    • Temperature Control: The first substitution of cyanuric chloride with an amine is typically performed at low temperatures, often between 0-5 °C, to minimize hydrolysis[3]. Maintaining this low temperature is critical.

    • pH Management: The reaction of an amine with cyanuric chloride generates one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. This liberated HCl can lower the pH and catalyze hydrolysis. It is crucial to use an acid scavenger, such as sodium carbonate, sodium bicarbonate, or a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed[3][7].

2. Over-reaction: The Selectivity Challenge

The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution[2]. However, if the reaction conditions are not carefully controlled, the initially formed mono-substituted product can react with another equivalent of the amine to form the di-substituted byproduct.

  • Causality: While the second substitution generally requires a higher temperature (typically 30-50 °C)[3], prolonged reaction times or localized "hot spots" in the reaction mixture can promote the formation of the di-substituted species even at lower temperatures. The nucleophilicity of the amine also plays a significant role; more nucleophilic amines are more prone to over-reaction.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of the amine to cyanuric chloride. Adding the amine dropwise to a suspension of cyanuric chloride can help maintain a low concentration of the amine and disfavor di-substitution.

    • Reaction Time Monitoring: Monitor the reaction progress closely using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

    • Temperature Gradient: Adhere to the established temperature guidelines for sequential substitution. For mono-substitution, maintain the temperature strictly at 0-5 °C[3].

Issue 2: Formation of an insoluble white precipitate during the reaction or work-up.

Question: I observe a significant amount of a white solid that is insoluble in my organic extraction solvent. What is this precipitate and how can I avoid its formation?

Answer:

The formation of an insoluble white precipitate is a common observation and is most likely due to one or a combination of the following:

  • Hydrolysis Products: As discussed in Issue 1, the hydrolysis of cyanuric chloride or the this compound product leads to the formation of hydroxy-triazines and ultimately cyanuric acid[3][6]. These compounds are often crystalline solids with low solubility in common organic solvents.

  • Amine Hydrochloride Salt: If an acid scavenger is not used or is inefficient, the HCl generated during the reaction will react with the unreacted amine or the amino group of the product to form an insoluble hydrochloride salt.

  • Self-Condensation/Polymerization: In some cases, particularly with diamines or under forcing conditions, self-condensation reactions can occur, leading to oligomeric or polymeric materials that are insoluble[8][9].

  • Troubleshooting Protocol:

    • Prevent Hydrolysis: Implement the strategies outlined in Issue 1 to minimize the formation of hydrolysis byproducts.

    • Efficient Acid Scavenging: Ensure the use of an appropriate and sufficient amount of an acid scavenger. The choice of base is important; for instance, tertiary amines like triethylamine (TEA) or DIPEA are commonly used[7][10]. In some cases, an inorganic base like sodium carbonate or potassium carbonate is preferred, especially when working in aqueous or biphasic systems[11].

    • Work-up Procedure: During the work-up, a mild acidic wash (e.g., with dilute citric acid or HCl) can be used to protonate any unreacted amine and the desired product, potentially improving their solubility in the aqueous phase and aiding separation from non-basic impurities. Conversely, a basic wash (e.g., with sodium bicarbonate solution) can neutralize any amine hydrochloride salts, liberating the free amine which may then be soluble in the organic phase. Careful pH control during extraction is key.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound derivatives?

A1: The choice of solvent is critical. For reactions with amines, a common solvent system is a mixture of water and a water-miscible organic solvent like acetone or 1,4-dioxane[3][10]. The organic solvent helps to solubilize the cyanuric chloride, while the aqueous phase can facilitate the dissolution of the amine and the acid scavenger. However, the presence of water increases the risk of hydrolysis, so careful temperature control is paramount[3][6]. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, particularly when working under strictly anhydrous conditions with a tertiary amine as the acid scavenger[12].

Q2: How can I purify my this compound derivative if it contains di-substituted impurities?

A2: Purification can often be achieved using column chromatography on silica gel[12]. The polarity difference between the mono- and di-substituted products is usually sufficient to allow for good separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system can be identified[13].

Q3: Are there any specific analytical techniques recommended for monitoring these reactions?

A3: Yes, several techniques are well-suited for this purpose.

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction progress and identifying the masses of the desired product and any byproducts, including hydrolysis and over-reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural characterization of the final purified product and can also be used to assess the purity of crude reaction mixtures.

Q4: I am working with a sterically hindered amine. The reaction is very slow and incomplete. What can I do?

A4: Sterically hindered amines are less nucleophilic and may react slowly with cyanuric chloride[2][19]. To drive the reaction to completion, you may need to use a higher temperature for the first substitution. However, this also increases the risk of hydrolysis. A careful balance must be struck. Consider using a more forcing, non-aqueous solvent system (e.g., refluxing THF or dioxane) with a robust acid scavenger. In some cases, microwave-assisted synthesis can be employed to accelerate the reaction with hindered amines, often leading to shorter reaction times and improved yields[20].

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Reaction Pathways

reaction_pathways CC Cyanuric Chloride Mono This compound (Desired Product) CC->Mono + R-NH2 (0-5 °C) Hydrolysis1 2,4-Dichloro-6-hydroxy-1,3,5-triazine (Hydrolysis) CC->Hydrolysis1 + H2O Amine R-NH2 Amine->Mono Di 2,4-Diamino-6-chloro-1,3,5-triazine (Over-reaction) Amine->Di Mono->Di + R-NH2 (>30 °C or prolonged time) Hydrolysis2 4-Amino-6-chloro-1,3,5-triazin-2-ol (Hydrolysis) Mono->Hydrolysis2 + H2O Water H2O Water->Hydrolysis1 Water->Hydrolysis2 troubleshooting_workflow Start Low Yield or Impure Product Check_Hydrolysis Evidence of Hydrolysis? (e.g., insoluble precipitate) Start->Check_Hydrolysis Solve_Hydrolysis Implement Strict Anhydrous Conditions Control Temperature (0-5 °C) Ensure Efficient Acid Scavenging Check_Hydrolysis->Solve_Hydrolysis Yes Check_Overreaction Evidence of Di-substitution? (e.g., by LC-MS or TLC) Check_Hydrolysis->Check_Overreaction No Solve_Hydrolysis->Check_Overreaction Solve_Overreaction Control Stoichiometry (1:1) Add Amine Dropwise Monitor Reaction Time Check_Overreaction->Solve_Overreaction Yes Purify Purify Product (Column Chromatography or Recrystallization) Check_Overreaction->Purify No Solve_Overreaction->Purify

References

Technical Support Center: Monitoring Reaction Progress of 4-Chloro-1,3,5-triazin-2-amine Substitutions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of substitution reactions involving 4-Chloro-1,3,5-triazin-2-amine and its derivatives. As a cornerstone of synthetic chemistry, the 1,3,5-triazine scaffold is integral to the development of a wide array of biologically active compounds.[1] Accurate and efficient reaction monitoring is paramount to successful synthesis, and TLC offers a rapid, cost-effective, and reliable method to achieve this.[2]

This document moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring these types of reactions?

A1: TLC is favored for its simplicity, speed, and low cost. It provides a quick snapshot of the reaction mixture, allowing a chemist to qualitatively assess the consumption of starting materials and the formation of products.[2][3] For 1,3,5-triazine substitutions, where multiple substitution patterns are possible, TLC can often distinguish between mono-, di-, and tri-substituted products, guiding the synthetic strategy in real-time.[1][4][5]

Q2: What is the basic principle of TLC in the context of this reaction?

A2: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[3] In the case of this compound substitutions, the polarity of the molecules changes significantly as the chlorine atom is replaced by various nucleophiles (amines, alcohols, thiols, etc.).[4] Generally, the starting material, this compound, is more polar than the resulting substituted products. This difference in polarity allows for their separation on the TLC plate.

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The choice of solvent system is critical for good separation.[6] A good starting point for triazine derivatives is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate.[7][8] The ideal solvent system will result in the starting material having a lower Retention Factor (Rf) value (e.g., 0.2-0.3) and the product having a higher Rf value (e.g., 0.5-0.7), with clear separation between the spots.[3] You may need to experiment with different solvent ratios to achieve optimal separation.[9]

Q4: How can I visualize the spots on the TLC plate?

A4: Since many triazine derivatives are not colored, visualization techniques are necessary.[10][11] The most common methods are:

  • UV Light: Many triazine compounds contain aromatic rings and are UV active.[12][13] When viewed under a UV lamp (typically at 254 nm), they will appear as dark spots on a fluorescent background.[12][13]

  • Staining: If compounds are not UV active, chemical stains can be used.[10][13] A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups.[14] For compounds with amine groups, a ninhydrin stain can be effective.[10] Iodine vapor is another common method that can visualize a wide range of organic compounds.[12][13][14]

Troubleshooting Guides

Issue 1: My spots are streaking instead of forming distinct spots.

Q: I'm observing long streaks on my TLC plate instead of round spots. What's causing this and how can I fix it?

A: Streaking is a common issue in TLC and can be caused by several factors.[15][16]

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.[15][16][17]

    • Solution: Dilute your reaction sample with a suitable solvent (like dichloromethane or ethyl acetate) before spotting it on the plate.

  • Highly Polar Compounds: Amines and other highly polar triazine derivatives can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[16][17][18]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-2.0%), to your mobile phase.[17][18] This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Inappropriate Solvent System: If the solvent system is not polar enough, the compounds may not move far from the baseline and can appear as streaks.[15]

    • Solution: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.

Issue 2: My spots are not separating well (Rf values are too close).

Q: The spots for my starting material and product are running very close together, making it difficult to assess the reaction progress. How can I improve the separation?

A: Poor separation indicates that the chosen solvent system is not optimal for your specific compounds.

  • Adjusting Solvent Polarity: The key is to find a solvent system where the starting material and product have significantly different affinities for the mobile and stationary phases.

    • Solution: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a large impact on separation. If you are using a hexane/ethyl acetate system, try increasing or decreasing the percentage of ethyl acetate in small increments (e.g., 5%).

  • Trying Different Solvent Systems: If adjusting the polarity of your current system doesn't work, you may need to switch to a different solvent combination.[9][19]

    • Solution: Consider solvent systems with different selectivities. For example, if you are using an ethyl acetate-based system, try one with acetone or diethyl ether as the polar component. For very polar compounds, a system containing methanol or even a small amount of acetic acid might be necessary.[20]

Issue 3: I don't see any spots on my TLC plate after visualization.

Q: After developing and visualizing my TLC plate, I don't see any spots. What could be the problem?

A: This can be a frustrating issue, but it is usually solvable.

  • Sample Concentration is Too Low: The concentration of your compounds in the reaction mixture may be too low to be detected by TLC.[15][17]

    • Solution: Try spotting the sample multiple times in the same location on the plate, allowing the solvent to dry completely between applications.[15][17] This will concentrate the sample on the baseline.

  • Incorrect Visualization Method: Your compounds may not be visible with the method you are using.[15][17]

    • Solution: If you are using a UV lamp and see no spots, your compounds may not be UV active. Try using a chemical stain like potassium permanganate or iodine.[11]

  • Volatile Compounds: If your product is volatile, it may have evaporated from the TLC plate during development or drying.[17]

    • Solution: In this case, TLC may not be the best monitoring technique. Consider other methods like GC-MS or LC-MS.

Issue 4: I see multiple unexpected spots.

Q: My TLC plate shows several spots that I don't recognize. What could they be?

A: Unexpected spots can arise from several sources.

  • Side Reactions: The reaction may be producing byproducts in addition to your desired product. This is common in triazine chemistry where multiple reactive sites are present.

    • Solution: This is valuable information! The presence of side products may indicate a need to adjust your reaction conditions (e.g., temperature, reaction time, or stoichiometry of reagents).

  • Contamination: The spots could be from contaminants in your starting materials, solvents, or from handling the TLC plate.[15]

    • Solution: Ensure you are using clean glassware and high-purity reagents and solvents. Avoid touching the face of the TLC plate with your fingers.

  • Decomposition on the Plate: Some compounds are unstable on the acidic silica gel and may decompose during chromatography.[18][19]

    • Solution: To test for on-plate decomposition, you can perform a 2D TLC.[19] Spot the sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If new spots appear off the diagonal, it indicates decomposition.[19] In such cases, using a different stationary phase like alumina or a modified mobile phase (e.g., with triethylamine) may be necessary.[18]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a this compound Substitution Reaction
  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the baseline) about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • On the baseline, make three separate spots: one for your starting material (co-spot), one for the reaction mixture, and one for a co-spot of the starting material and the reaction mixture.

    • To spot, dip a capillary tube into the solution and gently touch it to the plate on the baseline. Keep the spots small and concentrated.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[3] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[21] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

  • Interpret the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is progressing. The co-spot will help to confirm if any starting material remains.

Data Presentation: Example Solvent Systems for Triazine Derivatives
Compound TypeNon-Polar SolventPolar SolventTypical Ratio (v/v)Modifier (if needed)
Less Polar ProductsHexane or TolueneEthyl Acetate9:1 to 1:1-
Moderately Polar ProductsDichloromethaneEthyl Acetate or Acetone9:1 to 1:1-
Highly Polar/Basic ProductsDichloromethaneMethanol95:5 to 9:10.1-1% Triethylamine
Highly Polar/Acidic ProductsEthyl AcetateMethanol95:5 to 9:10.1-1% Acetic Acid

Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material prep_plate->spot_sm spot_rxn Spot Reaction Mixture prep_plate->spot_rxn spot_cospot Spot Co-spot prep_plate->spot_cospot develop Develop Plate in Chamber spot_sm->develop spot_rxn->develop spot_cospot->develop visualize Dry & Visualize (UV/Stain) develop->visualize interpret Interpret Results visualize->interpret decision Decision: Continue, Work-up, or Modify interpret->decision Separation_Troubleshooting cluster_polarity Adjust Polarity cluster_solvents Change Solvents cluster_stationary_phase Change Stationary Phase start Poor Spot Separation (Rf Values Too Close) change_ratio Systematically Vary Solvent Ratio start->change_ratio check_rf Are Rf values ideal? (0.2-0.8) change_ratio->check_rf new_system Try a Different Solvent System (e.g., DCM/MeOH) check_rf->new_system No end Good Separation Achieved check_rf->end Yes change_plate Use a Different Plate (e.g., Alumina, Reversed-Phase) new_system->change_plate change_plate->start

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1,3,5-triazin-2-amine for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,3,5-triazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this critical building block for combinatorial chemistry and library synthesis. We will address common challenges, provide in-depth troubleshooting, and offer a validated, scalable protocol grounded in established chemical principles.

The synthesis of this compound from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a foundational reaction for accessing a diverse range of substituted triazine derivatives. The core of this synthesis lies in the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of the chlorine atoms.[1][2][3] The first substitution is highly favorable and exothermic, while subsequent substitutions require progressively more energy.[4] Mastering this temperature control is the key to achieving high yield and purity, especially at scale.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Question 1: My final product is significantly contaminated with the di-substituted byproduct, 2,4-diamino-6-chloro-1,3,5-triazine. How can I improve selectivity for the mono-substituted product?

Answer: This is the most common issue when scaling up and it almost always points to inadequate temperature control.

  • Causality: Cyanuric chloride's reactivity is highly temperature-dependent. The first substitution with ammonia is rapid and exothermic, readily occurring at 0-5 °C. The second substitution has a higher activation energy and typically requires temperatures above room temperature.[2][4] If the reaction temperature rises above the optimal 0-5 °C range, even locally within the reactor, you will inevitably form the di-substituted byproduct. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

  • Solutions & Proactive Measures:

    • Aggressive Cooling: Ensure your reactor is equipped with a cooling system (e.g., a cryostat or an efficient ice-salt bath) capable of handling the exotherm of a large-scale reaction. Pre-cool the solvent and the ammonia solution to 0 °C before beginning the addition of cyanuric chloride.

    • Controlled Reagent Addition: Add the cyanuric chloride solution to the stirred ammonia solution slowly, using an addition funnel or a syringe pump. This allows the cooling system to keep pace with the heat being generated. Never add the ammonia solution to the cyanuric chloride, as this creates a temporary excess of the nucleophile, favoring multiple substitutions.

    • Vigorous & Efficient Stirring: Inadequate mixing creates localized "hot spots" where the temperature can spike, leading to over-reaction. Use an overhead mechanical stirrer that creates a deep vortex to ensure the reaction mixture is homogenous in both temperature and concentration.

    • Dilution: Working at very high concentrations can exacerbate the exotherm issue. While solvent efficiency is a concern at scale, ensure the reaction is dilute enough to be manageable. A typical starting concentration is around 0.5 M.

Question 2: The yield of my reaction is consistently low, even when the purity seems acceptable. What are the potential causes?

Answer: Low yield can stem from several factors beyond the primary side reaction.

  • Causality: Potential causes include incomplete conversion, hydrolysis of the starting material or product, and mechanical losses during workup and isolation.

  • Solutions & Proactive Measures:

    • Reagent Purity: Cyanuric chloride is highly sensitive to moisture and can hydrolyze to cyanuric acid, rendering it unreactive.[5] Always use a fresh bottle or a properly stored (desiccated) container of cyanuric chloride. Ensure your solvents are anhydrous.

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. At scale, reaction kinetics can differ. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the cyanuric chloride spot has been fully consumed.

    • Preventing Hydrolysis: The reaction generates HCl as a byproduct. In aqueous systems, this can lower the pH and promote hydrolysis of the chloro-triazine ring.[6] The use of a base like sodium carbonate or sodium hydroxide helps to neutralize the acid and maintain a stable pH.[4][7] In anhydrous organic systems, an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be used as an HCl scavenger.[8]

    • Efficient Isolation: The product, this compound, is a white solid that often precipitates from the reaction mixture. Ensure complete precipitation by cooling the mixture after the reaction is complete. Use a Büchner funnel of appropriate size and a suitable filter paper to minimize losses during filtration. Wash the collected solid with cold water and then a non-polar solvent like cold diethyl ether or hexane to remove impurities and residual solvent.

Question 3: I am observing a significant amount of an insoluble white solid that is not my product. What is it and how can I avoid it?

Answer: This is likely a result of hydrolysis.

  • Causality: The insoluble solid is probably cyanuric acid or a related hydroxy-triazine derivative.[9] This forms when cyanuric chloride or the product comes into contact with water, especially under acidic conditions.

  • Solutions & Proactive Measures:

    • Anhydrous Conditions: If your protocol calls for an organic solvent (like acetone, THF, or dichloromethane), ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

    • pH Control in Aqueous Media: If using an aqueous system, the reaction must be buffered or have a base added to neutralize the generated HCl. Maintaining a near-neutral or slightly basic pH (7-9) is crucial to prevent acid-catalyzed hydrolysis.[10]

    • Proper Quenching: When the reaction is complete, quench it by filtering the product or pouring it into cold water to precipitate the product quickly, minimizing its contact time with acidic aqueous conditions.

Frequently Asked Questions (FAQs)

  • Q1: Why is temperature control so critical for this specific reaction? The three chlorine atoms on cyanuric chloride have different reactivities due to the electron-withdrawing effect of the nitrogen atoms in the triazine ring. Once one chlorine is substituted with an electron-donating amino group, the ring becomes less electron-deficient, making the remaining chlorine atoms less susceptible to nucleophilic attack. This electronic difference creates distinct energy barriers for each successive substitution, which can be selectively overcome by controlling the reaction temperature.[2][3]

  • Q2: What is the best solvent system for a large-scale synthesis? This depends on your downstream processing and safety requirements.

    • Acetone/Water or THF/Water: These systems are common. The organic solvent helps dissolve the cyanuric chloride, while water dissolves the ammonia and the base (e.g., NaHCO₃). This biphasic system requires vigorous stirring.

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc): These anhydrous organic solvents are excellent choices for preventing hydrolysis byproducts. An organic base like triethylamine is typically used as an HCl scavenger.[8] For library synthesis, using a volatile organic solvent can simplify workup, as the solvent and excess base can be removed under reduced pressure.

  • Q3: How should I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most straightforward method. Use a silica gel plate and an eluent system such as 7:3 Hexane:Ethyl Acetate.

    • Cyanuric Chloride (Starting Material): Rf ≈ 0.8 (less polar)

    • This compound (Product): Rf ≈ 0.4 (more polar)

    • 2,4-Diamino-6-chloro-1,3,5-triazine (Byproduct): Rf ≈ 0.1 (highly polar) Run a TLC every 30 minutes. The reaction is complete when the starting material spot is no longer visible.

  • Q4: What are the primary safety concerns when handling cyanuric chloride at scale? Cyanuric chloride is a corrosive, moisture-sensitive solid. Upon contact with water or moisture in the air, it hydrolyzes to release hydrogen chloride (HCl) gas, which is highly corrosive and a respiratory irritant.[11] Always handle cyanuric chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For large quantities, consider using a respirator with an acid gas cartridge.

Data & Visualization

Table 1: Temperature vs. Product Selectivity

This table summarizes the expected major product from the reaction of cyanuric chloride with an amine nucleophile at different temperatures, illustrating the importance of precise thermal control.

Reaction TemperatureExpected Major ProductRationale
0 – 5 °C This compound (Mono-substituted) Sufficient energy for the first substitution, but insufficient for the second. Ideal for the target compound.[4]
20 – 30 °C Mixture of Mono- and Di-substituted ProductsRoom temperature provides enough energy to slowly overcome the activation barrier for the second substitution.
> 60 °C (Reflux) 2,4-Diamino-6-chloro-1,3,5-triazine (Di-substituted)Sufficient energy for rapid substitution of the second chlorine atom.[2]

Diagrams

Reaction_Pathway CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono This compound (Target Product) CC:e->Mono:w + NH₃ 0-5 °C Di 2,4-Diamino-6-chloro-1,3,5-triazine (Byproduct) Mono:e->Di:w + NH₃ > 25 °C Tri Melamine (Byproduct) Di:e->Tri:w + NH₃ > 80 °C

Caption: Sequential substitution pathway for the amination of cyanuric chloride.

Troubleshooting_Workflow start Experiment Complete check_purity Check Purity by TLC / LC-MS start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_yield Check Yield is_pure->check_yield Yes low_purity_cause Cause: Over-reaction or Hydrolysis is_pure->low_purity_cause No is_yield_ok Is Yield >85%? check_yield->is_yield_ok success Process Successful is_yield_ok->success Yes low_yield_cause Cause: Incomplete Reaction or Mechanical Loss is_yield_ok->low_yield_cause No fix_purity Solution: 1. Verify Temp < 5°C 2. Improve Stirring 3. Use Anhydrous Solvents low_purity_cause->fix_purity fix_yield Solution: 1. Monitor by TLC 2. Check Reagent Purity 3. Optimize Filtration low_yield_cause->fix_yield

Caption: Troubleshooting workflow for scaling up the synthesis.

Scalable Experimental Protocol (100 g Scale)

This protocol uses an anhydrous organic solvent system, which is often preferred for library production due to the ease of workup and higher purity of the crude product.

Reagents & Materials:

  • Cyanuric Chloride (100 g, 0.542 mol)

  • Ammonia (7 N solution in Methanol, ~232 mL, 1.626 mol, 3.0 eq)

  • Triethylamine (TEA) (83 mL, 0.596 mol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous (2 L)

  • 5 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a 500 mL pressure-equalizing dropping funnel.

  • Cooling bath (ice-salt or cryostat)

Procedure:

  • Setup: Assemble the 5 L flask in the cooling bath. Add the ammonia solution (232 mL) and triethylamine (83 mL) to the flask along with 1 L of anhydrous DCM. Begin stirring and cool the mixture to 0 °C.

  • Preparation of Cyanuric Chloride Solution: In a separate flask, dissolve the cyanuric chloride (100 g) in 1 L of anhydrous DCM. This may require gentle warming. Ensure the solution is cooled back to room temperature before proceeding. Transfer this solution to the dropping funnel.

  • Controlled Addition: Once the ammonia/TEA solution is stable at 0 °C, begin adding the cyanuric chloride solution dropwise from the funnel. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5 °C. This addition should take approximately 2-3 hours. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Take an aliquot of the reaction slurry, dilute it with ethyl acetate, filter it, and spot the filtrate on a TLC plate (7:3 Hexane:EtOAc). The reaction is complete when the cyanuric chloride spot (Rf ≈ 0.8) is absent.

  • Workup & Isolation:

    • Filter the entire reaction mixture through a Büchner funnel to remove the triethylammonium chloride salt. Wash the salt cake with additional DCM (2 x 100 mL).

    • Combine the filtrates and concentrate the volume to about 500 mL using a rotary evaporator. The desired product, this compound, will begin to precipitate as a white solid.

    • Cool the concentrated slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product under high vacuum at 40 °C overnight.

    • Expected Yield: 65-75 g (82-94%)

    • Purity: >95% by LC-MS and ¹H NMR.

References

Validation & Comparative

The Challenge of NMR Spectroscopy for Substituted Triazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 4-Chloro-1,3,5-triazin-2-amine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the 1H and 13C NMR spectral data for this compound, a key intermediate in the synthesis of various biologically active molecules. Due to the inherent challenges in acquiring high-quality NMR spectra for certain substituted triazines, this guide presents a combination of predicted data, comparative analysis with structurally related compounds, and a robust experimental protocol to ensure reliable and reproducible results.

The analysis of amino-substituted 1,3,5-triazines by NMR spectroscopy can be complicated by several factors. These compounds often exhibit low solubility in common deuterated solvents such as chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) at room temperature. This can be attributed to intermolecular hydrogen bonding and π-stacking interactions, leading to the formation of insoluble aggregates. Furthermore, the presence of amino groups can lead to dynamic equilibrium between different rotamers in solution, resulting in broadened signals or the appearance of multiple peaks for a single nucleus, complicating spectral interpretation.

Predicted NMR Data for this compound

In the absence of a definitive, published experimental spectrum for this compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on established substituent effects on the 1,3,5-triazine ring and comparison with the experimental data of structurally analogous compounds.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-NH26.5 - 7.5Broad singlet2HChemical shift and line width are highly dependent on solvent, concentration, and temperature.

Table 2: Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (-NH2)~166The carbon atom attached to the amino group.
C4/C6 (-Cl)~171The two equivalent carbon atoms attached to the chlorine atom and a nitrogen atom.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound and similar compounds, the following detailed protocol is recommended. This protocol is designed to address the potential challenges of solubility and dynamic equilibria.

Step-by-Step Methodology:

  • Solvent Selection and Sample Preparation:

    • Begin by attempting to dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d6. This solvent is generally a good starting point for polar, heterocyclic compounds.

    • If solubility is poor, consider a mixture of solvents. A mixture of CDCl3 with a small percentage (e.g., 5-10%) of trifluoroacetic acid (TFA) can be effective in protonating the triazine nitrogens, thereby breaking up intermolecular hydrogen bonds and improving solubility. However, be aware that TFA can significantly alter the chemical shifts.

    • Alternatively, deuterated pyridine (pyridine-d5) can be a suitable solvent for some triazine derivatives.

  • Initial 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum at room temperature (298 K).

    • Pay close attention to the line widths of the signals. Broad signals may indicate the presence of dynamic processes or aggregation.

  • Variable Temperature (VT) NMR:

    • If broad signals are observed, perform a variable temperature NMR experiment. Gradually increase the temperature (e.g., in 10 K increments from 298 K to 328 K) and acquire a 1H spectrum at each temperature.

    • Coalescence of broad peaks into sharper signals at higher temperatures is indicative of overcoming rotational barriers or other dynamic equilibria.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. Due to the relatively long relaxation times of quaternary carbons in the triazine ring, a longer relaxation delay (e.g., 5 seconds) is recommended to ensure accurate integration.

    • If signal-to-noise is low, a larger number of scans will be necessary.

  • 2D NMR Experiments:

    • To aid in the definitive assignment of signals, consider acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range couplings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 start->dissolve check_sol Check Solubility dissolve->check_sol alt_solvent Use Solvent Mixture (e.g., CDCl3/TFA) check_sol->alt_solvent Poor h1_nmr Acquire 1H NMR at 298 K check_sol->h1_nmr Good alt_solvent->h1_nmr check_broad Broad Signals? h1_nmr->check_broad vt_nmr Perform Variable Temperature NMR check_broad->vt_nmr Yes c13_nmr Acquire 13C NMR check_broad->c13_nmr No vt_nmr->c13_nmr two_d_nmr Acquire 2D NMR (HSQC, HMBC) c13_nmr->two_d_nmr process Process and Analyze Spectra two_d_nmr->process assign Assign Signals process->assign

Caption: Workflow for NMR analysis of substituted triazines.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted NMR data for this compound, a comparison with the experimentally determined NMR data of two closely related compounds, 2-amino-4,6-dichloro-1,3,5-triazine and 2,4-diamino-6-chloro-1,3,5-triazine, is highly instructive.

Table 3: Comparative 13C NMR Data of Substituted Chloro-Triazines (in DMSO-d6)

CompoundC2C4C6Reference
This compound (Predicted) ~166 (-NH2)~171 (-Cl)~171 (-Cl)N/A
2-Amino-4,6-dichloro-1,3,5-triazine ~165.8 (-NH2)~171.0 (-Cl)~171.0 (-Cl)[1]
2,4-Diamino-6-chloro-1,3,5-triazine ~167 (-NH2)~167 (-NH2)~170 (-Cl)Predicted based on trends

Note: The exact chemical shifts can vary slightly based on the solvent and other experimental conditions.

The data in Table 3 illustrates the electronic effects of the amino and chloro substituents on the chemical shifts of the triazine ring carbons. The carbon atoms directly attached to the electronegative chlorine atoms are significantly deshielded and resonate at a lower field (higher ppm values). Conversely, the amino group, being an electron-donating group, shields the attached carbon atom, causing it to resonate at a slightly higher field (lower ppm value). This trend allows for the confident prediction of the chemical shifts for this compound.

Caption: Structural comparison for NMR data interpretation.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the 1H and 13C NMR data for this compound. By leveraging predicted data, comparative analysis with structurally similar compounds, and a robust experimental protocol, researchers can confidently elucidate the structure of this and other related triazine derivatives. The provided insights into the potential challenges and their solutions will aid in obtaining high-quality, reproducible NMR spectra, which is essential for advancing research and development in medicinal chemistry and materials science.

References

mass spectrometry analysis of 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-1,3,5-triazin-2-amine

For researchers, scientists, and professionals in drug development and environmental monitoring, the precise and sensitive quantification of small molecules is paramount. This compound (CAS: 7709-13-9), a key metabolite of the widely used triazine herbicide atrazine, serves as a critical biomarker for assessing environmental contamination and exposure.[1] Its detection at trace levels requires analytical methodologies that offer high selectivity and sensitivity. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this application.

This guide provides a comprehensive comparison of the two primary mass spectrometry-based workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to select the optimal methodology for your research needs.

Understanding the Analyte: this compound

Before comparing analytical techniques, it is essential to understand the physicochemical properties of the target molecule.

  • Molecular Formula: C₃H₃ClN₄[1][2]

  • Molecular Weight: 130.54 g/mol [3]

  • Structure: A heterocyclic aromatic compound featuring a triazine ring substituted with a chlorine atom and an amine group.

  • Significance: It is a degradation product of atrazine and other chloro-s-triazine herbicides.[1][4] Its presence in water sources is an indicator of herbicide runoff and persistence.[5][6]

The Core of the Analysis: Mass Spectrometry Workflow

All mass spectrometry techniques follow a fundamental workflow: converting neutral analyte molecules into gas-phase ions and then separating them based on their mass-to-charge ratio (m/z). The choice of how to perform these steps dictates the performance and applicability of the method.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization Source cluster_2 Mass Analyzer cluster_3 Detector GC Gas Chromatography (GC) EI Electron Impact (EI) GC->EI LC Liquid Chromatography (LC) ESI_APCI ESI / APCI LC->ESI_APCI Quad Quadrupole EI->Quad IonTrap Ion Trap EI->IonTrap ESI_APCI->Quad ESI_APCI->IonTrap TOF Time-of-Flight ESI_APCI->TOF Detector Electron Multiplier Quad->Detector IonTrap->Detector TOF->Detector

Caption: General workflow of chromatographic mass spectrometry.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. Triazine herbicides and their metabolites, including this compound, have been successfully analyzed using this method for decades.[5][6][7]

Expertise & Experience: The "Why" of GC-MS

The choice of GC-MS is predicated on the analyte's ability to be volatilized without degradation. For many triazines, this holds true. The separation occurs in a long, narrow capillary column, providing excellent chromatographic resolution of isomers and closely related compounds.[8][9]

The ionization method almost exclusively used in GC-MS for this application is Electron Impact (EI) . EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[10][11] This process imparts significant internal energy, leading to predictable and repeatable fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared against established spectral libraries (like NIST) for confident identification.[12] While this extensive fragmentation often obliterates the molecular ion peak, the pattern itself is highly informative for structural elucidation.[13][14][15]

Experimental Protocol: GC-MS Analysis of Triazines in Water

This protocol is a synthesized example based on established methods for analyzing triazine herbicides in environmental water samples.[5][6][16]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Causality: Environmental samples are often complex and the target analyte is present at very low concentrations (ppt levels). SPE is a critical step to both clean up the sample matrix (removing interfering compounds) and concentrate the analyte to a detectable level. C18 cartridges are commonly used due to their affinity for moderately non-polar compounds like triazines.[5][6]

  • Steps:

    • Condition a C18 SPE cartridge with sequential washes of methanol followed by deionized water.

    • Load 1 liter of the water sample onto the cartridge at a steady flow rate.

    • Wash the cartridge with deionized water to remove salts and highly polar interferences.

    • Elute the trapped triazines with a small volume of an organic solvent like ethyl acetate or acetonitrile.

    • Concentrate the eluate to a final volume of ~1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Conditions

  • System: A gas chromatograph coupled to a quadrupole or ion trap mass spectrometer.[8][16]

  • Injector: Splitless mode at 250°C to ensure the entire sample is transferred to the column for maximum sensitivity.[16]

  • Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for good separation of triazine compounds.[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

  • Oven Program: Initial temperature of 60°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min. This temperature gradient allows for the separation of compounds with different boiling points.[16]

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.[16]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Instead of scanning all masses, the MS is set to monitor only a few characteristic fragment ions of the target analyte. This dramatically increases sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels.[5][9] For this compound, key ions would be selected from its fragmentation pattern.

GCMS_Workflow Sample 1L Water Sample SPE Solid-Phase Extraction (C18) Sample->SPE Concentrate Concentration (Nitrogen Evap.) SPE->Concentrate GC_Inject GC Injection (Splitless) Concentrate->GC_Inject GC_Column GC Separation (HP-5MS Column) GC_Inject->GC_Column EI Ionization (Electron Impact) GC_Column->EI MS_Detect MS Detection (SIM Mode) EI->MS_Detect Data Data Analysis MS_Detect->Data

Caption: Workflow for GC-MS analysis of triazines in water.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the predominant technique for trace quantitative analysis in complex matrices, including environmental, food, and biological samples.[17] Its applicability to a broader range of compounds and its exceptional sensitivity make it a powerful alternative to GC-MS.[4][9]

Expertise & Experience: The "Why" of LC-MS/MS

The primary advantage of LC is that the analyte does not need to be volatile. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. This makes it ideal for analyzing polar metabolites and thermally sensitive compounds.

For ionization, "soft" techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used.[10][18][19][20] These methods gently transfer the analyte from the liquid phase into gas-phase ions, typically by adding a proton to form the protonated molecule, [M+H]⁺.[21] This process minimizes fragmentation, preserving the molecular weight information.

The true power of this approach lies in tandem mass spectrometry (MS/MS) .[4]

  • Q1 (First Quadrupole): Acts as a mass filter, selecting only the [M+H]⁺ ion of this compound.

  • q2 (Collision Cell): The selected ion is fragmented using an inert gas in a process called Collision-Activated Dissociation (CAD). This fragmentation is controlled and produces specific product ions.

  • Q3 (Third Quadrupole): Filters for one or two of these specific product ions.

This process, known as Multiple Reaction Monitoring (MRM) , is incredibly selective. The instrument only gives a signal if a precursor ion of a specific mass fragments to a product ion of another specific mass. This effectively eliminates chemical noise and matrix interferences, resulting in ultra-high sensitivity and specificity.[4][22]

Experimental Protocol: LC-MS/MS Analysis (Adapted from EPA Method 536)

This protocol is based on the principles of EPA Method 536, designed for the analysis of triazines and their degradates in drinking water.[4][22]

1. Sample Preparation

  • Causality: To ensure analyte stability in water samples, preservatives are added. The method is sensitive enough that often no pre-concentration is needed, simplifying the workflow.[22]

  • Steps:

    • To a 10 mL water sample, add ammonium acetate (as a buffer and dechlorinating agent) and a microbial inhibitor.[22]

    • Add an isotopically labeled internal standard (e.g., Atrazine-d5). The internal standard co-elutes with the analyte and is chemically identical but mass-shifted, allowing for precise correction of matrix effects and variations in instrument response.[4]

    • The sample is now ready for direct injection.

2. LC-MS/MS Instrumental Conditions

  • System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[22]

  • Column: A C18 column (e.g., 100 x 2.1 mm, 3 µm) is suitable for retaining and separating triazines.[22]

  • Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small amount of an additive like ammonium acetate or formic acid to promote good ionization.[22]

  • Flow Rate: Typically 200-400 µL/min.

  • Injection Volume: 10-50 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[23][24]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would be optimized for this compound and its corresponding internal standard.

LCMSMS_Workflow Sample 10mL Water Sample Preserve Add Preservatives & Internal Standard Sample->Preserve LC_Inject Direct LC Injection Preserve->LC_Inject LC_Column LC Separation (C18 Column) LC_Inject->LC_Column ESI Ionization (Electrospray) LC_Column->ESI MSMS_Detect MS/MS Detection (MRM Mode) ESI->MSMS_Detect Data Data Analysis MSMS_Detect->Data

Caption: Workflow for LC-MS/MS direct injection analysis.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between these two powerful techniques depends on the specific analytical goals, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile/thermally stable compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Applicability Volatile and thermally stable compounds.Wide range, including polar, non-volatile, and thermally labile compounds.
Ionization Hard Ionization (Electron Impact - EI).[11]Soft Ionization (Electrospray - ESI, or APCI).[19][21]
Fragmentation Extensive, provides a structural "fingerprint".Minimal in the source; controlled fragmentation (CAD) in the collision cell.[21]
Selectivity Good, enhanced by using Selected Ion Monitoring (SIM).Excellent, due to Multiple Reaction Monitoring (MRM) of specific transitions.[4]
Sensitivity High (low ng/L or ppt) with sample pre-concentration.[5][6]Exceptional (sub-ng/L or ppq) often with direct injection.[22]
Sample Prep More involved; often requires extraction and concentration (e.g., SPE).[5][7]Often simpler; "dilute-and-shoot" or direct injection is common.[22]
Key Advantage Robust, reliable, and provides library-matchable spectra for confident ID.Superior sensitivity and selectivity, high throughput, broader compound coverage.
Key Limitation Limited to thermally stable analytes; can have matrix interferences.Susceptible to matrix effects (ion suppression); no extensive spectral libraries.
Alternative and Complementary Methods

While MS-based methods are confirmatory, other techniques can be used for screening or in different contexts:

  • Immunoassays (ELISA): Useful for rapid and high-throughput screening of water samples, but they are less specific and may cross-react with related triazine structures.[8]

  • Electroanalytical Methods: Techniques like square wave voltammetry have been developed for detecting triazines, offering a lower-cost alternative, though typically with less sensitivity and selectivity than MS.[25]

Conclusion and Authoritative Recommendation

Both GC-MS and LC-MS/MS are powerful and validated techniques for the analysis of this compound.

  • GC-MS remains a highly valuable and reliable method, particularly for unambiguous identification through its library-matchable fragmentation patterns. It is an excellent choice for method validation, structural confirmation, and for laboratories where it is the established workflow for regulated environmental monitoring.

  • LC-MS/MS , however, stands as the superior technique for modern, high-sensitivity quantitative analysis. Its ability to handle complex matrices with minimal sample preparation, coupled with the exceptional selectivity and sensitivity of the MRM scan mode, makes it the definitive choice for trace-level quantification in environmental, food safety, and clinical research. For any new method development aimed at achieving the lowest possible detection limits for this compound and its parent compounds, LC-MS/MS is the recommended approach.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate and robust analytical strategy to achieve their scientific objectives.

References

A Senior Application Scientist's Guide to IR Spectroscopy of 4-Chloro-1,3,5-triazin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the infrared (IR) spectroscopic characteristics of 4-Chloro-1,3,5-triazin-2-amine and its multifaceted derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. We will explore experimental best practices, compare spectral data objectively, and provide the foundational knowledge necessary for confident structural characterization in your research.

The Chemical Significance of Chloro-Amino Triazines

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] this compound and its analogues, derived from the highly reactive cyanuric chloride, serve as crucial intermediates in the synthesis of a vast array of compounds.[3] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] Given their importance, robust and reliable analytical techniques are paramount for confirming their synthesis and purity. Infrared spectroscopy stands out as a rapid, non-destructive, and highly informative tool for the structural elucidation of these molecules.

Foundational Principles: What to Look For in the IR Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, quantifiable frequencies. For the 1,3,5-triazine core and its substituents, several key vibrational modes serve as diagnostic fingerprints.

  • N-H Vibrations: The primary amine (-NH₂) group is a prominent feature. Expect to see N-H stretching vibrations typically in the 3100-3500 cm⁻¹ region.[5][6] These bands are often broad due to hydrogen bonding. The N-H bending (scissoring) mode appears around 1630-1650 cm⁻¹.

  • Triazine Ring Vibrations: The triazine ring itself gives rise to a series of characteristic absorptions.

    • C=N Stretching: Strong bands associated with C=N stretching within the aromatic ring are typically found in the 1400-1600 cm⁻¹ region.[7][8]

    • Ring Breathing/Deformation: An intense band around 800-830 cm⁻¹, often referred to as a ring "breathing" or out-of-plane bending mode, is highly characteristic of the s-triazine ring structure.[5][6]

  • C-Cl Vibration: The carbon-chlorine stretch is expected in the fingerprint region, typically below 800 cm⁻¹. Its position can be influenced by the electronic environment of the triazine ring.

  • C-N Stretching: Vibrations corresponding to the C-N bonds (both within the ring and connecting the amino group) appear in the 1000-1350 cm⁻¹ range.[5][6]

Experimental Protocols for High-Fidelity Data Acquisition

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. For solid triazine derivatives, two methods are prevalent: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[9]

Workflow for Acquiring IR Spectra of Solid Triazine Derivatives

G Figure 1: Experimental Workflows for Solid-State FTIR cluster_0 Method A: Attenuated Total Reflectance (ATR) cluster_1 Method B: KBr Pellet A1 Clean ATR Crystal (e.g., with isopropanol) A2 Record Background Spectrum (Corrects for air, CO₂, H₂O) A1->A2 A3 Place Small Amount of Solid Sample on Crystal A2->A3 A4 Apply Pressure with Anvil (Ensures good sample contact) A3->A4 A5 Collect Sample Spectrum A4->A5 A6 Clean Crystal Thoroughly A5->A6 B1 Grind 1-2 mg of Sample (Reduces particle size to < 2µm) B2 Mix with ~100 mg Dry KBr (KBr is IR transparent) B1->B2 B3 Transfer Mixture to Pellet Die B2->B3 B4 Apply Hydraulic Pressure (Forms a transparent disc) B3->B4 B5 Place Pellet in Holder and Acquire Spectrum B4->B5 B6 Dispose of Pellet B5->B6

Caption: Figure 1: Step-by-step workflows for ATR and KBr pellet FTIR methods.

Causality in Experimental Choices
  • ATR: This is the most common and rapid technique.[9] Applying pressure is critical; it ensures intimate contact between the sample and the ATR crystal (often diamond), which is necessary for the evanescent wave to penetrate the sample and generate a spectrum.[9] No sample grinding is needed, preserving the sample's solid-state form.

  • KBr Pellet: This classic transmission method requires the sample to be ground to a fine powder, with a particle size smaller than the wavelength of the IR light.[10] This crucial step minimizes the scattering of infrared radiation (the Christiansen effect), which would otherwise distort the spectral baseline and peak shapes.[10] The KBr acts as an inert, IR-transparent matrix.[11]

Comparative Spectral Analysis: From Parent Molecule to Derivatives

The true power of IR spectroscopy lies in comparing the spectra of a parent compound with its derivatives to confirm successful chemical transformations. Let's use 6-Chloro-1,3,5-triazine-2,4-diamine as our reference parent compound, a close and well-documented analogue.[12][13][14]

Characteristic IR Bands of 6-Chloro-1,3,5-triazine-2,4-diamine
Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~3400-3100N-H StretchStrong, BroadAsymmetric and symmetric stretching of -NH₂ groups. Broadness indicates hydrogen bonding.[14]
~1640N-H Bend (Scissoring)StrongDeformation of the primary amine groups.[7]
~1550C=N Stretch (Ring)StrongA primary characteristic band for the triazine ring.[8]
~1430C-N StretchMedium-StrongStretching of the C-N bonds within the ring and to the amino groups.
~810Triazine Ring BendStrongCharacteristic out-of-plane ring deformation, often called the "triazine breathing" mode.[5][6][15]
< 800C-Cl StretchMediumLocated in the fingerprint region; can be coupled with other vibrations.
Spectral Shifts in Triazine Derivatives

Substitution of the chlorine atom on the triazine ring with different nucleophiles leads to predictable and informative changes in the IR spectrum. These changes provide direct evidence of a successful reaction.

G Figure 2: Synthesis Pathways and Derivatives parent This compound C₃H₃ClN₄ deriv1 Derivative A (Phenylamino)-triazin-amine C₉H₈N₅ parent->deriv1 + Aniline deriv2 Derivative B (Morpholino)-triazin-amine C₇H₁₀N₅O parent->deriv2 + Morpholine deriv3 Derivative C Di-substituted Triazine (e.g., Bis(phenylamino)) parent->deriv3 + Excess Nucleophile

Caption: Figure 2: Relationship between the parent chloro-triazine and its derivatives.

Comparison of Key IR Bands in Derivatives

The following table compares the expected spectral features of the parent compound with those of its derivatives, based on nucleophilic substitution of the chlorine atom.[16]

Vibration TypeParent: this compoundDerivative A: Phenylamino-substitutedDerivative B: Morpholino-substituted
N-H Stretch ~3400-3100 cm⁻¹ (primary amine)~3278 cm⁻¹ (secondary amine appears)~3413 cm⁻¹ (primary amine remains)
C-H Stretch Absent~3050 cm⁻¹ (Aromatic C-H)~2950-2850 cm⁻¹ (Aliphatic C-H)
C=O Stretch AbsentAbsentAbsent
C=N Ring Stretch ~1550 cm⁻¹Position may shift slightly due to electronic effects of the new substituent.Position may shift slightly.
C-Cl Stretch Present (< 800 cm⁻¹)AbsentAbsent
New Bands N/AAromatic C=C bends (~1600, ~1490 cm⁻¹)C-O-C stretch (~1115 cm⁻¹)

Data for derivatives are based on analogous structures reported in the literature.[16]

Trustworthiness Through Self-Validation: The logic is self-validating. If a reaction is performed to replace the chlorine with an aniline group (Derivative A), the protocol is confirmed by the disappearance of the C-Cl band and the appearance of new bands characteristic of the phenyl group (e.g., aromatic C-H stretching above 3000 cm⁻¹). This concurrent loss of a reactant feature and gain of a product feature provides high confidence in the result.

Conclusion: IR Spectroscopy as a Cornerstone of Triazine Research

IR spectroscopy is an indispensable tool for researchers working with this compound and its derivatives. It offers a rapid and definitive method to:

  • Confirm Reaction Success: Verify the substitution of the chlorine atom by observing the disappearance of the C-Cl stretching frequency and the emergence of new bands corresponding to the added functional group.

  • Verify Functional Groups: Positively identify the presence of key structural elements like -NH₂, C=N rings, and substituent-specific groups (e.g., aromatic rings, alkyl chains).

  • Assess Purity: The absence of reactant-specific peaks in a purified product spectrum is a strong indicator of successful purification.

By understanding the characteristic vibrational frequencies and adopting rigorous experimental protocols, scientists can leverage the full diagnostic power of IR spectroscopy to accelerate their research and development efforts in this vital area of chemistry.

References

A Comparative Guide to the Validation of 4-Chloro-1,3,5-triazin-2-amine Synthesis by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and consistency of synthesized compounds are paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Chloro-1,3,5-triazin-2-amine synthesis. By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical resource for establishing a robust and reliable quality control system.

Introduction: The Critical Need for Synthesis Validation

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity directly impacts the safety and efficacy of the final product. The synthesis, typically originating from cyanuric chloride, is susceptible to the formation of several impurities, including di- and tri-substituted triazine derivatives, as well as hydrolyzed byproducts.[1][2] Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure batch-to-batch consistency and to control the levels of potentially harmful impurities.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This guide will compare and contrast different approaches to HPLC method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to provide a comprehensive framework for researchers.[4][5]

Synthesis Pathway and Potential Impurities

The synthesis of this compound typically involves the sequential nucleophilic substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core.[6] The reaction conditions, particularly temperature, must be carefully controlled to achieve the desired mono-substitution.[7]

Synthesis_Pathway Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Product This compound Cyanuric_Chloride->Product  + NH3 (controlled) Ammonia Ammonia (NH3) Di_Substituted 2-Amino-4,6-dichloro-1,3,5-triazine (Impurity A) Product->Di_Substituted  + NH3 (excess) Hydrolyzed 4-Hydroxy-1,3,5-triazin-2-amine (Impurity C) Product->Hydrolyzed  + H2O Tri_Substituted 2,4-Diamino-6-chloro-1,3,5-triazine (Impurity B) Di_Substituted->Tri_Substituted  + NH3 (excess)

Caption: Synthesis of this compound and common impurities.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method parameters is critical for achieving adequate separation of the main compound from its impurities. Reversed-phase HPLC is the most common approach for analyzing triazine compounds.[8][9]

Parameter Method A: Isocratic Elution Method B: Gradient Elution Rationale and Comparison
Column C18, 5 µm, 4.6 x 150 mmC18, 3 µm, 4.6 x 100 mmBoth are standard reversed-phase columns. The smaller particle size in Method B can offer higher efficiency and faster analysis times.[10]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileMethod A is simpler and more robust for routine analysis. Method B provides greater flexibility to resolve complex mixtures of impurities with varying polarities. The acidic modifier improves peak shape for basic triazine compounds.[11]
Flow Rate 1.0 mL/min1.2 mL/minThe higher flow rate in Method B is suitable for the shorter column and smaller particles.
Detection UV at 240 nmUV at 240 nmThis wavelength provides good sensitivity for the triazine ring system.
Temperature 30 °C35 °CElevated temperatures can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[12]

Expert Insight: While an isocratic method is often sufficient for routine purity checks, a gradient method is highly recommended during method development and for the analysis of unknown impurity profiles. The ability to tailor the mobile phase strength allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

A Validated HPLC Method for this compound

Based on comparative analysis, a robust gradient HPLC method is proposed and validated according to ICH guidelines.[13]

Detailed Experimental Protocol

Chromatographic Conditions:

  • Column: High-purity, end-capped C18, 3 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Validation Parameters and Results

The following validation parameters were assessed to demonstrate the suitability of the method for its intended purpose.[4][14]

Validation_Workflow Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Workflow for HPLC method validation.

Specificity: The method demonstrated good specificity, with the peak for this compound being well-resolved from known impurities and degradation products generated under stress conditions (acid, base, oxidation, and heat). No interference from the blank was observed at the retention time of the analyte.

Linearity: A linear relationship between peak area and concentration was established over a range of 0.05 to 1.0 mg/mL.

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept MinimalClose to zero

Accuracy: The accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (80%, 100%, and 120%).

Concentration Level Mean Recovery (%) Acceptance Criteria
80%99.2%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%101.1%98.0% - 102.0%

Precision:

  • Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of the standard solution was 0.8%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding an RSD of 1.2%.

Precision Level RSD (%) Acceptance Criteria
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: 0.005 mg/mL (Signal-to-Noise ratio of 3:1)

  • LOQ: 0.015 mg/mL (Signal-to-Noise ratio of 10:1)

Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits.

Conclusion

This guide has provided a comprehensive comparison of HPLC methodologies for the validation of this compound synthesis. The detailed, validated gradient HPLC method offers a reliable and robust solution for the quality control of this important chemical intermediate. By adhering to the principles of scientific integrity and following established validation guidelines, researchers can ensure the quality and consistency of their synthesized products. The presented data underscores the importance of a systematic approach to method development and validation in a regulated environment.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone of synthetic chemistry.[1] Its utility stems from the predictable yet tunable reactivity of its most common precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT).[2][3][4] The ability to sequentially and selectively replace its three chlorine atoms with a variety of nucleophiles makes it an exceptionally versatile building block for creating diverse molecular architectures, from targeted therapeutics to advanced materials.[5][6][7][8][9]

This guide provides an in-depth comparison of the reactivity of cyanuric chloride and its mono- and di-substituted derivatives. We will explore the fundamental principles governing their reactivity, present comparative data, and provide a detailed experimental protocol for quantifying these differences in your own laboratory.

The Foundation of Triazine Reactivity: A Stepwise Nucleophilic Aromatic Substitution

The reactivity of cyanuric chloride and its derivatives is governed by the nucleophilic aromatic substitution (SNAr) mechanism.[7][10] The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which facilitates the attack of nucleophiles on the carbon atoms bonded to the chlorine leaving groups.[10][11]

A critical feature of cyanuric chloride is the differential reactivity of its three chlorine atoms.[1][12] The substitution of each chlorine atom affects the reactivity of the remaining ones, allowing for a controlled, stepwise synthesis of mono-, di-, and trisubstituted triazines. This unique characteristic is primarily controlled by temperature.[11][13][14][15]

  • First Substitution: The first chlorine is highly reactive and can be replaced by a nucleophile at low temperatures, typically around 0°C.[11][13][14]

  • Second Substitution: The introduction of the first nucleophile, which is usually an electron-donating group (e.g., an amine or an alkoxide), reduces the electrophilicity of the triazine ring. Consequently, the second substitution requires a higher temperature, often room temperature.[11][13][14]

  • Third Substitution: The third chlorine is the least reactive, and its substitution typically requires elevated temperatures, such as reflux conditions.[11][13][14]

This temperature-dependent, sequential substitution is the key to synthesizing unsymmetrical triazine derivatives with high precision.[1][16]

Visualizing the Mechanism

The SNAr reaction proceeds through a two-step addition-elimination process involving a Meisenheimer-type intermediate. However, recent computational studies suggest that for triazines, this intermediate may be a transition state rather than a stable intermediate.[17]

SNAr_Mechanism Triazine C N C-Cl N C-Cl N Intermediate Meisenheimer-type Intermediate Triazine:c2->Intermediate + Nu⁻ (Addition) Nucleophile Nu⁻ Product C N C-Nu N C-Cl N Intermediate->Product:c2 - Cl⁻ (Elimination) LeavingGroup Cl⁻

Caption: Generalized SNAr mechanism for nucleophilic substitution on a chlorotriazine ring.

Comparative Reactivity: Key Influencing Factors

The rate and success of the nucleophilic substitution on the triazine core are not solely dependent on temperature. The electronic and steric properties of both the substituents on the triazine ring and the incoming nucleophile play a pivotal role.

Electronic Effects of Substituents

The nature of the groups already attached to the triazine ring profoundly influences the reactivity of the remaining chlorine atoms.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NHR) or alkoxy (-OR) groups are electron-donating. They increase the electron density of the triazine ring, making it less electrophilic and thus less reactive towards nucleophilic attack.[10][14] This is why the reactivity decreases with each successive substitution of a chlorine atom with such groups.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups would enhance the electrophilicity of the ring carbons, increasing the rate of nucleophilic attack.[10][18]

This principle allows for the strategic design of synthetic pathways. For instance, a dichlorotriazine bearing an amino substituent will be less reactive than the parent cyanuric chloride.[10]

Steric Hindrance

The size of the substituents on the triazine ring and the incoming nucleophile can significantly impact reaction rates.[19][20] Bulky groups can physically obstruct the approach of the nucleophile to the electrophilic carbon atom, slowing down or even preventing the reaction. This steric effect can sometimes be leveraged to achieve regioselectivity in molecules with multiple potential reaction sites.

Nature of the Nucleophile

The inherent reactivity of the nucleophile is another crucial factor. While a definitive, universal order is subject to solvent and substrate effects, a general reactivity trend for common nucleophiles in triazine chemistry is:

Aliphatic Amines > Aromatic Amines > Thiols > Alcohols/Phenols [8][9][21][22]

This order is a key consideration when planning the sequential synthesis of multifunctional triazines. Experimental and computational studies have established preferential orders of substitution, for example, finding that alcohols may react preferentially over thiols and amines under certain conditions.[8][9][21]

Quantitative Reactivity Comparison

Direct kinetic data comparing a wide range of triazine derivatives under standardized conditions is sparse in the literature. However, we can synthesize findings from various studies to provide a clear comparative overview. The reactivity generally decreases as more chlorine atoms are substituted with electron-donating groups.

Compound TypeStructure ExampleRelative ReactivityTypical Reaction Conditions for Substitution
Trichlorotriazine 2,4,6-Trichloro-1,3,5-triazineVery High1st Cl: 0°C
Dichlorotriazine 2-Amino-4,6-dichloro-1,3,5-triazineHigh2nd Cl: Room Temperature
Monochlorotriazine 2,4-Diamino-6-chloro-1,3,5-triazineModerate to Low3rd Cl: Reflux / High Temperature

As the table illustrates, dichlorotriazines are generally more reactive toward nucleophiles than their monochlorinated counterparts due to having more labile chlorine atoms and a more electrophilic ring system compared to the disubstituted product.[10]

Experimental Protocol: Comparative Reactivity Analysis of a Dichloro- vs. Monochlorotriazine

This protocol provides a robust methodology to experimentally compare the reactivity of a dichlorotriazine and a monochlorotriazine derivative with a model amine nucleophile using High-Performance Liquid Chromatography (HPLC) to monitor reaction progress.

Objective: To determine the relative reaction rates of 2-morpholino-4,6-dichloro-1,3,5-triazine and 2,4-dimorpholino-6-chloro-1,3,5-triazine with benzylamine at room temperature.

Materials and Reagents
  • 2-morpholino-4,6-dichloro-1,3,5-triazine (Substrate A)

  • 2,4-dimorpholino-6-chloro-1,3,5-triazine (Substrate B)

  • Benzylamine (Nucleophile)

  • Diisopropylethylamine (DIPEA) (Base)

  • Acetonitrile (HPLC grade, Solvent)

  • Deionized Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Standard laboratory glassware, magnetic stirrer, and analytical balance

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A1 Prepare Stock Solutions: - Substrate A (10 mM) - Substrate B (10 mM) - Benzylamine (20 mM) - DIPEA (20 mM) B1 Set up two reaction flasks (Rxn A & Rxn B) at Room Temperature A1->B1 B2 To each flask, add: - Acetonitrile - Substrate (A or B) - DIPEA B1->B2 B3 Initiate reaction by adding Benzylamine (t=0) B2->B3 C1 Withdraw aliquots at _t_ = 0, 5, 15, 30, 60, 120 min B3->C1 C2 Quench aliquot with HPLC mobile phase C1->C2 C3 Inject onto HPLC system C2->C3 C4 Monitor disappearance of starting material at λ=240 nm C3->C4 D1 Integrate peak areas for starting material at each time point C4->D1 D2 Plot ln([Substrate]t/[Substrate]0) vs. time D1->D2 D3 Determine pseudo-first-order rate constant (k') from the slope D2->D3 D4 Compare k' values for Substrate A and Substrate B D3->D4

Caption: Experimental workflow for the comparative kinetic analysis of chlorotriazine derivatives.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare 10 mM stock solutions of Substrate A and Substrate B in acetonitrile.

    • Prepare a 20 mM stock solution of benzylamine in acetonitrile.

    • Prepare a 20 mM stock solution of DIPEA in acetonitrile.

  • Reaction Setup:

    • Set up two separate reactions, one for Substrate A and one for Substrate B.

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of the 10 mM Substrate A solution.

    • Add 5.0 mL of the 20 mM DIPEA solution.

    • Repeat for Substrate B in a separate flask.

    • Allow the solutions to stir at a constant room temperature for 5 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 5.0 mL of the 20 mM benzylamine stock solution to the flask containing Substrate A. This marks time t=0. The final concentrations will be approximately: [Substrate A] = 3.33 mM, [Benzylamine] = 6.67 mM, [DIPEA] = 6.67 mM.

    • Immediately withdraw a 100 µL aliquot, quench it in an HPLC vial containing 900 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA), and label it "t=0".

    • Repeat the process for Substrate B.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) for both reactions.

  • HPLC Analysis:

    • Set up an HPLC method with a suitable gradient (e.g., 10-90% acetonitrile in water with 0.1% TFA over 15 minutes) on a C18 column.

    • Set the UV detector to a wavelength where the starting materials have strong absorbance (e.g., ~240 nm).

    • Analyze all quenched samples by HPLC.

Data Analysis and Interpretation
  • Quantify Reactant Depletion: For each time point, integrate the peak area of the starting material (Substrate A or Substrate B).

  • Kinetic Plot: Since the nucleophile (benzylamine) is in excess, the reaction can be treated with pseudo-first-order kinetics. Plot the natural logarithm of the normalized peak area (ln(Areat/Area0)) against time (in seconds).

  • Determine Rate Constants: The plot should yield a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

  • Compare Reactivity: Compare the calculated k' value for the reaction with Substrate A (dichlorotriazine) to the k' value for the reaction with Substrate B (monochlorotriazine). The higher k' value indicates greater reactivity. It is expected that k'A > k'B, quantitatively demonstrating that the dichlorotriazine is more reactive.[10]

Conclusion

The reactivity of 2,4,6-trichloro-1,3,5-triazine and its derivatives is a well-orchestrated interplay of electronic and steric factors, governed by the principles of nucleophilic aromatic substitution. The predictable, temperature-controlled sequential substitution of its chlorine atoms makes it an invaluable scaffold in synthetic and medicinal chemistry.[1][11] As a rule, reactivity decreases with each substitution by an electron-donating nucleophile, making dichlorotriazines more susceptible to nucleophilic attack than their monochloro counterparts.[10] By understanding and quantifying these differences, researchers can strategically design and execute the synthesis of complex, highly functionalized triazine-based molecules for a vast array of applications, from novel drug candidates to innovative materials.[5][23][24]

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 4-Chloro-1,3,5-triazin-2-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The strategic substitution at the C2, C4, and C6 positions of the triazine ring allows for the fine-tuning of their pharmacological profiles. Among these, 4-Chloro-1,3,5-triazin-2-amine derivatives have emerged as a particularly promising class of compounds. Their structural elucidation is paramount for understanding their mechanism of action and for the rational design of next-generation therapeutics.

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural characterization of these derivatives. We will explore the nuances of their synthesis, the intricacies of single-crystal X-ray diffraction, and how this technique compares to other analytical methods, all supported by experimental data and protocols.

The Indispensable Role of X-ray Crystallography

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the covalent structure and functional groups of newly synthesized compounds, they often fall short in providing the precise three-dimensional arrangement of atoms in the solid state. X-ray crystallography stands as the gold standard for unambiguously determining molecular geometry, including bond lengths, bond angles, and torsional angles. This precise spatial information is critical for understanding intermolecular interactions within the crystal lattice, which can significantly influence the physicochemical properties of the compound, such as solubility and bioavailability. Furthermore, the detailed structural insights from X-ray crystallography are indispensable for computational studies, such as molecular docking, to predict and rationalize the binding of these derivatives to their biological targets.

Synthesis of this compound Derivatives: A Stepwise Approach

The synthesis of substituted this compound derivatives typically commences with the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms on the triazine ring to nucleophilic substitution allows for a controlled, stepwise introduction of various substituents. This is primarily governed by the reaction temperature.

General Synthetic Protocol:

The synthesis is a multi-step process involving sequential nucleophilic aromatic substitution reactions. The first substitution is typically carried out at a low temperature (0-5 °C), the second at room temperature, and the third at an elevated temperature.

Experimental Protocol: Synthesis of a Representative Derivative

Step 1: Synthesis of 2,4-dichloro-6-(substituted)-1,3,5-triazine

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • In a separate flask, dissolve the first nucleophile (e.g., an aniline or an amine) (1 equivalent) and a base (e.g., NaHCO₃, Et₃N) (1.1 equivalents) in the same solvent.

  • Add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum.

Step 2: Synthesis of 4-chloro-2-amino-6-(substituted)-1,3,5-triazine

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent (e.g., THF, dioxane).

  • Add an aqueous solution of ammonia (excess) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

The Workflow of Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a meticulous process that can be broadly divided into four stages: crystal growth, data collection, structure solution and refinement, and data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion cooling Slow Cooling dissolution->cooling crystal_selection Crystal Selection & Mounting evaporation->crystal_selection vapor_diffusion->crystal_selection cooling->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer diffraction_pattern Diffraction Pattern Generation diffractometer->diffraction_pattern data_processing Data Processing & Integration diffraction_pattern->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. This is often the most challenging step. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.

    • A detector records the positions and intensities of the diffracted X-rays, generating a unique diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are then refined using a least-squares algorithm to obtain the best fit between the calculated and observed diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is essential to understand its strengths and limitations in comparison to other widely used analytical techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained 3D atomic arrangement, bond lengths/angles, packingConnectivity, conformation in solution, dynamicsMolecular weight, fragmentation pattern
Strengths Unambiguous structure determinationProvides information on dynamic processesHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystalsCan be complex for large molecules, provides an average structure in solutionDoes not provide 3D structural information

A Note on NMR Spectroscopy: For flexible molecules, the conformation observed in the solid state by X-ray crystallography may not be the most populated conformation in solution. NMR spectroscopy, through techniques like Nuclear Overhauser Effect (NOE) experiments, can provide insights into the solution-state conformation and dynamics. Therefore, a combined approach utilizing both X-ray crystallography and NMR spectroscopy often provides a more complete understanding of a molecule's structural properties.

Case Study: Dihydrofolate Reductase (DHFR) Inhibition

Many 1,3,5-triazine derivatives exert their anticancer and antimicrobial effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

The precise binding mode of these triazine inhibitors to the active site of DHFR can be elucidated through X-ray crystallography of the enzyme-inhibitor complex. This structural information is invaluable for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

dhfr_inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_synthesis DNA Synthesis & Repair THF->DNA_synthesis Inhibition_Outcome Inhibition of Cell Proliferation Triazine This compound Derivative DHFR_active_site DHFR Active Site Triazine->DHFR_active_site Binds to DHFR_active_site->DHF

Caption: Mechanism of action of this compound derivatives as DHFR inhibitors.

Conclusion

X-ray crystallography is an indispensable tool for the definitive structural elucidation of this compound derivatives. The detailed three-dimensional atomic information it provides is crucial for understanding structure-activity relationships, guiding the design of more potent and selective therapeutic agents, and providing a solid foundation for computational studies. While other analytical techniques provide complementary information, X-ray crystallography remains the gold standard for obtaining a precise and unambiguous picture of the molecular architecture in the solid state. As the field of drug discovery continues to evolve, the synergy between synthesis, crystallography, and computational modeling will be paramount in accelerating the development of novel triazine-based therapeutics.

References

A Comparative Guide to the Biological Activity of 4-Chloro-1,3,5-triazin-2-amine Derivatives Versus Other Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and agrochemistry, serving as the foundation for a wide array of biologically active compounds.[1] Its symmetrical nitrogen-containing heterocyclic structure allows for precise, multi-vector substitution, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative analysis of the biological activities of derivatives of 4-Chloro-1,3,5-triazin-2-amine against other notable triazine compounds, offering insights for researchers, scientists, and drug development professionals. While this compound itself is primarily recognized as a key synthetic intermediate and a metabolite of the herbicide atrazine with limited intrinsic phytotoxicity, its structural motif is central to the development of potent therapeutic and agricultural agents.[2]

This guide will explore the diverse biological activities stemming from this core structure, with a focus on anticancer, antimicrobial, and herbicidal applications. We will delve into structure-activity relationships, mechanisms of action, and provide supporting experimental data to offer a comprehensive resource for the rational design of novel triazine-based compounds.

I. The Role of this compound as a Synthetic Precursor

The utility of this compound lies in its reactive chlorine atom, which can be readily displaced by various nucleophiles to generate a library of substituted triazine derivatives. This sequential substitution allows for the controlled introduction of diverse functional groups, which is fundamental to modulating the biological activity of the final compounds.

II. Comparative Analysis of Biological Activities

A. Anticancer Activity: A Shift from Broad Cytotoxicity to Targeted Therapies

The 1,3,5-triazine core is a prominent feature in a number of anticancer agents.[3] The mechanism of action for many of these compounds involves interference with various signaling pathways crucial for cancer cell proliferation and survival.[4]

Mechanism of Action:

Triazine derivatives have been shown to target a range of proteins involved in oncogenesis, including:

  • Kinase Inhibition: Many triazine compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[5][6] Inhibition of these kinases can block downstream signaling pathways that promote cell growth and proliferation.[7]

  • Topoisomerase Inhibition: Some triazine derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[8] By disrupting the function of these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

  • PI3K/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival that is frequently dysregulated in cancer. Several dimorpholino-substituted s-triazine derivatives have demonstrated potent inhibition of this pathway.[5]

  • DNA Alkylation: Certain triazene compounds, a related class of molecules, function as alkylating agents that methylate DNA, leading to cytotoxic lesions and cell death.[9]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity of various triazine derivatives against different cancer cell lines, illustrating the impact of substitutions on the triazine core.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast)8.18Imatinib35.50
2,4-diCl, pyrrolidine substituted triazine 4c C26 (Colon)1.71Paclitaxel2.30
3,4-diCl, pyrrolidine substituted triazine 3c C26 (Colon)3.05Paclitaxel2.30
4-chlorophenyl and morpholine substituted triazineC26 (Colon)1.21Paclitaxel/DoxorubicinNot specified
2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesHCT-116, MCF-7, HeLa3.6 - 11.0--

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay:

MTT_Assay start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of triazine compounds start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of triazine derivatives.

B. Antimicrobial Activity: A Broad Spectrum of Action

Triazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10]

Mechanism of Action:

The antimicrobial mechanisms of triazines are diverse and depend on the specific substitutions. Some proposed mechanisms include:

  • Enzyme Inhibition: Triazine compounds can inhibit essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.[10]

  • Cell Membrane Disruption: The lipophilic nature of certain triazine derivatives can facilitate their interaction with and disruption of the bacterial cell membrane.

Comparative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for several triazine derivatives against various microbial strains.

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Triazine-derived bis imidazolium quaternary ammonium salts (TQAS) with C12 and C14 alkyl chainsS. aureus3.9 - 7.8--
TQAS with C12 and C14 alkyl chainsE. coli62--
4-((4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl)amino)benzoic acid (10 )S. aureus12.5Ampicillin12.5
4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (13 )S. aureus>100Ampicillin12.5
4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (13 )E. coli25Ampicillin25
4-((4-(benzylamino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acid (16 )S. aureus12.5Ampicillin12.5
4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid methyl ester (25 )S. aureus12.5Ampicillin12.5
4-((4-(benzylamino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acid methyl ester (30 )S. aureus12.5Ampicillin12.5

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution:

Broth_Microdilution start Prepare serial dilutions of triazine compounds in broth inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

C. Herbicidal Activity: Targeting Photosynthesis

Triazine herbicides have been extensively used in agriculture for their efficacy in controlling a broad spectrum of weeds.[11] Atrazine, simazine, and prometryn are prominent examples of this class.[11][12][13]

Mechanism of Action:

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[14][15] They bind to the D1 protein of the photosystem II (PSII) complex in chloroplasts, blocking the electron transport chain.[11] This disruption leads to the accumulation of reactive oxygen species, causing oxidative damage and ultimately leading to plant death.[11]

Signaling Pathway of Triazine Herbicides:

Photosynthesis_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ROS Reactive Oxygen Species (ROS) Production PSII->ROS Photosynthesis Photosynthesis (Energy Production) Electron_Transport->Photosynthesis Plant_Growth Plant Growth Photosynthesis->Plant_Growth Triazine Triazine Herbicide Triazine->PSII Binds to D1 protein, blocks electron flow Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Plant_Death Plant Death Oxidative_Damage->Plant_Death

Caption: Mechanism of action of triazine herbicides, leading to the inhibition of photosynthesis and plant death.

Comparative Herbicidal Properties:

Atrazine and simazine are both effective herbicides, but they differ in their physicochemical properties, which affects their environmental fate.[13][16] Atrazine is more water-soluble and mobile in soil, while simazine is less soluble and more likely to bind to soil particles.[16][17] This difference has led to varying regulatory assessments of their environmental impact.[13] Prometryn, another triazine herbicide, also acts by inhibiting photosynthesis and is used for the control of annual grasses and broadleaf weeds.[12]

III. Conclusion and Future Perspectives

The 1,3,5-triazine scaffold, and specifically derivatives of this compound, remains a highly valuable platform for the development of new therapeutic and agricultural agents. The ability to systematically modify the substituents on the triazine ring allows for the optimization of biological activity against a wide range of targets. Future research in this area will likely focus on the design of more selective and potent compounds with improved safety profiles. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel triazine derivatives with enhanced therapeutic and agricultural benefits.

IV. References

  • Triazene compounds: mechanism of action and related DNA repair systems. (n.d.). PubMed. --INVALID-LINK--

  • Everything Farmers Need to Know About Atrazine. (2025, May 13). FBN. --INVALID-LINK--

  • Atrazine Fact Sheet. (2020, February 14). National Pesticide Information Center - Oregon State University. --INVALID-LINK--

  • Atrazine. (n.d.). Wikipedia. --INVALID-LINK--

  • The Pesticide Collection - Atrazine. (n.d.). Molecular Expressions. --INVALID-LINK--

  • Atrazine Herbicide: Effective Weed Control for Agriculture | Mode of Action & Formulations. (2024, June 13). YouTube. --INVALID-LINK--

  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. (n.d.). PubMed. --INVALID-LINK--

  • Prometryn | C10H19N5S | CID 4929. (n.d.). PubChem - NIH. --INVALID-LINK--

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PMC - PubMed Central. --INVALID-LINK--

  • Simazine vs Atrazine. (2025, December 28). POMAIS Agriculture. --INVALID-LINK--

  • A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils. (2018, September 1). BioOne Complete. --INVALID-LINK--

  • Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents. (2021, August 19). NIH. --INVALID-LINK--

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023, September 4). NIH. --INVALID-LINK--

  • Prometryn 900DF. (n.d.). Nufarm. --INVALID-LINK--

  • Simazine may be a better choice than atrazine for home lawns near surface waters. (2013, September 12). LSU AgCenter. --INVALID-LINK--

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). PubMed Central. --INVALID-LINK--

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). NIH. --INVALID-LINK--

  • A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils. (n.d.). ResearchGate. --INVALID-LINK--

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (n.d.). Taylor & Francis Online. --INVALID-LINK--

  • PROMETRYN. (n.d.). EXTOXNET PIP. --INVALID-LINK--

  • Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. (n.d.). eScholarship. --INVALID-LINK--

  • Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. --INVALID-LINK--

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (n.d.). NIH. --INVALID-LINK--

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2025, August 7). ResearchGate. --INVALID-LINK--

  • 4-Amino-2-chloro-1,3,5-triazine: A New Metabolite of Atrazine by a Soil Bacterium. (n.d.). J-Stage. --INVALID-LINK--

  • The effects of prometryne on subchronically treated mice evaluated by SCGE assay. (n.d.). AKJournals. --INVALID-LINK--

  • What is the Difference Between Simazine and Atrazine. (2022, June 6). Pediaa.Com. --INVALID-LINK--

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). MDPI. --INVALID-LINK--

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC - NIH. --INVALID-LINK--

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (n.d.). PMC - NIH. --INVALID-LINK--

  • Select examples of biologically active compounds containing the 1,3,5-triazine unit. (n.d.). ResearchGate. --INVALID-LINK--

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 29). PMC - NIH. --INVALID-LINK--

  • Modified pharmacophore model based of the 1,3,5-triazine with mapped... (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (n.d.). ResearchGate. --INVALID-LINK--

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022, November 13). PubMed. --INVALID-LINK--

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019, September 13). NIH. --INVALID-LINK--

  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2025, August 19). ResearchGate. --INVALID-LINK--

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PMC - NIH. --INVALID-LINK--

  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (n.d.). ResearchGate. --INVALID-LINK--

  • 4-Chloro-6-methyl-1,3,5-triazin-2-amine. (n.d.). PubChem. --INVALID-LINK--

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. (n.d.). MDPI. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Purity Determination of 4-Chloro-1,3,5-triazin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research, drug development, and synthetic chemistry, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible science and the safety of potential therapeutics. 4-Chloro-1,3,5-triazin-2-amine, a key heterocyclic building block, is no exception. Its reactive chlorine atom makes it a versatile synthon for constructing diverse molecular architectures, but this same reactivity also opens pathways for the formation of closely related impurities.

This guide provides an in-depth, comparative analysis of the primary analytical methods for determining the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific needs. Each method is presented as a self-validating system, grounded in established scientific principles and supported by experimental data.

Understanding the Analytical Challenge: Potential Impurities

The purity profile of this compound is intrinsically linked to its synthesis, which most commonly involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The differential reactivity of the chlorine atoms is exploited by controlling reaction conditions, such as temperature, to achieve selective substitution.[3] However, deviations from optimal conditions can lead to a predictable set of process-related impurities. A robust analytical method must be able to separate and quantify the target analyte from these potential contaminants.

Caption: Relationship between the target analyte and its common process-related impurities.

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the workhorse of purity determination in the pharmaceutical industry. For a polar, heterocyclic compound like this compound, a reversed-phase method offers excellent resolving power and quantitative accuracy.

Principle of Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar triazine ring. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile), allows for the elution of the analyte and its impurities. An acidic modifier, such as phosphoric or formic acid, is crucial for suppressing the ionization of the amine group, ensuring sharp, symmetrical peak shapes and reproducible retention times.[4] Detection is typically performed at a low UV wavelength (e.g., 220 nm) where the triazine core exhibits strong absorbance.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Standard workflow for HPLC purity determination.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high sensitivity and the structural information provided by mass spectrometry, which is invaluable for identifying unknown impurities. However, the analysis of polar compounds containing active hydrogens (-NH2 group) by GC can be challenging due to poor peak shape and potential thermal degradation.[5][6]

Principle of Causality: To overcome these challenges, a derivatization step is often employed. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine group to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[6] This process, known as silylation, increases the compound's volatility and thermal stability, leading to sharp, symmetrical peaks and improved chromatographic performance.[7] A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS), is ideal for separating these derivatized compounds.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a capillary column inlet and autosampler.

    • Mass spectrometer (e.g., quadrupole or ion trap).

  • Derivatization (Silylation):

    • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[8]

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range 50-400 amu or Selected Ion Monitoring (SIM) for higher sensitivity.[9]

Caption: Workflow for GC-MS analysis, including the crucial derivatization step.

Method 3: Titrimetry (Argentometric Titration)

For a direct assay of the main component, classical chemical methods should not be overlooked. The presence of a reactive chlorine atom on the triazine ring makes the compound amenable to argentometric titration, a highly precise and accurate primary method.

Principle of Causality: This method relies on the reaction of the chlorine atom with a standardized solution of silver nitrate (AgNO₃) to form an insoluble silver chloride (AgCl) precipitate.[10] To be effective, the chlorine must be sufficiently labile. This is typically achieved by first hydrolyzing the compound under basic conditions to release the chloride ion into the solution. A back-titration method, such as the Volhard method, is often preferred. In this approach, a known excess of silver nitrate is added to the sample. The unreacted silver nitrate is then titrated with a standardized potassium thiocyanate (KSCN) solution, using a ferric iron (Fe³⁺) indicator, which forms a colored complex at the endpoint.[10] This method provides a direct measure of the molar quantity of the chloro-triazine, offering a true assay value rather than a relative purity based on chromatographic peak areas.

General Protocol: Argentometric Back-Titration
  • Sample Preparation (Hydrolysis):

    • Accurately weigh a suitable amount of the sample into a flask.

    • Add a measured volume of a standard sodium hydroxide solution.

    • Heat the mixture under reflux for a defined period to ensure complete hydrolysis and release of the chloride ion.

    • Cool the solution and neutralize it carefully with nitric acid.

  • Titration (Volhard Method):

    • Add a precisely measured excess volume of standardized silver nitrate solution to the prepared sample solution to precipitate all the chloride as AgCl.

    • Add a few mL of nitrobenzene (to coat the AgCl precipitate and prevent its reaction with thiocyanate).

    • Add a ferric ammonium sulfate indicator.

    • Titrate the excess silver nitrate with a standardized potassium thiocyanate solution until the first permanent reddish-brown color appears.

  • Calculation:

    • Calculate the moles of silver nitrate that reacted with the chloride.

    • From this, calculate the moles of this compound in the original sample and determine the purity as a weight percentage.

Method 4: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[11][12] Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for purity determination by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of a completely different, stable compound.[13]

Principle of Causality: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[14] By adding a known mass of a high-purity internal standard with a known structure to a known mass of the sample, the purity of the sample can be calculated directly. The choice of internal standard is critical; it must be stable, non-reactive, have signals that do not overlap with the analyte's signals, and be accurately weighable. For this compound, which has a distinct singlet for the triazine ring proton, a standard like maleic acid or dimethyl sulfone could be suitable.

General Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample into an NMR tube.

    • Accurately weigh a precise amount of a certified internal standard (e.g., dimethyl sulfone) and add it to the same NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This requires ensuring a sufficiently long relaxation delay (D1) between scans (typically 5-7 times the longest T₁ relaxation time of the protons being quantified) to allow for full relaxation of the nuclei.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate the well-resolved, non-overlapping signal from the analyte (e.g., the triazine ring proton) and a signal from the internal standard.

    • Calculate the purity using the following equation:[13] Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the standard, and the subscripts x and st refer to the analyte and the standard, respectively.

Comparative Performance Summary

The choice of analytical method is a balance of precision, accuracy, specificity, and available resources. The following table provides a comparative summary of the key performance attributes for each technique when applied to the purity determination of this compound.

Parameter HPLC-UV GC-MS Argentometric Titration Quantitative NMR (qNMR)
Primary Use Purity, Related SubstancesPurity, Impurity IDAssay (Main Component)Purity, Assay, Structure ID
Specificity High (separates isomers)Very High (mass spec)Low (measures total labile Cl)Very High (structural info)
Sensitivity High (ppb-ppm)Very High (ppb-ppt)[9]Moderate (requires mg scale)Moderate (requires mg scale)
Precision (RSD) Excellent (<1%)Excellent (<2%)Excellent (<0.2%)Excellent (<1%)[11]
Throughput HighModerate (derivatization)LowModerate
Key Advantage Robust, widely availableDefinitive impurity identificationPrimary method, high precisionPrimary method, no specific standard needed
Key Disadvantage Requires specific reference standardSample derivatization often neededNot impurity-specificRequires specialized equipment/expertise

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for all applications. The optimal choice depends on the analytical goal:

  • For routine quality control and release testing , HPLC is the method of choice due to its high throughput, excellent precision, and ability to quantify known and unknown impurities simultaneously.

  • For impurity identification and structure elucidation , GC-MS is unparalleled. When an unknown peak appears in an HPLC chromatogram, GC-MS (after derivatization) can provide the mass spectral data needed to identify it.

  • For establishing the absolute purity of a primary reference standard , Quantitative NMR and Argentometric Titration are superior. As primary methods, they are not reliant on a pre-existing standard of the same compound and can provide a highly accurate and precise assay value. qNMR offers the added benefit of providing structural confirmation and detecting non-chromophoric impurities.

By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can confidently select and apply the most appropriate method to ensure the purity and quality of this compound, thereby safeguarding the integrity of their research and development efforts.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 1,3,5-triazines, a cornerstone class of nitrogen-containing heterocycles, is pivotal across diverse scientific fields, from the development of pharmaceuticals and agrochemicals to the creation of advanced polymers and materials.[1][2] The efficacy of triazine synthesis hinges critically on the catalytic system employed. The traditional cyclotrimerization of nitriles or condensation of amidines often demands harsh conditions, leading to challenges in yield, selectivity, and sustainability. This guide provides a comparative analysis of different catalytic strategies, presenting experimental data and detailed protocols to empower researchers in selecting the optimal catalyst for their synthetic goals.

The Imperative of Catalysis in Triazine Formation

Triazines are six-membered heterocyclic compounds containing three nitrogen atoms.[1] The most common and extensively studied isomer is the symmetrical 1,3,5-triazine.[1] Synthesizing this stable aromatic ring typically requires overcoming a significant activation energy barrier. Catalysts are essential as they provide an alternative, lower-energy reaction pathway, accelerating reaction rates, enabling milder conditions, and critically, directing the reaction towards the desired triazine product while minimizing byproduct formation. An ideal catalyst not only boasts high activity and selectivity but also offers ease of separation and potential for recyclability, aligning with the principles of green chemistry.[2]

Comparative Analysis of Catalytic Systems

The landscape of catalysts for triazine synthesis is diverse, ranging from classical reagents to sophisticated, modern systems. The choice is dictated by the specific substrates, desired product, and operational constraints such as cost and environmental impact.

Base Catalysts: The Foundational Approach

Bases like cesium carbonate (Cs₂CO₃) and potassium bicarbonate (KHCO₃) represent a traditional route for triazine synthesis.[1] Their primary function is to deprotonate starting materials, enhancing their nucleophilicity to facilitate the crucial cyclization steps.

  • Advantages: Readily available and cost-effective.

  • Disadvantages: Often necessitate high temperatures and long reaction times, potentially leading to a lack of selectivity and the formation of complex product mixtures, especially with unsymmetrical substrates.[3]

Transition Metal Catalysts: The Vanguard of Efficiency

The advent of transition metal catalysis has revolutionized triazine synthesis. Complexes of copper, rhodium, zinc, and iron have demonstrated exceptional efficacy, often under significantly milder conditions than traditional methods.[1][3]

Mechanism of Action: Transition metals typically function by coordinating with the nitrile or amidine substrates. This coordination activates the substrates and brings them into close proximity within the metal's coordination sphere, acting as a template that dramatically lowers the activation energy for the cyclotrimerization reaction. The cycle concludes with the release of the aromatic triazine product and regeneration of the active catalyst.[1][4]

Metal_Catalyzed_Triazine_Synthesis General Mechanism for Metal-Catalyzed Cyclotrimerization cluster_0 Catalytic Cycle M Metal Catalyst [M] Coord_Complex Coordinated Complex [M(RCN)₃] M->Coord_Complex Nitriles 3 R-C≡N Nitriles->M Coordination Cyclization Cyclization Intermediate Coord_Complex->Cyclization Templated Assembly Cyclization->M Catalyst Regeneration Product Triazine Product Cyclization->Product Product Release

Caption: Generalized mechanism of metal-catalyzed triazine synthesis.

Advantages:

  • High Yields & Selectivity: Frequently achieves near-quantitative yields with excellent control over the product structure.[1]

  • Mild Conditions: Reactions can often be performed at lower temperatures, reducing energy consumption and preserving sensitive functional groups.[5]

  • Catalytic Quantities: Requires only a small molar percentage of the catalyst, improving atom economy.

Heterogeneous & Advanced Catalysts: The Sustainable Frontier

A major advancement in catalysis is the development of heterogeneous systems, where the catalyst exists in a different phase from the reactants. Covalent Organic Polymers (COPs) and Covalent Triazine Frameworks (CTFs) are emerging as highly promising platforms.[6][7][8] These materials are porous, N-rich polymers that can be designed to have high thermal and chemical stability, making them robust and reusable catalysts.[6][8]

  • Advantages:

    • Facile Separation: The solid catalyst can be easily recovered from the liquid reaction mixture by simple filtration.

    • Excellent Reusability: The ability to recover and reuse the catalyst for multiple cycles significantly reduces cost and waste.

    • High Stability: Their robust covalent structures provide superior stability compared to many homogeneous catalysts.[8]

Comparative Performance Data:

Catalyst SystemSubstrate(s)Temperature (°C)Time (h)Yield (%)Reference
Cs₂CO₃ (Base)Diazido-alkenoatesRoom Temp1-2~80-95%[1]
Rhodium CatalystPhenyl-tosyl-triazole & Acetate801275%[3]
CuCl₂/Cs₂CO₃Arylamidines & DMEA12024~60-80%[1]
Yttrium Salts (Solvent-Free)Aromatic Nitriles180-2202-3>90%[2]
Covalent Organic Polymer (COP)Cyanuric chloride & Amines140N/AHigh[8]

Experimental Protocols

Representative Protocol: Copper-Catalyzed Synthesis of 2,4,6-Triaryl-1,3,5-triazines

This protocol details a common and effective method for synthesizing symmetrical triazines using a copper catalyst, adapted from established methodologies.[1][4]

Experimental_Workflow cluster_workflow Synthesis & Purification Workflow Start Start Setup Combine Aryl Nitrile, CuCl Catalyst, and O₂ in a sealed reaction vessel Start->Setup Reaction Heat Reaction Mixture (e.g., 120 °C, 12-24 h) with constant stirring Setup->Reaction Monitoring Monitor reaction progress via Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Cool to RT, dilute with solvent, and filter to remove catalyst Monitoring->Workup Reaction Complete Purification Purify crude product via column chromatography or recrystallization Workup->Purification Analysis Characterize final product (NMR, Mass Spec, IR) Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for catalyst-driven triazine synthesis.

Materials & Equipment:

  • Aryl Nitrile (e.g., Benzonitrile, 10 mmol)

  • Copper(I) Chloride (CuCl, 0.5 mmol, 5 mol%)

  • Solvent (e.g., DMSO or DMF)

  • Oxygen (O₂) atmosphere (balloon or direct line)

  • Schlenk flask or sealed pressure vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: Add the aryl nitrile (10 mmol) and CuCl (0.5 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Control: Evacuate and backfill the flask with oxygen three times, leaving the final atmosphere as O₂ (a balloon is sufficient for many small-scale reactions).

  • Reaction: Add the solvent (e.g., 10 mL DMSO) and seal the vessel. Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble copper catalyst.

  • Purification: Wash the filtrate with water to remove the high-boiling point solvent (DMSO/DMF). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude solid by column chromatography or recrystallization to yield the pure triazine product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Conclusion and Future Outlook

While traditional base catalysts remain useful for specific applications, the field of triazine synthesis is clearly advancing towards more sophisticated catalytic systems. Transition metal catalysts offer a powerful combination of high efficiency, selectivity, and milder operating conditions, making them a preferred choice for the synthesis of complex triazine derivatives.[1] Looking forward, the development of heterogeneous catalysts, such as covalent organic polymers, represents the next frontier.[6][7] These systems promise not only to retain the high efficacy of their homogeneous counterparts but also to provide solutions to the critical challenges of catalyst separation and reuse, paving the way for more sustainable and economically viable synthetic processes in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The handling and disposal of specialized chemical reagents like 4-Chloro-1,3,5-triazin-2-amine are paramount to laboratory safety and environmental stewardship. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for the safe management of this compound, ensuring that every step is understood, justified, and executed with precision.

Core Principles: Understanding the Hazard Profile

This compound is a chlorinated heterocyclic compound. Its chemical structure dictates its reactivity and hazard profile, which in turn informs every aspect of its handling and disposal. The presence of a chlorine atom and the triazine ring means we must consider not only its direct toxicity but also the potential for forming hazardous byproducts and its persistence in the environment. Triazine-based compounds are known for their potential environmental impact, particularly on aquatic ecosystems, and often exhibit poor degradation in standard wastewater treatment processes.[1][2][3]

This guide is built on the principle of containment and destruction. All procedures are designed to prevent the release of this chemical into the environment and to ensure its final disposition is handled by methods that verifiably destroy the molecule.

Immediate Safety and Hazard Mitigation

Before any handling or disposal, a thorough understanding of the risks is essential. This compound presents multiple hazards that must be respected to ensure personnel safety.

Table 1: Hazard Summary and Protective Measures

Hazard CategoryDescriptionRecommended Action & Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Action: Always handle this compound within a certified chemical fume hood. Rationale: This prevents systemic exposure through inhalation of airborne particulates.
Skin Irritation Causes skin irritation.[4][6]Action: Wear chemical-resistant gloves (e.g., nitrile) and a full-coverage lab coat. Rationale: Prevents direct contact and localized chemical burns or dermatitis. Contaminated clothing must be removed and decontaminated before reuse.[6]
Eye Damage Causes serious eye irritation, with a risk of serious damage.[1][4][7]Action: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] Rationale: Protects against accidental splashes of dissolved material or contact with airborne powder.
Respiratory Irritation May cause respiratory irritation.[4][6]Action: Use in a well-ventilated area, preferably a fume hood, and avoid creating dust.[4][7] Rationale: The respiratory system is a primary exposure route; engineering controls are the most effective protection.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]Action: Prevent any release to drains, soil, or waterways. All waste and spill materials must be collected as hazardous waste. Rationale: Standard water treatment is ineffective at removing many triazines, leading to environmental persistence.[2]
Spill Management: An Emergency Disposal Protocol

An accidental spill is an immediate disposal scenario that requires a calm and systematic response.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Before approaching the spill, don all required PPE as outlined in Table 1, including a NIOSH-approved respirator for powders.[1][4]

  • Contain the Spill:

    • For Solid Spills: Do NOT dry sweep. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]

    • For Solutions: Cover with an appropriate chemical absorbent.

  • Collect the Material: Carefully sweep or scoop the contained material and place it into a clearly labeled, sealable hazardous waste container.[4]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (consult your institution's safety office for recommendations, e.g., soap and water), collecting all cleaning materials (wipes, etc.) as hazardous waste.

  • Final Disposal: The sealed container holding the spill cleanup materials must be disposed of through your institution's hazardous waste program. Do not place it in regular trash.[8]

The Core Disposal Protocol: A Systematic Workflow

Routine disposal of this compound waste must be systematic to ensure safety and regulatory compliance. This includes unused pure chemical, contaminated labware (e.g., weigh boats, pipette tips), and reaction residues.

Step 1: Waste Segregation

  • Causality: This is the most critical step. This compound is incompatible with strong oxidizing agents.[1][4] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions.

  • Protocol:

    • Establish a dedicated hazardous waste container specifically for this compound and its associated contaminated materials.

    • Never mix this waste stream with other chemical wastes unless explicitly permitted by your environmental health and safety (EHS) department.

Step 2: Container Selection and Labeling

  • Causality: Proper containment and clear communication are vital for safe handling by lab personnel and waste technicians.

  • Protocol:

    • Use a robust, sealable container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a common choice.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

Step 3: In-Lab Storage

  • Causality: Safe temporary storage prevents accidents and ensures the waste is ready for collection.

  • Protocol:

    • Keep the waste container sealed when not in use.

    • Store the container in a designated satellite accumulation area (SAA) that is in a well-ventilated location, away from incompatible materials.[4][5]

Step 4: Final Disposal

  • Causality: Due to its chlorinated nature and environmental persistence, this chemical requires destruction by a licensed hazardous waste facility. Landfilling is not a responsible option due to potential leaching, and sewer disposal is strictly forbidden.[4][8]

  • Protocol:

    • Arrange for pickup of the waste container through your institution’s EHS department.

    • The approved disposal method for chlorinated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen chloride that are produced during combustion.[9]

Disposal Decision Workflow

This diagram outlines the logical flow for managing waste generated from this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Emergency Path (Spills) A Waste Generation (Unused chemical, contaminated labware, residues) B Segregate Waste Stream (Dedicated container for this compound) A->B C Select & Label Container (Chemical name, Hazard warning) B->C D Store in Satellite Accumulation Area (Sealed, ventilated, secure) C->D E Schedule Pickup (Contact Institutional EHS) D->E F Final Disposal via Approved Vendor (High-Temperature Incineration) E->F S1 Accidental Spill Occurs S2 Contain & Collect Spill Material (Use inert absorbent) S1->S2 S2->C Place in labeled hazardous waste container

Caption: Decision workflow for routine and emergency disposal of this compound.

References

Navigating the Synthesis of 4-Chloro-1,3,5-triazin-2-amine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research and drug development, the meticulous handling of reactive chemical intermediates is paramount. This guide provides an in-depth operational plan for the safe use of 4-Chloro-1,3,5-triazin-2-amine, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating exposure risks and ensuring a secure laboratory environment.

This compound, a key building block in the synthesis of various pharmaceutical compounds, presents a moderate hazard profile that necessitates a comprehensive safety strategy. The primary risks associated with this compound include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Furthermore, it is classified as harmful if swallowed.[3] A thorough understanding and implementation of appropriate PPE protocols are not merely procedural; they are the bedrock of a culture of safety and scientific integrity.

Core Principles of Protection: A Multi-layered Approach

The selection of PPE is dictated by a risk assessment of the planned procedures. For this compound, a solid, the potential for dust generation and subsequent inhalation, as well as dermal and ocular contact, are the principal exposure routes to control.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls. All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particulates.[4] The fume hood provides a physical barrier and active ventilation, capturing dust at the source. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a chemical-resistant barrier to prevent skin contact. Thicker gloves offer enhanced protection.[6] Double-gloving is recommended for extended handling periods.
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[2][5] A face shield offers broader protection for the entire face.[6]
Body Protection A lab coat with long sleeves and a closed frontPrevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 respirator or higherRecommended when handling larger quantities or when dust generation is likely, to prevent respiratory irritation.[7]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is critical for minimizing exposure. The following protocol outlines the essential steps for safely handling this compound.

Pre-Handling Checklist:
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Inspect PPE: Carefully check gloves for any signs of degradation or punctures. Ensure safety goggles are clean and fit snugly.

  • Don PPE in the correct sequence: lab coat, then respirator (if required), followed by safety goggles, and finally, gloves (tuck the cuff of the lab coat into the gloves).

PPE_Donning_Sequence Start Start LabCoat Don Lab Coat Start->LabCoat Respirator Don Respirator (if needed) LabCoat->Respirator Goggles Don Safety Goggles Respirator->Goggles Gloves Don Gloves Goggles->Gloves End Ready to Handle Chemical Gloves->End

Handling Operations:
  • Dispensing: When weighing the solid, use a spatula and handle it gently to minimize dust formation. Perform this task in the fume hood.

  • Reactions: If the compound is to be added to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Contamination Awareness: Be mindful of touching surfaces outside of the fume hood with contaminated gloves. If you must exit the immediate work area, remove your gloves first.

Post-Handling Procedures:
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Then, remove the lab coat, followed by safety goggles and the respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

PPE_Doffing_Sequence Start Handling Complete RemoveGloves Remove Gloves Start->RemoveGloves RemoveCoat Remove Lab Coat RemoveGloves->RemoveCoat RemoveGoggles Remove Safety Goggles RemoveCoat->RemoveGoggles RemoveRespirator Remove Respirator (if used) RemoveGoggles->RemoveRespirator WashHands Wash Hands Thoroughly RemoveRespirator->WashHands End Procedure Finished WashHands->End

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical component of the safety protocol.

Waste Segregation:
  • Solid Waste: All unused this compound, and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels), should be placed in a clearly labeled, sealed hazardous waste container. The label should include the chemical name and associated hazards.

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

Disposal Procedure:
  • Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents and the appropriate hazard warnings.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations.[4]

By integrating these robust PPE and handling protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your critical research and development endeavors, fostering a culture of safety and scientific excellence.

References

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